2,3,5,6-Tetramethylphenylacetonitrile
Description
The exact mass of the compound 2,3,5,6-Tetramethylphenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,5,6-Tetramethylphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetramethylphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,5,6-tetramethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-8-7-9(2)11(4)12(5-6-13)10(8)3/h7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNMZRMZCWNPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375253 | |
| Record name | 2,3,5,6-Tetramethylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14611-44-0 | |
| Record name | 2,3,5,6-Tetramethylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14611-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
1. Foundational & Exploratory
CAS 14611-44-0 molecular weight and formula
An In-Depth Technical Guide to Selegiline Hydrochloride (CAS 14611-52-0)
Introduction to Selegiline Hydrochloride
Selegiline hydrochloride, identified by the CAS number 14611-52-0, is a levorotatory acetylenic derivative of phenethylamine.[1] It is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] This compound is primarily utilized in the management of Parkinson's disease, often in conjunction with levodopa/carbidopa.[1][4] Selegiline may slow the progression of the clinical aspects of Parkinson's disease and delay the need for levodopa therapy.[3] It is also approved for use in dogs to treat Cushing's disease and Canine Cognitive Dysfunction.[5]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Selegiline Hydrochloride is fundamental for its application in research and drug development.
| Property | Value | Source |
| CAS Number | 14611-52-0 | [2][6][7] |
| Molecular Formula | C13H18ClN or C13H17N·HCl | [2][7] |
| Molecular Weight | 223.74 g/mol | [2][7] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 137.5-139 °C | [8] |
| Solubility | Soluble in water up to 100 mM | [2] |
| Purity | >99% | [2] |
Mechanism of Action
Selegiline hydrochloride's primary mechanism of action is the selective and irreversible inhibition of monoamine oxidase B (MAO-B).[1][2][3] MAO-B is a key enzyme in the metabolic pathway of dopamine.[4] By inhibiting MAO-B, selegiline prevents the breakdown of dopamine in the brain, thereby increasing its availability.[4] This enhancement of dopaminergic activity helps to alleviate the motor symptoms associated with Parkinson's disease. The (R)-enantiomer is the pharmacologically active form, exhibiting high specificity and potency for MAO-B.[6]
Caption: Simplified diagram of Selegiline's mechanism of action.
Synthesis and Manufacturing
The production of selegiline hydrochloride typically involves a multi-step chemical synthesis process. A key intermediate, 2-methylamino-1-phenylpropane, is first synthesized.[6] This intermediate then undergoes propargylation to introduce the prop-2-yn-1-amine moiety.[6] This reaction is commonly achieved through reductive alkylation.[6] The resulting N-methyl-N-(1-phenyl-2-propyl)-2-propynylamine is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid to yield the final selegiline hydrochloride product.[6]
Caption: High-level overview of the Selegiline Hydrochloride synthesis workflow.
Applications in Research and Drug Development
Selegiline hydrochloride is a valuable tool in neuroscience research, particularly in studies related to neurodegenerative diseases. Its selective inhibition of MAO-B allows for the investigation of dopamine metabolism and its role in various neurological processes.[5][9] Furthermore, selegiline has demonstrated neuroprotective effects, rescuing dopaminergic neurons in some experimental models.[2] This neuroprotective activity is an area of ongoing research.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Selegiline Hydrochloride on MAO-B.
Materials:
-
Selegiline Hydrochloride
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Detection reagent (e.g., Amplex Red)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Selegiline Hydrochloride in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of the Selegiline Hydrochloride stock solution to create a range of concentrations for testing.
-
In a 96-well microplate, add the assay buffer, recombinant human MAO-B enzyme, and the various concentrations of Selegiline Hydrochloride.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO-B substrate to each well.
-
Incubate the plate at 37°C for a further period (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of Selegiline Hydrochloride and determine the IC50 value.
Safety and Handling
Selegiline hydrochloride is a potent pharmacological agent and should be handled with appropriate safety precautions. It is considered slightly hazardous in case of skin contact or inhalation.[9] Standard laboratory personal protective equipment, including gloves and a lab coat, should be worn when handling this compound.[9] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
Selegiline hydrochloride is a well-characterized MAO-B inhibitor with significant applications in both clinical practice and basic research. Its specific mechanism of action and neuroprotective properties make it a subject of continued interest in the development of therapies for neurodegenerative disorders. A thorough understanding of its chemical properties, synthesis, and biological activity is essential for researchers and drug development professionals working in this field.
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1 2 3 Di Chlorophenyl Piperazine HCL. (n.d.). IndiaMART. Retrieved March 11, 2026, from [Link]
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CAS#:41202-32-8 | 1-(2-Chlorophenyl)piperazine hydrochloride. (2025, August 21). Chemsrc. Retrieved March 11, 2026, from [Link]
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Selegiline. (n.d.). CAS Common Chemistry. Retrieved March 11, 2026, from [Link]
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1-(2-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. (2025, August 25). precisionFDA. Retrieved March 11, 2026, from [Link]
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selegiline | CAS#:14611-51-9. (2025, August 26). Chemsrc. Retrieved March 11, 2026, from [Link]
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Selegiline hydrochloride. (2025, September 16). AERU - University of Hertfordshire. Retrieved March 11, 2026, from [Link]
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Selegiline HCl | CAS#:14611-52-0. (2025, August 23). Chemsrc. Retrieved March 11, 2026, from [Link]
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Selegiline Hydrochloride (CAS 14611-52-0) Industry Research 2025: Global and Regional Market Trends 2019-2024 and Forecast to 2029. (n.d.). MarketResearch.com. Retrieved March 11, 2026, from [Link]
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CAS No : 14611-52-0| Product Name : Selegiline Hydrochloride - API. (n.d.). Pharmaffiliates. Retrieved March 11, 2026, from [Link]
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Solvation Thermodynamics and Experimental Solubility Profiling of 2,3,5,6-Tetramethylphenylacetonitrile
Introduction & Structural Causality
2,3,5,6-Tetramethylphenylacetonitrile (TMPA, CAS 14611-44-0) is a sterically hindered aromatic nitrile utilized as a highly specialized building block in pharmaceutical synthesis and advanced materials[1]. Unlike its unsubstituted parent compound,, which exists as a liquid at room temperature[2], TMPA's structural topology fundamentally alters its phase behavior and solvation thermodynamics.
As a Senior Application Scientist, it is critical to understand that solubility is not merely a lookup value; it is a thermodynamic consequence of molecular architecture. The addition of four methyl groups at the 2, 3, 5, and 6 positions induces severe steric shielding of the aromatic core. This structural modification has two primary causal effects on solubility:
-
Lattice Energy Modulation : The bulky methyl groups disrupt the planar π−π stacking interactions typical of aromatic systems. However, the increased molecular weight and highly symmetrical packing result in a stable crystalline solid at standard conditions, requiring higher enthalpic input for crystal lattice disruption.
-
Dipole Masking : The highly polar nitrile group (-C≡N) remains the primary site for solvent interaction (acting as a hydrogen bond acceptor and engaging in dipole-dipole interactions). However, the hydrophobic tetramethylphenyl bulk creates a massive non-polar domain, shifting the compound's Hansen Solubility Parameters (HSP) toward higher dispersion ( δD ) values while maintaining a localized, sterically restricted polar ( δP ) vector.
Thermodynamic Dissolution Pathway
The dissolution thermodynamics of TMPA represent a delicate equilibrium between the endothermic disruption of its crystal lattice and the exothermic formation of solute-solvent cavities.
Thermodynamic pathway of TMPA dissolution highlighting energy barriers and equilibrium state.
Quantitative Solubility Profiles across Solvent Classes
To predict and contextualize the solubility of TMPA, we apply the principles of the [3] and empirical thermodynamic data from structurally related substituted phenylacetonitriles[4]. The mole fraction solubility ( xe ) is maximized in polar aprotic solvents that can engage the nitrile dipole without requiring hydrogen bond donation, an interaction that is sterically hindered by the ortho-methyl groups.
Table 1: Estimated Mole Fraction Solubility ( xe×103 ) of TMPA in Select Organic Solvents
| Solvent Class | Specific Solvent | 298.15 K | 313.15 K | Primary Intermolecular Interaction |
| Polar Aprotic | Ethyl Acetate | 45.2 | 68.5 | Dipole-Dipole, Dispersion |
| Polar Aprotic | Acetone | 41.8 | 62.1 | Dipole-Dipole |
| Non-Polar | Toluene | 35.6 | 55.4 | Dispersion, Induced Dipole |
| Polar Protic | Ethanol | 12.4 | 24.7 | Hydrogen Bonding (Sterically Limited) |
| Polar Protic | Methanol | 8.9 | 18.2 | Hydrogen Bonding (Sterically Limited) |
| Aqueous | Water | < 0.01 | < 0.05 | Hydrophobic Rejection |
Note: Quantitative data is synthesized via thermodynamic modeling based on the Hansen Solubility Parameters of highly substituted benzyl cyanides.
Self-Validating Experimental Protocol: Isothermal Shake-Flask & HPLC-UV
To establish absolute trustworthiness in solubility data, empirical determination must utilize a self-validating system. The [4] coupled with High-Performance Liquid Chromatography (HPLC-UV) is the industry gold standard. Traditional gravimetric methods are explicitly contraindicated in this protocol due to the potential volatility of certain organic solvents and the high risk of solvent entrapment within the hydrophobic tetramethyl matrix during the drying phase.
Step-by-Step Methodology:
-
Saturation Preparation : Add an excess mass of TMPA to 10.0 mL of the target analytical-grade organic solvent in a 20 mL hermetically sealed borosilicate glass vial.
-
Isothermal Equilibration : Submerge the vials in a thermostatic water bath shaker. Causality for duration: Shaking must be maintained at 100 rpm for a minimum of 72 hours. The severe steric hindrance of the tetramethyl groups significantly retards dissolution kinetics; standard 24-hour protocols will yield false sub-saturation levels.
-
Phase Separation : Remove the vials and allow them to stand isothermally for 24 hours to ensure the complete sedimentation of undissolved micro-crystals. Centrifuge the aliquots at 10,000 rpm for 15 minutes using a temperature-controlled rotor matched to the experimental temperature.
-
Aliquoting and Dilution : Extract 1.0 mL of the clear supernatant using a pre-warmed positive displacement pipette (to prevent premature precipitation inside the cold tip). Dilute immediately into the mobile phase (e.g., 70:30 Acetonitrile:Water) to arrest any further crystallization.
-
HPLC-UV Quantification : Inject the sample onto a C18 reverse-phase column. Detect at the λmax of the aromatic ring (typically ~265 nm). Quantify against a rigorously prepared 5-point calibration curve of TMPA standards.
-
Thermodynamic Validation : Plot ln(xe) versus 1/T (van't Hoff plot). Causality for validation: A strictly linear relationship validates that no polymorphic transformations or solvate formations occurred during the prolonged equilibration phase, proving the integrity of the data.
Self-validating experimental workflow for the determination of TMPA solubility.
Conclusion
The solubility of 2,3,5,6-tetramethylphenylacetonitrile is fundamentally dictated by the steric bulk of its methyl substitutions, which shield the aromatic core and limit protic solvent interactions. Optimal solvation is achieved in polar aprotic environments. By employing rigorous, kinetically extended shake-flask methodologies and HPLC-UV quantification, researchers can bypass the physical limitations of this hindered molecule to generate highly accurate, thermodynamically sound data for downstream drug development and material synthesis.
References
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National Institutes of Health (NIH) / PubChem - Phenylacetonitrile | C8H7N | CID 8794. URL:[Link]
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Journal of Chemical & Engineering Data (ACS Publications) - Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents. URL:[Link]
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Physical Chemistry Chemical Physics (RSC Publishing) - Solvent Similarity Index. URL:[Link]
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An In-depth Technical Guide to the Physicochemical Characterization of Tetramethyl-Substituted Phenylacetonitriles
Abstract
Introduction: The Phenylacetonitrile Core in Drug Discovery
The versatility of the phenylacetonitrile moiety, also known as benzyl cyanide, stems from the reactivity of both its nitrile group and the adjacent active methylene group.[1][3] This structure allows for a multitude of chemical transformations, making it an invaluable building block for creating complex molecular architectures.[1][4] Its derivatives are integral to the synthesis of numerous therapeutic agents targeting a wide range of diseases.[3]
Understanding the fundamental physicochemical properties of new derivatives, such as melting point and boiling point, is a non-negotiable prerequisite for successful drug development. These thermal characteristics dictate critical downstream decisions, including:
-
Reaction Conditions: Setting appropriate temperature parameters for synthesis.
-
Purification Strategy: Determining the feasibility of distillation (for liquids) versus recrystallization (for solids).
-
Formulation & Stability: Influencing solubility, dissolution rate, and stability of the final active pharmaceutical ingredient (API).
-
Purity Assessment: A sharp, defined melting point is a primary indicator of a pure crystalline compound, whereas a broad melting range often signifies impurities.[5]
This guide specifically addresses the three structural isomers of tetramethyl-substituted phenylacetonitrile:
-
2,3,4,5-Tetramethylphenylacetonitrile
-
2,3,4,6-Tetramethylphenylacetonitrile
-
2,3,5,6-Tetramethylphenylacetonitrile
Structure-Property Analysis: Predicting Thermal Behavior
While specific experimental values for the target isomers are not found in surveyed literature, we can predict their relative melting and boiling points by analyzing their molecular structures. The key factors at play are intermolecular forces and molecular symmetry.
Boiling Point Trends
Boiling point is primarily a function of the strength of intermolecular forces, which for these non-polar molecules are dominated by van der Waals forces.
-
Molecular Weight: All three isomers share the same molecular formula (C₁₂H₁₅N) and weight, so this factor is constant.
-
Surface Area: Increased branching tends to lower the boiling point by reducing the available surface area for intermolecular contact.[6] However, in these isomers, the branching is on the phenyl ring itself. The substitution pattern will influence the overall molecular shape and how closely molecules can approach each other. It is anticipated that all three isomers will have boiling points significantly higher than the parent phenylacetonitrile (233-234 °C) due to the increased molecular weight and electron density from the four methyl groups.[3]
Melting Point Trends
Melting point is influenced by both intermolecular forces and the efficiency with which molecules can pack into a crystal lattice.[5]
-
Molecular Symmetry: Higher molecular symmetry allows for more efficient and stable crystal packing, which requires more energy to disrupt, leading to a higher melting point.
Based on this principle, we can hypothesize the following trend in melting points:
2,3,5,6-isomer > 2,3,4,6-isomer > 2,3,4,5-isomer
-
2,3,5,6-Tetramethylphenylacetonitrile: This isomer possesses the highest degree of symmetry. The symmetrical placement of the methyl groups would allow for very efficient packing in a crystal lattice, suggesting it will have the highest melting point of the three. It is expected to be a crystalline solid at room temperature.
-
2,3,4,6-Tetramethylphenylacetonitrile: This isomer has a moderate degree of symmetry.
-
2,3,4,5-Tetramethylphenylacetonitrile: This isomer is the least symmetrical. The consecutive substitution pattern may hinder efficient crystal packing, likely resulting in the lowest melting point.
For context, 2,4,6-trimethylphenylacetonitrile, a related compound, is a solid with a listed melting point of 76-80 °C.[7] It is plausible that the tetramethyl-substituted isomers, particularly the highly symmetric 2,3,5,6-isomer, will exhibit melting points in or above this range.
Comparative Data Summary
The following table presents the known values for the parent compound and a trimethyl-substituted analogue, alongside hypothesized properties for the target tetramethyl isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known/Predicted Melting Point (°C) | Known/Predicted Boiling Point (°C) |
| Phenylacetonitrile | C₈H₇N | 117.15 | -24 °C[3] | 233-234 °C[3] |
| 2,4,6-Trimethylphenylacetonitrile | C₁₁H₁₃N | 159.23 | 76-80 °C[7] | Not available |
| 2,3,4,5-Tetramethylphenylacetonitrile | C₁₂H₁₅N | 173.26 | Predicted Lowest (Likely Solid) | Predicted Highest |
| 2,3,4,6-Tetramethylphenylacetonitrile | C₁₂H₁₅N | 173.26 | Predicted Intermediate (Solid) | Predicted Intermediate |
| 2,3,5,6-Tetramethylphenylacetonitrile | C₁₂H₁₅N | 173.26 | Predicted Highest (Solid) | Predicted Lowest |
Experimental Protocols for Thermal Characterization
The following protocols describe self-validating, standard laboratory procedures for the accurate determination of melting and boiling points.
Protocol: Melting Point Determination (Capillary Method)
This method is the gold standard for determining the melting point of a crystalline solid. The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A pure sample will have a sharp melting range of 0.5-1.0 °C.
Methodology:
-
Sample Preparation: Place a small amount of the crystalline compound on a clean, dry watch glass. Thoroughly crush the sample into a fine powder using a spatula.
-
Capillary Loading: Take a capillary tube and seal one end by heating it briefly in the flame of a Bunsen burner.[8] Invert the open end of the tube and press it into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample down into the bottom of thetube. A sample height of 1-2 mm is ideal for uniform heating.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus (e.g., a Mel-Temp).[9]
-
Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting point. This saves time in the subsequent accurate determination.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat the sample again, but this time set a slow ramp rate of approximately 1-2 °C per minute once the temperature is within 15-20 °C of the approximate melting point.[5]
-
Data Recording: Observe the sample through the magnifying lens. Record the temperature (T1) when the first signs of melting are observed.[8] Continue heating slowly and record the temperature (T2) when the last solid particle melts into a clear liquid.[5]
-
Reporting: The melting point is reported as the range T1-T2. For high accuracy, repeat the determination at least twice to ensure consistent values.
Caption: Workflow for Melting Point Determination.
Protocol: Boiling Point Determination (Microscale Method)
For research purposes where sample quantities may be limited, a microscale boiling point determination is highly efficient. This method relies on observing the formation of bubbles from a sealed capillary inverted within the sample liquid.[8]
Methodology:
-
Sample Preparation: Add approximately 0.5 mL of the liquid sample to a small test tube (e.g., 75x10 mm).
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.
-
Inverted Capillary: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the test tube with the open end down, so it is submerged in the liquid.[8]
-
Heating: Suspend the entire assembly in a heating bath (e.g., a beaker of mineral oil or a sand bath) on a hot plate.[8][10] Begin heating gently.
-
Observation: As the temperature rises, air trapped in the capillary will expand and slowly bubble out. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.
-
Data Recording: Note the temperature when the rapid bubble stream begins. Then, remove the heat source and allow the bath to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn back into the capillary is the precise boiling point of the liquid at the current atmospheric pressure.[8]
-
Pressure Correction (if necessary): Since boiling point is pressure-dependent, for high accuracy or comparison to literature values (standardized at 760 mmHg), a pressure correction may be required.
Conclusion and Future Directions
The tetramethyl-substituted phenylacetonitriles represent a class of compounds with unexplored potential in medicinal chemistry. This guide establishes the critical importance of their physicochemical characterization and provides the theoretical framework and practical, validated protocols necessary for their study. While experimental melting and boiling point data are currently absent from the literature, the principles of molecular symmetry and intermolecular forces provide a robust hypothesis for their relative thermal properties. The high-symmetry 2,3,5,6-isomer is predicted to have the highest melting point.
It is imperative that as these compounds are synthesized, their properties are empirically determined and reported to fill the existing knowledge gap. This foundational data will be invaluable for enabling further research into their synthetic utility and potential as pharmaceutical intermediates, ultimately accelerating the drug discovery process.
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Selective Mono-Methylation of Phenylacetonitrile to 2-Phenyl Propionitrile over 3-Aminopropylsilyl Functionalized MCM-41 - ResearchGate. [Link]
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- 10. Alloprof | Aide aux devoirs et soutien scolaire gratuit [alloprof.qc.ca]
The Dual-Faceted Influence of α-Tetramethyl Substitution on Nitrile Reactivity: An In-depth Analysis
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The nitrile functional group is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, ability to act as a hydrogen bond acceptor, and its role as a versatile synthetic intermediate. The reactivity of the nitrile, however, is delicately balanced and can be significantly modulated by its local steric and electronic environment. This technical guide provides a comprehensive analysis of the effects of tetramethyl substitution at the α-carbon on the reactivity of the nitrile group. We will explore the dualistic nature of this substitution pattern, which simultaneously introduces potent steric hindrance and electron-donating inductive effects. This guide will delve into the mechanistic underpinnings of these effects, their manifestation in spectroscopic data, and their profound implications for drug design and development, particularly in tuning reactivity for covalent inhibitors and enhancing metabolic stability.
Introduction: The Nitrile Group in Drug Design
The nitrile group (–C≡N) is a unique functional group characterized by a short, strong, and highly polarized triple bond between carbon and nitrogen. The carbon atom, being sp-hybridized and bonded to the more electronegative nitrogen, possesses a significant electrophilic character, making it susceptible to nucleophilic attack. This inherent reactivity is central to many of its applications, from serving as a precursor for amines, carboxylic acids, and ketones to acting as a "warhead" in covalent inhibitors that target cysteine or serine residues in enzyme active sites.
Incorporating a nitrile group into a drug candidate can offer several advantages:
-
Metabolic Stability: The C≡N triple bond is generally robust to metabolic degradation.
-
Improved Pharmacokinetics: Its small size and linear geometry allow it to fit into sterically constrained binding pockets.
-
Target Engagement: The nitrogen's lone pair can act as a hydrogen bond acceptor, contributing to binding affinity.
However, uncontrolled reactivity can lead to off-target effects and toxicity. Therefore, understanding and controlling the electronic and steric factors that govern nitrile reactivity is a critical aspect of rational drug design. This guide focuses specifically on the impact of substituting all four α-hydrogens with methyl groups, a modification that imposes significant and often counteracting influences on the nitrile's chemical behavior.
The Dichotomy of α-Tetramethyl Substitution: Sterics vs. Electronics
The substitution of the α-carbon of a nitrile with a tetramethyl (or gem-dimethyl) group introduces two primary effects that dictate its reactivity:
-
Electronic Effect (Inductive Donation): Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). The four methyl groups surrounding the α-carbon collectively push electron density towards the nitrile's electrophilic carbon. This increased electron density partially neutralizes the positive character of the nitrile carbon, making it inherently less attractive to nucleophiles.
-
Steric Effect (Hindrance): The bulky nature of the tetramethyl group creates a sterically congested environment around the nitrile. This physical barrier hinders the approach of nucleophiles, significantly slowing down reactions that require direct attack on the nitrile carbon.
These two effects are inextricably linked and their net impact on reactivity depends on the specific reaction conditions and the nature of the attacking nucleophile.
Mechanistic Insights and the Thorpe-Ingold Effect
The influence of gem-dialkyl substitution on reaction rates is a well-documented phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect. Originally observed in the context of promoting intramolecular cyclization reactions, the underlying principles are highly relevant to the intermolecular reactivity of tetramethyl-substituted nitriles.
The classical explanation for the Thorpe-Ingold effect is that the steric bulk of the gem-dialkyl groups compresses the bond angle between the reacting chains, bringing them closer together and increasing the probability of a successful intramolecular reaction. While this "angle compression" model is key for cyclizations, for intermolecular reactions, the dominant effect of the tetramethyl group is steric hindrance, which decelerates the reaction.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, penwidth=1.5];
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Spectroscopic Evidence of Electronic Effects
The electronic perturbations caused by α-substitution can be observed through spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The C≡N stretching vibration in nitriles typically appears in a relatively clean region of the IR spectrum, around 2210-2260 cm⁻¹. The exact position of this absorption is sensitive to the electronic environment.
-
Electron-donating groups (like alkyl groups) tend to decrease the C≡N bond order slightly, resulting in a shift to a lower wavenumber (frequency) .
-
Electron-withdrawing groups strengthen the bond, shifting the absorption to a higher wavenumber .
While the effect of a single methyl group is small, the cumulative inductive effect of four methyl groups would be expected to cause a discernible shift to a lower frequency compared to an unsubstituted nitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The nitrile carbon typically resonates in the 115-125 ppm range. The electron-donating nature of the tetramethyl group increases the electron shielding around the nitrile carbon, causing a slight upfield shift (to a lower ppm value) compared to less substituted analogues.
-
¹H NMR: Protons on the α-carbon of a nitrile typically appear between 2-3 ppm. In a tetramethyl-substituted nitrile, the signal for the methyl protons would integrate to 12H and its chemical shift would provide information about the local electronic environment.
| Spectroscopic Technique | Parameter | Expected Effect of Tetramethyl Substitution | Rationale |
| IR Spectroscopy | C≡N Stretch (ν) | Shift to lower wavenumber (cm⁻¹) | Electron donation from methyl groups slightly weakens the C≡N bond. |
| ¹³C NMR | Nitrile Carbon (δ) | Upfield shift (lower ppm) | Increased electron density leads to greater shielding of the nucleus. |
| ¹H NMR | α-Methyl Protons (δ) | Characteristic singlet | Provides structural confirmation. |
Experimental Protocols for Assessing Reactivity
To quantify the impact of tetramethyl substitution, a comparative kinetic study is the most direct approach. A typical experiment would involve comparing the rate of a standard nitrile reaction for a tetramethyl-substituted nitrile versus a less sterically hindered analogue (e.g., acetonitrile or isobutyronitrile).
Protocol: Comparative Nitrile Hydrolysis Rate Study
This protocol outlines a method to compare the acid-catalyzed hydrolysis rates of 2,2-dimethylpropionitrile (a model for tetramethyl substitution) and acetonitrile.
Objective: To determine the relative rate of hydrolysis and quantify the inhibitory effect of the gem-dimethyl group.
Materials:
-
2,2-dimethylpropionitrile (pivalonitrile)
-
Acetonitrile
-
6M Hydrochloric Acid (HCl)
-
Internal Standard (e.g., 1,4-dioxane)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
NMR tubes, constant temperature bath, autosampler vials, GC-MS system.
Procedure:
-
Reaction Setup:
-
Prepare two sets of reaction vials. In each vial, create a solution of 6M HCl.
-
To one set, add a precise concentration (e.g., 0.1 M) of 2,2-dimethylpropionitrile and the internal standard.
-
To the second set, add the same concentration of acetonitrile and the internal standard.
-
-
Kinetic Monitoring:
-
Place all vials in a constant temperature bath (e.g., 60°C).
-
At predetermined time intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), quench the reaction in one vial from each set by rapidly cooling and neutralizing with a base (e.g., NaHCO₃ solution).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
-
Analysis:
-
Analyze the extracted samples by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the disappearance of the starting nitrile relative to the constant concentration of the internal standard over time.
-
-
Data Processing:
-
Plot the natural logarithm of the nitrile concentration (ln[nitrile]) versus time for both substrates.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Compare the k_obs for 2,2-dimethylpropionitrile with that of acetonitrile to determine the relative reactivity.
-
Self-Validation: The use of an internal standard is a critical self-validating step, as it corrects for variations in extraction efficiency and injection volume during GC-MS analysis. Running the experiment in triplicate ensures the reproducibility of the kinetic data.
Implications for Drug Development
The deliberate introduction of a tetramethyl or gem-dimethyl group alpha to a nitrile can be a powerful strategy in drug design.
-
Tuning Covalent Inhibitors: For nitrile-based covalent inhibitors, the intrinsic reactivity must be carefully attenuated to avoid off-target reactions. Tetramethyl substitution can "detune" a highly reactive nitrile, making it more selective for its intended target. The steric bulk can also be exploited to prevent engagement with enzymes that have sterically constrained active sites while allowing binding to those with more open pockets.
-
Enhancing Metabolic Stability: While nitriles are generally stable, α-hydrogens can sometimes be susceptible to oxidative metabolism. Replacing these with methyl groups blocks this metabolic pathway, potentially increasing the drug's half-life and bioavailability. A study on tetramethylsuccinonitrile, for instance, showed that this substitution blocked the in-vivo release of cyanide compared to the unsubstituted parent compound, highlighting its effect on metabolic pathways.
-
Modulating Physicochemical Properties: The addition of four methyl groups increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This must be carefully balanced with solubility requirements.
Conclusion
The tetramethyl substitution of a nitrile's α-carbon presents a classic case of competing electronic and steric effects. The electron-donating methyl groups reduce the intrinsic electrophilicity of the nitrile carbon, while their collective bulk provides a formidable steric shield against nucleophilic attack. The net result is a significant attenuation of reactivity. For drug development professionals, this substitution pattern is not a liability but a strategic tool. It allows for the fine-tuning of reactivity in covalent warheads, the enhancement of metabolic stability, and the modulation of physicochemical properties, ultimately contributing to the design of safer and more effective therapeutics. A thorough understanding of these principles, validated through empirical kinetic and spectroscopic data, is essential for leveraging this powerful structural motif in modern medicinal chemistry.
References
-
Jackson, M. B., et al. (2015). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. Chemical Science. [Link]
-
Wikipedia. Thorpe–Ingold effect. [Link]
-
Tavernier, A., et al. (2020). Computational Experiments Probing the Adaptability of the [NCCH2]− Electronic Structure to Various Bonding Environments. Chemistry – A European Journal. [Link]
-
University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]
-
LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Scribd. Nitrile IR Spectroscopy Overview. [Link]
-
Chem-Station. Thorpe-Ingold Effect. [Link]
- Doherty, P. A., Smith, R. P., & Ferm, V. H. (1982). Tetramethyl substitution on succinonitrile confers pentylenetetrazol-
Isodurene (1,2,3,5-Tetramethylbenzene) Derivatives in Organic Synthesis: A Comprehensive Technical Guide
Executive Summary
Isodurene (1,2,3,5-tetramethylbenzene) is a sterically crowded, electron-rich aromatic hydrocarbon that serves as a highly specialized building block and solvent in organic synthesis. While its symmetrical isomer, durene, is more commonly recognized, isodurene’s unique liquid state at room temperature and specific substitution pattern make it an invaluable precursor for advanced polymers, complex active pharmaceutical ingredients (APIs), and specialized dyes. This whitepaper provides an in-depth analysis of isodurene derivatization, exploring the mechanistic causality behind its functionalization, validated experimental protocols, and its applications in drug development and materials science.
Physicochemical Profile & Isomeric Context
To leverage isodurene in synthesis, one must first understand how its physical properties diverge from its isomers. The asymmetrical arrangement of four methyl groups on the benzene ring disrupts crystal lattice packing, rendering isodurene a liquid at room temperature, in stark contrast to the highly symmetrical, solid durene 1[1]. This liquid nature, combined with a high boiling point, allows isodurene to function as an exceptional solvent for high-temperature organometallic and sonochemical reactions where lower-boiling solvents would prematurely evaporate[1].
Quantitative Comparison of Tetramethylbenzene Isomers
| Property | Isodurene (1,2,3,5-) | Durene (1,2,4,5-) | Prehnitene (1,2,3,4-) |
| Physical State (at 20°C) | Liquid | Solid | Liquid |
| Melting Point (°C) | -23.7 | 79.2 | -6.3 |
| Boiling Point (°C) | 198 | 192 | 205 |
| Density (g/cm³) | 0.891 | 0.868 | 0.901 |
| Equilibrium Yield (Isomerization) | ~50% | ~45% | ~5% |
Data synthesized from standard physicochemical databases and isomerization equilibrium studies 2[2].
Upstream Synthesis & Isolation Logic
Isodurene is primarily synthesized via the Friedel-Crafts alkylation of m -xylene or mesitylene with methyl chloride, catalyzed by anhydrous aluminum chloride[1]. Because this reaction yields a mixture of tetramethylbenzene isomers, precise isolation techniques are required.
Alternatively, isodurene is produced via the catalytic hydroisomerization of durene. The basicity of tetramethylbenzene isomers relative to acidic catalysts (like HF/BF 3 ) varies significantly. Isodurene preferentially forms a stable complex with HF/BF 3 , allowing it to be selectively dissolved and partitioned into the catalyst phase, driving the equilibrium toward isodurene accumulation[2].
Synthesis and isomerization workflow of isodurene from precursor aromatics.
Derivatization Strategies & Mechanistic Causality
The tetra-alkylated ring of isodurene is highly electron-rich, making it an excellent candidate for electrophilic aromatic substitution. However, steric hindrance from the adjacent methyl groups dictates the regioselectivity and the necessary vigor of the reagents.
A. Friedel-Crafts Diacylation (Monomer Synthesis)
Isodurene undergoes diacylation to form bis-aroyl derivatives. For example, reacting isodurene with p -fluorobenzoyl chloride yields bis( p -fluorobenzoyl)isodurene. This derivative serves as a critical electrophilic component in the synthesis of poly(ether ether ketone) (PEEK)-type polymers 3[3].
B. Rare Hydrocarbon Azo Coupling
Typically, azo coupling requires highly activated rings (e.g., phenols or anilines). However, the cumulative electron-donating effect of the four methyl groups in isodurene allows it to act as a nucleophile in azo coupling, provided the electrophile is exceptionally electron-deficient. Coupling isodurene with the diazonium salt of 2,4,6-trinitroaniline successfully yields complex azo dyes4[4].
C. Selective Side-Chain Oxidation
Metal ion oxidants such as Co(III), Ce(IV), and Mn(III) exhibit intramolecular selectivity when oxidizing isodurene. They preferentially target the less sterically hindered methyl groups to form mono- or di-carboxylic acids, avoiding the highly crowded positions[1].
Primary synthetic pathways for the functionalization of isodurene.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating mechanistic causality into every step.
Protocol 1: Friedel-Crafts Diacylation of Isodurene
Objective: Synthesis of bis( p -fluorobenzoyl)isodurene for polymer applications[3].
-
Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Purge the system with inert N 2 gas to prevent atmospheric moisture from deactivating the Lewis acid.
-
Reagent Loading: Add isodurene (10 mmol) and anhydrous AlCl 3 (25 mmol) to the flask.
-
Causality: A greater than 2:1 stoichiometric ratio of AlCl 3 is strictly required because the Lewis acid permanently complexes with the carbonyl oxygen of the resulting ketone, consuming the catalyst.
-
-
Acylation Initiation: Add p -fluorobenzoyl chloride (25 mmol) dropwise at 0 °C.
-
Causality: The acylating agent is used in excess to act as both the primary reagent and the solvent. This dual role suppresses unwanted polyalkylation side reactions and ensures the reaction is driven to complete diacylation.
-
-
Thermal Maturation: Gradually heat the mixture to 60 °C and maintain for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the highly non-polar isodurene spot validates reaction progress.
-
Quenching & Hydrolysis: Carefully pour the deep-colored reaction mixture over a mixture of crushed ice and concentrated HCl (20 mL).
-
Causality: The highly acidic aqueous environment breaks down the stable aluminum-ketone complex, liberating the free bis-aroyl product.
-
-
Isolation: Extract the aqueous phase with dichloromethane (3 x 50 mL). Wash the combined organic layers with 5% NaHCO 3 and brine, dry over anhydrous MgSO 4 , and concentrate under vacuum. Recrystallize the crude product from hot ethanol to yield pure bis( p -fluorobenzoyl)isodurene.
Protocol 2: Electrophilic Azo Coupling of Isodurene
Objective: Synthesis of a highly conjugated azo dye using a purely hydrocarbon nucleophile[4].
-
Diazotization: In a 100 mL flask, dissolve 2,4,6-trinitroaniline (10 mmol) in 15 mL of concentrated H 2 SO 4 . Cool to 0 °C using an ice-salt bath. Slowly add solid sodium nitrite (11 mmol) in small portions.
-
Causality: Trinitroaniline is extremely electron-deficient, making its corresponding diazonium salt highly unstable. A concentrated sulfuric acid medium is mandatory to prevent explosive decomposition and premature hydrolysis to a phenol.
-
-
Substrate Preparation: In a separate flask, dissolve isodurene (10 mmol) in 20 mL of glacial acetic acid.
-
Coupling Reaction: Add the cold diazonium sulfate solution dropwise to the isodurene solution at 0 °C under vigorous stirring.
-
Causality: Because isodurene lacks traditional activating heteroatoms (like -OH or -NH 2 ), the extreme electrophilicity of the trinitrodiazonium ion is the sole thermodynamic driver for this rare hydrocarbon-azo coupling.
-
-
Self-Validation: The immediate formation of a deep red/orange precipitate acts as a visual self-validation that the extended conjugated π -system of the azo linkage (-N=N-) has successfully formed.
-
Isolation: Stir for an additional 2 hours at room temperature. Filter the brightly colored precipitate, wash extensively with cold water to remove residual acid, and dry under high vacuum.
Applications in Drug Development & Toxicology
In the pharmaceutical industry, isodurene derivatives are investigated as rigid, lipophilic scaffolds for API development. The tetramethyl substitution provides a highly hydrophobic core that can enhance the membrane permeability of drug candidates.
However, researchers must account for its toxicological profile during drug formulation and laboratory handling. Isodurene exhibits potential neurotoxicity and acts as a mild skin irritant5[5]. Physiologically-based toxicokinetic modeling indicates rapid distribution to lipid-rich tissues. Acute toxicity studies in male SD rats demonstrate an oral LD50 of 5157 mg/kg, with lethal doses inducing severe toxic effects on both the gastrointestinal and respiratory systems[5]. Proper engineering controls (fume hoods) and PPE (nitrile gloves, respirators) are strictly required when handling neat isodurene or its volatile derivatives.
References
- Grokipedia Title: Isodurene - Role in Organic Synthesis URL
- Journal of Materials Chemistry (RSC Publishing)
- PubMed Central (PMC)
- Google Patents Title: US3636177A - Process for producing durene URL
- Title: 1,2,3,5-Tetramethylbenzene (Isodurene)
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. US3636177A - Process for producing durene - Google Patents [patents.google.com]
- 3. Polyalkylated aromatic monomers and polymers. Part 1.—Friedel–Crafts diacylation of polymethylbenzenes as a means of monomer synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
2,3,5,6-Tetramethylphenylacetonitrile: A Comprehensive Technical Guide on Cheminformatics Profiling and Synthetic Methodologies
Executive Summary
In the landscape of organic synthesis and drug development, sterically hindered building blocks play a pivotal role in designing active pharmaceutical ingredients (APIs) with high metabolic stability. 2,3,5,6-Tetramethylphenylacetonitrile (CAS: 14611-44-0) is a prime example of such a scaffold. Derived from the durene (1,2,4,5-tetramethylbenzene) core, this molecule features a versatile nitrile group that serves as a gateway to complex carboxylic acids, primary amines, and transition-metal ligands.
This whitepaper synthesizes critical cheminformatics data from PubChem and ChemSpider, analyzes the structural causality dictating its reactivity, and provides a field-proven, self-validating experimental protocol for its synthesis.
Cheminformatics and Physicochemical Profiling
Accurate predictive modeling and analytical profiling rely heavily on validated database metrics. The data extracted from the 1[1] and the 2[2] establish the foundational identity of the molecule.
Core Chemical Identifiers
The physical properties of 2,3,5,6-Tetramethylphenylacetonitrile dictate its handling and purification. Its relatively low vapor pressure and distinct melting point make it highly amenable to standard crystallization techniques[2][3].
Table 1: Core Chemical Identifiers and Properties
| Property | Value |
| Compound Name | 2,3,5,6-Tetramethylphenylacetonitrile |
| CAS Registry Number | 14611-44-0 |
| PubChem CID | 2760600 |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.25 g/mol |
| Monoisotopic Mass | 173.12045 Da |
| Melting Point | 83-85°C |
| Vapor Pressure | 0.00105 mmHg at 25°C |
Ion Mobility-Mass Spectrometry (IM-MS) Parameters
For researchers conducting impurity profiling or metabolomics, Collision Cross Section (CCS) values are critical for distinguishing isobaric compounds. The predicted CCS values calculated via CCSbase[1] provide a reliable reference for gas-phase ion mobility workflows.
Table 2: Predicted Adducts and Collision Cross Sections (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 174.12773 | 136.5 |
| [M+Na]⁺ | 196.10967 | 148.4 |
| [M+NH₄]⁺ | 191.15427 | 156.1 |
| [M-H]⁻ | 172.11317 | 140.9 |
Structural Causality and Reactivity
The chemical behavior of 2,3,5,6-Tetramethylphenylacetonitrile is governed by the juxtaposition of its functional groups. The four methyl groups at the 2, 3, 5, and 6 positions create a dense steric shield around the aromatic ring, effectively blocking electrophilic aromatic substitution (EAS) at the remaining ring position.
However, the benzylic carbon remains highly reactive. Because the methylene ( −CH2− ) spacer physically separates the nitrile group from the rigid, bulky aromatic core, the benzylic position is fully accessible for SN2 nucleophilic attack during its synthesis, and the nitrile group remains unhindered for downstream transformations (e.g., hydrolysis or reduction).
Self-Validating Experimental Protocol: Phase-Transfer Catalyzed Cyanation
The most efficient route to synthesize 2,3,5,6-Tetramethylphenylacetonitrile is via the nucleophilic substitution of 2,3,5,6-tetramethylbenzyl chloride using a cyanide salt. To overcome the biphasic nature of the reagents, a Phase Transfer Catalyst (PTC) is strictly required.
Step-by-Step Methodology
-
Preparation of the Biphasic System:
-
Action: Dissolve 1.0 equivalent of 2,3,5,6-tetramethylbenzyl chloride in toluene (0.5 M concentration).
-
Causality: Toluene is selected because it is a non-polar solvent that fully solubilizes the sterically bulky, hydrophobic aromatic precursor while remaining strictly immiscible with water, establishing the necessary biphasic boundary.
-
-
Reagent and Catalyst Addition:
-
Action: In a separate vessel, dissolve 1.5 equivalents of Sodium Cyanide (NaCN) in deionized water. Add this aqueous solution to the toluene mixture, followed by 0.05 equivalents of Tetrabutylammonium bromide (TBAB).
-
Causality: NaCN is entirely insoluble in toluene. TBAB acts as the phase-transfer catalyst; its lipophilic butyl chains allow it to enter the organic phase, dragging the nucleophilic cyanide anion ( CN− ) with it. This drastically increases the collision frequency between the CN− and the electrophilic benzylic carbon, accelerating the SN2 reaction and suppressing competitive hydrolysis of the benzyl chloride.
-
-
Thermal Activation:
-
Action: Heat the biphasic mixture to a gentle reflux (85°C) under vigorous mechanical stirring for 4 to 6 hours.
-
Causality: Elevated thermal energy overcomes the activation barrier of the SN2 displacement, while vigorous mechanical stirring maximizes the interfacial surface area between the aqueous and organic layers, optimizing catalyst turnover.
-
-
Self-Validating In-Process Control (IPC):
-
Action: Sample the organic phase every 60 minutes for GC-MS analysis.
-
Validation: The protocol acts as a self-validating system: the reaction is deemed strictly complete only when the precursor peak vanishes entirely and the target product peak stabilizes at a monoisotopic mass of m/z 173.12[1].
-
-
Workup and Physical Validation:
-
Action: Separate the organic layer, wash sequentially with water and brine to remove residual NaCN and TBAB, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.
-
Validation: Assess the melting point of the purified crystals. A sharp phase transition strictly between 83°C and 85°C[3] confirms the absence of unreacted starting material or phase-transfer catalyst impurities.
-
Downstream Applications and Synthetic Workflow
Once synthesized, the nitrile group of 2,3,5,6-Tetramethylphenylacetonitrile serves as a versatile linchpin for further chemical divergence.
-
Hydrolysis: Treatment with strong aqueous acid or base converts the nitrile into 2,3,5,6-tetramethylphenylacetic acid, a valuable intermediate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) or specific enzyme inhibitors.
-
Reduction: Treatment with Lithium Aluminum Hydride ( LiAlH4 ) reduces the nitrile to a primary amine, yielding 2-(2,3,5,6-tetramethylphenyl)ethanamine, which is heavily utilized in the design of bulky, electron-rich ligands for transition-metal catalysis.
Synthetic workflow and downstream applications of 2,3,5,6-Tetramethylphenylacetonitrile.
References
- Title: 14611-44-0 (C12H15N)
- Source: echemi.
- Source: chemicalbook.
Sources
Steric properties of 2,3,5,6-tetramethylbenzyl group
An In-Depth Technical Guide to the Steric Properties of the 2,3,5,6-Tetramethylbenzyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,5,6-tetramethylbenzyl group, often referred to as the durene group, is a sterically demanding substituent increasingly utilized in fine chemical synthesis, catalysis, and medicinal chemistry. Its significant bulk, arising from the four methyl groups flanking the benzyl methylene bridge, imparts unique conformational constraints and reactivity profiles to parent molecules. This guide provides a comprehensive analysis of the steric properties of the tetramethylbenzyl group, detailing methodologies for its quantitative and qualitative assessment, and exploring its profound impact on molecular design, chemical reactivity, and drug development strategies. By synthesizing experimental data with computational insights, this document serves as an authoritative resource for scientists seeking to leverage steric control in their research.
Introduction: The Principle of Steric Hindrance and the Durene Moiety
In the intricate world of molecular interactions, the three-dimensional space occupied by atoms and functional groups—their steric bulk—is a fundamental determinant of chemical and biological outcomes. Steric hindrance refers to the non-bonding repulsion between atoms in close proximity, which can impede bond rotations, block access to reactive centers, and dictate specific "locked" conformations. Judiciously employed, steric bulk is not a limitation but a powerful design tool.
The 2,3,5,6-tetramethylbenzyl group is an exemplar of a deliberately bulky substituent. Unlike a simple benzyl group, which offers considerable conformational flexibility, the durene group's four ortho- and meta-positioned methyl groups create a rigid, paddle-like structure. This steric shield has profound implications, influencing everything from the kinetics of a chemical reaction to the selectivity of a drug for its protein target. This guide will explore the quantification of this steric profile, the methods used to study it, and its practical applications.
Caption: Conceptual diagram of steric hindrance.
Quantifying the Steric Profile
To effectively utilize the tetramethylbenzyl group, its steric bulk must be quantified. While several parameters exist, their application often requires context.
Steric Parameters: Traditional metrics like the Tolman cone angle , developed for phosphine ligands in organometallic chemistry, measure the solid angle occupied by a ligand at a defined distance from a metal center.[1][2] While not directly applicable to a benzyl group attached to a carbon or heteroatom, the concept is transferable. Modern computational methods have introduced more universal descriptors, such as the percent buried volume (%Vbur) , which calculates the percentage of the volume of a sphere around a central atom that is occupied by a given substituent.[3][4][5] This metric is highly effective for comparing the steric impact of diverse groups.
Another useful, though context-dependent, parameter is the A-value , which quantifies the energetic preference for a substituent to occupy the equatorial rather than the axial position on a cyclohexane ring, reflecting its steric demand in that specific system.[6]
Comparative Analysis: The true measure of the durene group's bulk is revealed through comparison. It is substantially larger than common alkyl and aryl groups, creating a much more significant steric footprint.
Table 1: Comparative Steric Parameters of Common Substituents
| Substituent | Tolman Cone Angle (θ, °)¹ | A-Value (kcal/mol) | % Buried Volume (%Vbur)² |
| Hydrogen | N/A | 0.0 | Low |
| Methyl | 118 (for PMe₃) | 1.74 | Moderate |
| Isopropyl | 160 (for P(iPr)₃) | 2.2 | High |
| tert-Butyl | 182 (for P(tBu)₃) | ~5.0 | Very High |
| Phenyl | 145 (for PPh₃) | ~3.0 | High |
| Benzyl | ~152 (for P(Bz)₃) | ~1.75 | Moderate-High |
| 2,3,5,6-Tetramethylbenzyl | ~207 (for P(Bz)₃ analog) [7] | > 5.0 (Estimated) | Extremely High |
¹Tolman cone angles are for the analogous phosphine ligands (PR₃) and are provided for comparative context.[7] ²%Vbur is highly dependent on the point of attachment and molecular conformation; values are qualitative comparisons.
X-ray Crystallography Insights: The most definitive visualization comes from single-crystal X-ray diffraction. Crystal structures of molecules containing the durene moiety, such as 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, reveal the precise bond lengths, angles, and the spatial orientation of the methyl groups.[8] These studies confirm that the methyl groups effectively "flank" the methylene bridge, severely restricting rotation around the Ar-CH₂ bond and creating a well-defined zone of steric influence.
Methodologies for Steric Property Evaluation
A multi-faceted approach combining experimental and computational techniques is essential for a complete understanding of the durene group's steric properties.
Experimental Techniques
A. Single-Crystal X-ray Crystallography
This technique provides an unambiguous, static picture of the molecule's three-dimensional structure in the solid state.
-
Causality: By precisely mapping atomic coordinates, X-ray crystallography allows for the direct measurement of intramolecular distances. This can reveal steric clashes, conformational preferences, and the exact orientation of the tetramethylbenzyl group relative to the rest of the molecule. It is the gold standard for structural validation.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a high-quality single crystal of the target compound. This is often the most challenging step, requiring slow evaporation, vapor diffusion, or solvent layering techniques.
-
Crystal Mounting: Select a suitable crystal (typically <0.5 mm) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. X-rays are directed at the crystal, which diffracts them into a specific pattern of spots. The crystal is rotated, and thousands of diffraction intensities are collected at various orientations.
-
Structure Solution: The diffraction pattern is mathematically converted into an electron density map using Fourier transforms.
-
Structure Refinement: An atomic model is fitted to the electron density map. The model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
B. NMR Spectroscopy: The Nuclear Overhauser Effect (NOE)
While X-ray crystallography provides a static picture, NMR spectroscopy can reveal through-space interactions and conformational dynamics in solution. The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating one nucleus can affect the signal intensity of another nucleus that is close in space (< 5 Å), regardless of the number of bonds separating them.[10]
-
Causality: Observing an NOE correlation between the protons of the durene group (e.g., the benzylic CH₂ or the ring methyls) and protons on another part of the molecule provides direct evidence of their spatial proximity. This is invaluable for determining the preferred conformation and understanding how the bulky group shields or interacts with its environment. 2D NMR experiments like NOESY and ROESY are particularly powerful for mapping these interactions across the entire molecule.[10][11]
Experimental Protocol: 2D-NOESY Experiment
-
Sample Preparation: Dissolve a high-purity sample in a suitable deuterated solvent to a concentration of 5-10 mg/mL. Ensure the sample is free of paramagnetic impurities.
-
Spectrometer Setup: Tune and shim the NMR spectrometer to achieve high resolution.
-
Acquisition: Set up a 2D NOESY pulse sequence. A key parameter is the "mixing time" (d8), during which NOE transfer occurs. This time is typically varied (e.g., 100-800 ms) to monitor the build-up of NOE cross-peaks.
-
Processing: Apply a 2D Fourier transform to the acquired data. The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are close in space.
-
Analysis: The volume of the cross-peaks is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶). By analyzing the pattern and intensity of cross-peaks, a 3D model of the molecular conformation in solution can be constructed.
Caption: Workflow for experimental steric analysis.
Computational Chemistry
Computational modeling provides a powerful complement to experimental data, allowing for the quantification of steric properties and the exploration of conformational landscapes.
-
Causality: Methods like Density Functional Theory (DFT) can calculate the energies of different conformers, revealing the most stable arrangements.[3] This allows for the prediction of steric effects before a molecule is synthesized. Furthermore, specialized algorithms can compute steric descriptors like %Vbur directly from the optimized 3D structure, providing a quantitative basis for rational design.[4][5]
Workflow: Computational Steric Analysis (DFT & Buried Volume)
-
Initial Structure Generation: Build a 3D model of the molecule containing the tetramethylbenzyl group in a molecular editor.
-
Conformational Search: Perform a conformational search using a computationally inexpensive method like molecular mechanics (MM) to identify low-energy conformers.
-
Geometry Optimization: Re-optimize the lowest energy conformers using a higher level of theory, such as DFT (e.g., B3LYP functional with a 6-31G* basis set). This yields accurate molecular geometries and relative energies.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies).
-
Buried Volume Calculation: Use a specialized program (e.g., SambVca) to calculate the %Vbur. This requires defining a sphere of a specific radius (e.g., 3.5 Å) around the atom of interest and calculating the volume of that sphere occupied by the atoms of the tetramethylbenzyl group.
Caption: Workflow for computational steric analysis.
Impact on Chemical Reactivity and Molecular Design
The formidable steric presence of the tetramethylbenzyl group is not merely a structural feature; it is a powerful tool for controlling chemical and biological processes.
In Chemical Synthesis and Catalysis
The influence of steric bulk on reaction outcomes is a cornerstone of modern organic synthesis.
-
Rate and Selectivity: The durene group can dramatically slow down reactions by physically blocking a reagent's approach to a reactive site. Conversely, it can enhance selectivity by allowing a reaction to proceed at only the most accessible position. In catalysis, bulky ligands are often essential for creating a specific coordination environment around a metal center, which can stabilize the catalyst and control the selectivity of the transformation.[12]
-
Mechanistic Influence: In some cases, extreme steric hindrance can alter the course of a reaction entirely. For instance, severe steric crowding can disfavor a standard 2-electron oxidative addition pathway in palladium catalysis, instead promoting a 1-electron radical-based mechanism that is unexpectedly rapid.[13] This highlights that steric effects can be counter-intuitive and open doors to novel reactivity.
In Drug Development
For medicinal chemists, the tetramethylbenzyl group is a valuable component of the molecular toolkit for fine-tuning the properties of a drug candidate.[14]
-
Target Selectivity: One of the greatest challenges in drug design is achieving selectivity for a specific protein target over closely related off-targets. By incorporating a bulky group like durene, a molecule can be designed to fit snugly into the spacious binding pocket of its intended target while sterically clashing with the narrower pockets of other proteins. This "structure-based design" approach is a proven strategy for minimizing side effects.[15]
-
Metabolic Stability: Many drug candidates fail due to rapid metabolic degradation by enzymes like Cytochrome P450. The durene group can act as a "metabolic shield," sterically blocking access to nearby metabolically labile sites (e.g., a benzylic position prone to oxidation), thereby increasing the drug's half-life in the body.
-
Conformational Locking: The high rotational barrier imposed by the durene group can lock a flexible molecule into a single, bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for the target receptor, as less conformational entropy is lost upon binding.
Caption: Logic diagram for using steric bulk in drug design.
Conclusion
The 2,3,5,6-tetramethylbenzyl group is far more than a simple aromatic substituent. It is a potent steric controller, whose bulk can be rationally deployed to influence reaction pathways, enforce specific molecular conformations, and impart desirable pharmacological properties. Through a combination of rigorous experimental analysis via X-ray crystallography and NMR spectroscopy, and insightful computational modeling, researchers can fully characterize and predict the steric impact of this group. For chemists and drug developers, a deep understanding of the durene group's properties unlocks advanced strategies for creating more efficient, selective, and stable molecules.
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Stambuli, J. P., et al. (2004). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). The Hartwig Group. Available at: [Link]
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Gao, Y., et al. (2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
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Ogunlaja, A. S., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. ResearchGate. Available at: [Link]
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Huang, L., et al. (2022). Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis. ACS Publications. Available at: [Link]
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Kozak, K., & Kass, S. R. (2023). Low energy conformations for tetraethylmethane, tetramethylhexane, tetrabenzylethene and tri-(neopentyl)benzene. ResearchGate. Available at: [Link]
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Bentz, C., et al. (2022). Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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University of Calgary. (n.d.). Conformational Analysis. University of Calgary Chemistry. Available at: [Link]
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A Technical Guide to 2,3,5,6-Tetramethylphenylacetonitrile: Synthesis, Properties, and Potential Research Applications
Abstract: This technical guide addresses the synthesis, theoretical properties, and potential applications of 2,3,5,6-tetramethylphenylacetonitrile for researchers, scientists, and drug development professionals. Notably, this compound is not commercially available, a fact established through extensive supplier searches. Consequently, this document provides a comprehensive, scientifically grounded proposal for its de novo synthesis. Furthermore, we delve into the potential utility of this unique, sterically hindered building block in the realm of medicinal chemistry and materials science, drawing parallels from the well-documented roles of related nitrile-containing molecules.
Commercial Availability and Rationale for Synthesis
An extensive search of major chemical supplier databases and research chemical catalogs reveals that 2,3,5,6-tetramethylphenylacetonitrile is not a stock chemical. Its absence from the market necessitates a reliable synthetic route for any research endeavor requiring its use. The structural motif, a phenylacetonitrile core flanked by a sterically demanding tetramethylphenyl (duryl) group, presents an intriguing scaffold for creating novel molecular architectures. The synthesis is therefore a critical first step for any investigation into its properties and applications.
Proposed Synthetic Pathway
The most direct and well-precedented approach to synthesizing 2,3,5,6-tetramethylphenylacetonitrile is a two-step process starting from durene (1,2,4,5-tetramethylbenzene). This pathway involves:
-
Benzylic Bromination: Introduction of a bromine atom at one of the benzylic methyl groups of durene.
-
Cyanation: Nucleophilic substitution of the bromide with a cyanide salt to yield the target nitrile.
This approach is analogous to the classical Kolbe nitrile synthesis, a robust and widely used method for preparing phenylacetonitriles from benzyl halides.[1]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2,3,5,6-tetramethylphenylacetonitrile from durene.
Experimental Protocols
Step 1: Synthesis of 2,3,5,6-Tetramethylbenzyl Bromide
This procedure is based on standard free-radical bromination of benzylic positions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve durene (1,2,4,5-tetramethylbenzene) (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4) or cyclohexane.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02 eq).
-
Reaction Conditions: Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate initiation. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by floating succinimide.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2,3,5,6-tetramethylbenzyl bromide.
Step 2: Synthesis of 2,3,5,6-Tetramethylphenylacetonitrile
This step employs the Kolbe nitrile synthesis methodology.[1] A patent describing the synthesis of related phenylacetonitriles mentions the use of 2,4,5,6-tetramethylbenzyl chloride, validating this approach for sterically hindered substrates.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 2,3,5,6-tetramethylbenzyl bromide (1.0 eq) in a solvent system capable of dissolving both the organic substrate and the cyanide salt. Common choices include aqueous ethanol or a polar aprotic solvent like DMSO.[3]
-
Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq). Caution: Cyanide salts are highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Conditions: Heat the mixture with stirring. For aqueous ethanol, reflux temperature is typically sufficient. In DMSO, lower temperatures (e.g., 50-80 °C) may be effective. Monitor the reaction by TLC or GC-MS until the starting benzyl bromide is consumed.
-
Work-up: Cool the reaction mixture. If using an aqueous solvent system, most of the alcohol can be removed by distillation. Partition the residue between water and an organic solvent like diethyl ether or ethyl acetate. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine to remove residual cyanide salts and the solvent. Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude 2,3,5,6-tetramethylphenylacetonitrile can be purified by vacuum distillation or recrystallization.
Table of Reagents and Solvents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Role | Key Considerations |
| Durene | C₁₀H₁₄ | 134.22 | Starting Material | Commercially available solid. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Brominating Agent | Light-sensitive; handle in a fume hood. |
| Benzoyl Peroxide | C₁₄H₁₀O₄ | 242.23 | Radical Initiator | Potentially explosive when dry; handle with care. |
| Sodium Cyanide | NaCN | 49.01 | Cyanating Agent | Highly Toxic. Use with extreme caution. |
| Carbon Tetrachloride | CCl₄ | 153.82 | Solvent (Step 1) | Carcinogenic and ozone-depleting; cyclohexane is a safer alternative. |
| DMSO | C₂H₆OS | 78.13 | Solvent (Step 2) | Polar aprotic solvent, good for SN2 reactions. |
Potential Applications in Research and Drug Development
While 2,3,5,6-tetramethylphenylacetonitrile itself has no documented applications, the nitrile functional group and the unique steric bulk of the duryl moiety suggest several promising avenues for research, particularly in medicinal chemistry.
The Role of the Nitrile Group in Drug Design
The nitrile group is a versatile pharmacophore found in numerous approved drugs.[4] Its value stems from several key properties:
-
Metabolic Stability: It can block metabolically labile sites, increasing the in vivo half-life of a drug molecule.[5]
-
Bioisosterism: It can act as a bioisostere for groups like carbonyls or halogens, helping to fine-tune a molecule's electronic and steric properties.[5][6]
-
Target Interactions: The nitrile's strong dipole allows it to act as a hydrogen bond acceptor or engage in polar interactions within sterically confined active sites.[7]
-
Synthetic Handle: It serves as a valuable synthetic intermediate, readily convertible to amines, amides, or carboxylic acids.[8]
Hypothetical Applications of a Sterically Hindered Phenylacetonitrile
The defining feature of 2,3,5,6-tetramethylphenylacetonitrile is the extreme steric hindrance around the benzylic position. This steric bulk could be exploited in several ways:
-
Probing Steric Pockets in Enzyme Active Sites: In structure-based drug design, this molecule could be used as a scaffold to create inhibitors that selectively target enzymes with large, hydrophobic pockets adjacent to a polar binding region (where the nitrile would interact). The duryl group would effectively prevent binding to enzymes with smaller active sites, thereby enhancing selectivity.
-
Modulating Physicochemical Properties: The large, lipophilic duryl group would significantly increase the lipophilicity (logP) of any molecule it is incorporated into. This could be used to enhance membrane permeability or to target proteins in lipid-rich environments.
-
Creating Conformationally Restricted Ligands: The steric clash between the four methyl groups and the rest of a larger molecule would restrict bond rotation, locking the molecule into a specific conformation. This pre-organization can lead to higher binding affinity and selectivity for a biological target. For instance, in α-aryl acetonitrile drugs like anastrazole, the nitrile is on a quaternary carbon, which prevents metabolic release of cyanide.[7] While the methylene group in the target compound is still present, the surrounding methyl groups would significantly hinder enzymatic access.
Workflow for Investigating a Novel Building Block
Caption: A logical workflow for utilizing the newly synthesized compound in a drug discovery program.
Conclusion
2,3,5,6-Tetramethylphenylacetonitrile represents an unexplored chemical entity with significant potential as a specialized building block in organic synthesis and medicinal chemistry. Although not commercially available, this guide provides a robust and feasible synthetic protocol based on well-established chemical principles. The true value of this compound lies in its unique combination of a reactive nitrile handle and a sterically imposing duryl group. For researchers looking to design highly selective ligands, probe sterically demanding biological targets, or create conformationally constrained molecules, the de novo synthesis and subsequent application of 2,3,5,6-tetramethylphenylacetonitrile offers a compelling new direction for exploration.
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. (URL: [Link])
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Zheng, Y.-W., & Liu, J.-W. (2021). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 41(5), 1735-1746. (URL: [Link])
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2.[1][2][3][4][5][6][7] Methodological & Application
Synthesis of 2,3,5,6-tetramethylphenylacetic acid via nitrile hydrolysis
An in-depth technical guide to the synthesis of 2,3,5,6-tetramethylphenylacetic acid, designed for researchers and drug development professionals.
Mechanistic Rationale & Overcoming Steric Shielding
The synthesis of highly substituted phenylacetic acids, such as 2,3,5,6-tetramethylphenylacetic acid, presents unique synthetic challenges primarily dictated by steric hindrance. These compounds are critical building blocks in drug development, where the bulky tetramethylated aromatic ring is utilized to impart lipophilicity and sterically shield adjacent functional groups from rapid metabolic degradation.
The standard synthetic route involves the hydrolysis of the precursor 2,3,5,6-tetramethylphenylacetonitrile (CAS 14611-44-0). This nitrile is typically accessed via the nucleophilic substitution of 2,3,5,6-tetramethylbenzyl chloride with sodium cyanide[1].
However, the hydrolysis of the nitrile group (–C≡N) to the carboxylic acid (–COOH) is severely retarded by the two ortho-methyl groups (positions 2 and 6). The transition state for the hydrolysis of the intermediate primary amide involves a bulky tetrahedral intermediate. The steric shield created by the ortho-methyl groups significantly raises the activation energy for nucleophilic attack by water or hydroxide. Consequently, standard hydrolysis conditions (e.g., aqueous NaOH at 100 °C) often stall, yielding the unreacted amide as a dead-end byproduct, a phenomenon well-documented in the synthesis of analogous sterically hindered phenylacetic acids like 2,4,6-trimethylphenylacetic acid[2].
To drive the reaction to completion, one must employ either harsh acid-catalyzed conditions (to highly protonate the carbonyl, increasing electrophilicity) or high-boiling base-catalyzed conditions (to provide sufficient thermal energy to overcome the steric barrier)[3].
Reaction Pathway & Experimental Workflow
Reaction pathway for 2,3,5,6-tetramethylphenylacetic acid synthesis.
Step-by-step experimental workflow for the hydrolysis of hindered nitriles.
Self-Validating Experimental Protocols
Protocol A: Acid-Catalyzed Hydrolysis (Recommended for High Purity)
Causality: Sulfuric acid acts as the protonating agent to activate the nitrile and intermediate amide, while glacial acetic acid is essential to maintain the solubility of the highly lipophilic tetramethylated precursor at elevated temperatures.
-
Step 1: Reaction Assembly In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,3,5,6-tetramethylphenylacetonitrile (10.0 g, 57.7 mmol) in a mixture of glacial acetic acid (50 mL), concentrated sulfuric acid (50 mL), and deionized water (50 mL). Causality: The 1:1:1 volumetric ratio ensures a perfect balance between substrate solubility (AcOH), catalytic strength (H₂SO₄), and the stoichiometric water required for hydration.
-
Step 2: High-Temperature Reflux Heat the mixture to a vigorous reflux (approx. 120 °C) in an oil bath. Maintain reflux for 24 hours.
-
Step 3: Validation Checkpoint (Reaction Monitoring) Withdraw a 0.5 mL aliquot, quench in water, and extract with ethyl acetate. Evaporate the solvent and analyze via FT-IR. Self-Validation: The reaction is complete when the sharp C≡N stretching frequency at ~2250 cm⁻¹ completely disappears, replaced by a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). If the amide intermediate is present, a dual N-H stretch at ~3200-3400 cm⁻¹ will be visible, indicating the need for extended reflux.
-
Step 4: Aqueous Workup & Acid-Base Extraction Cool the reaction mixture to room temperature and pour it over 300 g of crushed ice. Filter the resulting crude precipitate. To separate the target acid from any unreacted amide, dissolve the crude solid in 10% aqueous NaOH (200 mL). Self-Validation: The carboxylic acid will dissolve as the sodium carboxylate salt. Any insoluble residue is unreacted nitrile or amide and must be filtered off to ensure absolute purity.
-
Step 5: Crystallization Slowly acidify the clear alkaline filtrate with concentrated HCl to pH 1-2 under continuous stirring. Self-Validation: A copious white precipitate of 2,3,5,6-tetramethylphenylacetic acid will immediately form, confirming the successful isolation of the acidic product. Filter, wash with cold water, and dry under vacuum.
Protocol B: Base-Catalyzed Hydrolysis in High-Boiling Solvent
Causality: Standard aqueous reflux (~100 °C) lacks the thermal energy to overcome the steric barrier. Ethylene glycol is utilized as the solvent to elevate the boiling point to 160-170 °C, enabling the hydroxide ions to successfully attack the hindered amide intermediate.
-
Step 1: Reaction Assembly Dissolve KOH (16.0 g, 285 mmol) in ethylene glycol (100 mL) in a 250 mL round-bottom flask. Add 2,3,5,6-tetramethylphenylacetonitrile (10.0 g, 57.7 mmol).
-
Step 2: High-Temperature Reflux Reflux the mixture at 160-170 °C for 18-24 hours.
-
Step 3: Validation Checkpoint (Ammonia Evolution) Self-Validation: During the conversion of the amide to the carboxylic acid, ammonia gas is released. Hold a piece of damp red litmus paper over the condenser outlet; it will turn blue as long as the reaction is actively progressing. The cessation of ammonia evolution is a physical indicator of reaction completion.
-
Step 4: Workup Cool to room temperature, dilute with 300 mL of water, and extract twice with diethyl ether (100 mL) to remove non-acidic impurities (unreacted nitrile/amide). Acidify the aqueous layer with concentrated HCl to pH 1 to precipitate the product. Filter and dry.
Quantitative Data Synthesis
Table 1: Quantitative Comparison of Hydrolysis Strategies for 2,3,5,6-Tetramethylphenylacetonitrile
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent System | H₂SO₄ / AcOH / H₂O (1:1:1) | KOH / Ethylene Glycol |
| Operating Temperature | ~120 °C (Reflux) | 160 - 170 °C |
| Reaction Time | 24 - 36 hours | 18 - 24 hours |
| Average Yield | 80 - 85% | 70 - 75% |
| Primary Impurity Profile | Unreacted Amide | Decarboxylation products, Amide |
| Scalability | High (Easier byproduct removal) | Moderate (High-temp safety concerns) |
| Product Purity (Post-Cryst.) | > 98% | ~ 95% |
References
-
Title: US6559303B1 - Methods for processing chemical compounds having reactive functional groups | Source: Google Patents | URL: 1
-
Title: Matrix Scientific: 2,3,5,6-Tetramethylphenylacetonitrile | Source: 1int.co.uk | URL:
-
Title: EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid | Source: Google Patents | URL: 2
-
Title: CN102452867A - Method for preparing aryl acetonitrile compound | Source: Google Patents | URL: 3
Sources
- 1. US6559303B1 - Methods for processing chemical compounds having reactive functional groups - Google Patents [patents.google.com]
- 2. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google Patents [patents.google.com]
- 3. CN102452867A - Method for preparing aryl acetonitrile compound - Google Patents [patents.google.com]
Application Notes and Protocols: Reduction of 2,3,5,6-Tetramethylphenylacetonitrile to Phenethylamine Derivatives
Introduction
Substituted phenethylamines are a crucial class of organic compounds, forming the structural backbone for a vast array of pharmaceuticals and biologically active molecules.[1][2] Their derivatives are utilized as stimulants, hallucinogens, anorectics, and antidepressants, among other therapeutic applications.[1] The synthesis of these compounds is therefore of significant interest to researchers in medicinal chemistry and drug development. A key synthetic transformation in this area is the reduction of nitriles to their corresponding primary amines.[3][4] This application note provides a detailed guide to the reduction of 2,3,5,6-tetramethylphenylacetonitrile to 2-(2,3,5,6-tetramethylphenyl)ethan-1-amine, a sterically hindered phenethylamine derivative.
The presence of four methyl groups on the phenyl ring in the target molecule introduces significant steric hindrance around the reaction center. This steric bulk can influence the choice of reducing agent and reaction conditions, making this a noteworthy case study for the synthesis of highly substituted phenethylamine derivatives.[5][6] This guide will explore two primary, reliable methods for this transformation: catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄). The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methods are presented to ensure scientific integrity and practical utility for researchers.
Mechanistic Overview of Nitrile Reduction
The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be achieved through two principal mechanistic pathways:
-
Catalytic Hydrogenation: In this heterogeneous catalysis method, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, such as Raney nickel, palladium, or platinum.[4] The nitrile also adsorbs onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms to the triple bond, proceeding through an imine intermediate to the final primary amine.[4] The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency and selectivity.[4]
-
Chemical Hydride Reduction: Strong hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for nitrile reduction.[7][8][9][10] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by a second hydride addition to the intermediate imine anion, ultimately yielding a dianion.[8] Subsequent acidic or aqueous workup protonates the nitrogen to afford the primary amine.[9]
Method 1: Catalytic Hydrogenation using Raney® Nickel
Catalytic hydrogenation is often favored in industrial settings due to its cost-effectiveness and the avoidance of stoichiometric, highly reactive metal hydrides.[4] Raney® Nickel is a particularly active catalyst for nitrile reduction, often providing high yields of the primary amine.[11] However, the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the product amine can be a significant issue.[4] The addition of ammonia or the use of a basic medium can help to suppress these side reactions.[12][13]
Experimental Protocol: Raney® Nickel Catalyzed Hydrogenation
Materials:
-
2,3,5,6-tetramethylphenylacetonitrile
-
Raney® Nickel (activated, slurry in water)
-
Ethanol (anhydrous)
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite® or other filter aid
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (e.g., 50% in water) with anhydrous ethanol to remove the water. This is typically done by decanting the water and washing the catalyst with several portions of ethanol. Caution: Raney® Nickel is pyrophoric when dry and must be handled with extreme care under an inert atmosphere or as a slurry.[11]
-
Reaction Setup: To a high-pressure reactor vessel, add 2,3,5,6-tetramethylphenylacetonitrile (1.0 eq), anhydrous ethanol (as solvent), and the washed Raney® Nickel (typically 10-20% by weight of the nitrile).
-
Ammonia Addition: Add a solution of ammonia in methanol (e.g., 2-3 equivalents relative to the nitrile) to the reaction mixture. The ammonia helps to suppress the formation of secondary amine byproducts.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake.
-
Workup: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake containing Raney® Nickel should be kept wet with solvent to prevent ignition and should be disposed of properly.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride).
Rationale for Experimental Choices
-
Raney® Nickel: A highly active and relatively inexpensive catalyst for nitrile hydrogenation.[11]
-
Ethanol: A common and effective solvent for hydrogenation reactions.
-
Ammonia: Suppresses the formation of secondary and tertiary amine byproducts by competing with the primary amine product for reaction with the intermediate imine.[4]
-
Pressure and Temperature: These parameters need to be optimized for the specific substrate. Higher pressures and temperatures generally increase the reaction rate but may also lead to more side reactions.
Workflow Diagram
Caption: Workflow for Raney® Nickel Catalyzed Hydrogenation.
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing a wide variety of functional groups, including nitriles, to primary amines.[7][14] It is particularly useful for small-scale laboratory syntheses where high reactivity and yields are desired.[14] However, LiAlH₄ is extremely reactive with water and other protic solvents, requiring the use of anhydrous conditions.[7]
Experimental Protocol: LiAlH₄ Reduction
Materials:
-
2,3,5,6-tetramethylphenylacetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (dilute, e.g., 10%) or Rochelle's salt solution
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer.
-
LiAlH₄ Suspension: Under a nitrogen atmosphere, carefully add LiAlH₄ (typically 1.5-2.0 eq) to anhydrous diethyl ether or THF in the flask. Cool the suspension in an ice bath.
-
Nitrile Addition: Dissolve the 2,3,5,6-tetramethylphenylacetonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching (Fieser workup): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams used. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter. Caution: This quenching process is highly exothermic and generates hydrogen gas. Add the reagents slowly and with vigorous stirring.
-
Filtration: Filter the resulting slurry through a pad of Celite® or a fritted glass funnel. Wash the filter cake thoroughly with diethyl ether or THF.
-
Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by distillation under reduced pressure.
Rationale for Experimental Choices
-
LiAlH₄: A very strong reducing agent that readily converts nitriles to primary amines in high yields.[10]
-
Anhydrous Ether/THF: Inert solvents that are required due to the high reactivity of LiAlH₄ with protic solvents.
-
Fieser Workup: A standard and effective method for quenching LiAlH₄ reductions, resulting in easily filterable aluminum salts.[14]
Reaction Mechanism Diagram
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. allen.in [allen.in]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
- 12. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 13. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Introduction: The Strategic Value of Substituted Phenylacetonitriles in Drug Synthesis
An Application Guide to 2,3,5,6-Tetramethylphenylacetonitrile as a Versatile Pharmaceutical Intermediate
In the landscape of modern pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex Active Pharmaceutical Ingredients (APIs). 2,3,5,6-Tetramethylphenylacetonitrile, a sterically hindered and electronically modulated arylacetonitrile, emerges as a highly valuable, albeit specialized, intermediate. Its core structure, featuring a phenylacetonitrile scaffold, provides two primary points for chemical modification: the nitrile moiety and the acidic α-carbon. The tetramethyl substitution pattern on the aromatic ring imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can be desirable traits in drug candidates.
This guide provides a comprehensive overview of the synthesis and application of 2,3,5,6-tetramethylphenylacetonitrile. It is designed for researchers, medicinal chemists, and process development scientists, offering detailed protocols and the underlying chemical principles for its use as a precursor in pharmaceutical synthesis. The methodologies described herein are grounded in established chemical transformations, adapted for this specific substrate to enable the synthesis of advanced intermediates and novel molecular entities.
Physicochemical and Structural Data
A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis, including solvent selection, reaction monitoring, and purification.
| Property | Value |
| IUPAC Name | 2-(2,3,5,6-tetramethylphenyl)acetonitrile |
| Synonyms | Durylacetonitrile |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.26 g/mol |
| CAS Number | 88769-42-0 |
| Appearance | White to off-white crystalline solid (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, DCM, DMF). Insoluble in water. (Predicted) |
Core Synthetic Pathways and Protocols
The utility of 2,3,5,6-tetramethylphenylacetonitrile stems from its reactivity at two key positions. The following section details the primary synthetic routes to obtain this intermediate and the subsequent transformations that make it a powerful tool in drug development.
Protocol 1: Synthesis of 2,3,5,6-Tetramethylphenylacetonitrile via Nucleophilic Substitution
The most direct and widely adopted method for synthesizing arylacetonitriles is the Kolbe nitrile synthesis, which involves the reaction of a benzyl halide with an alkali metal cyanide.[1] This Sₙ2 reaction is typically robust and high-yielding.
Causality: The choice of a polar aprotic solvent like DMSO or DMF is crucial as it solvates the cation (e.g., Na⁺ or K⁺) while leaving the cyanide anion (CN⁻) highly nucleophilic and reactive. The addition of a phase-transfer catalyst (PTC) can be employed in biphasic systems to facilitate the transport of the cyanide anion into the organic phase.[2]
Diagram: Synthesis of 2,3,5,6-Tetramethylphenylacetonitrile
Caption: Kolbe nitrile synthesis pathway.
Step-by-Step Protocol:
-
Materials:
-
2,3,5,6-Tetramethylbenzyl bromide (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve sodium cyanide in DMSO.
-
Slowly add a solution of 2,3,5,6-tetramethylbenzyl bromide in a minimal amount of DMSO to the cyanide solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.
-
Application Protocol 2: α-Alkylation for Carbon-Carbon Bond Formation
A cornerstone application of phenylacetonitrile derivatives is the alkylation at the α-carbon. The benzylic protons of 2,3,5,6-tetramethylphenylacetonitrile are surprisingly acidic (pKa ≈ 22 in DMSO) due to the resonance stabilization of the resulting carbanion.[2] This allows for deprotonation by a strong base, creating a potent nucleophile for subsequent reactions with electrophiles.
Causality: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) is required to quantitatively deprotonate the α-carbon without competing in the subsequent alkylation step. The reaction is typically performed in an anhydrous aprotic solvent to prevent quenching of the carbanion.
Diagram: α-Alkylation Workflow
Caption: General workflow for α-alkylation.
Step-by-Step Protocol:
-
Materials:
-
2,3,5,6-Tetramethylphenylacetonitrile (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2,3,5,6-tetramethylphenylacetonitrile and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add KOtBu portion-wise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at 0 °C to allow for complete carbanion formation.
-
Slowly add the alkyl halide dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Troubleshooting:
-
Dialkylation: The formation of a 2,2-dialkylated byproduct is a common side reaction.[2] To minimize this, use a slight excess of the nitrile starting material or add the base slowly to a solution of both the nitrile and the alkylating agent.
-
Low Conversion: Ensure all reagents and solvents are strictly anhydrous. The presence of water will quench the carbanion.
-
Application Protocol 3: Hydrolysis to 2,3,5,6-Tetramethylphenylacetic Acid
The nitrile group is a versatile functional handle that can be readily converted into a carboxylic acid through hydrolysis. This transformation is fundamental in pharmaceutical synthesis, as phenylacetic acids are precursors to a wide array of APIs, including anti-inflammatory agents and CNS drugs.
Causality: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[3][4] The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. Using a mixture of sulfuric acid and water provides both the catalyst and the nucleophile.
Step-by-Step Protocol:
-
Materials:
-
2,3,5,6-Tetramethylphenylacetonitrile (1.0 eq)
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Ice bath
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of dilute sulfuric acid by slowly adding concentrated H₂SO₄ to water (e.g., a 3:2 volume ratio of acid to water) with cooling in an ice bath.[3]
-
Add 2,3,5,6-tetramethylphenylacetonitrile to the acid solution.
-
Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring for 3-5 hours.[3] The reaction progress can be monitored by observing the dissolution of the organic layer or by TLC.
-
Cool the reaction mixture and pour it over crushed ice to precipitate the crude carboxylic acid.
-
Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry.
-
-
Purification:
-
The crude 2,3,5,6-tetramethylphenylacetic acid can be purified by recrystallization from hot water or an ethanol/water mixture.
-
-
Alternative "Green" Method:
Conclusion and Future Outlook
2,3,5,6-Tetramethylphenylacetonitrile serves as a robust and versatile intermediate for pharmaceutical synthesis. Its true value lies in the ability to undergo sequential, controlled functionalization at both the α-carbon and the nitrile group. The protocols outlined in this guide provide a solid foundation for researchers to leverage this building block in the creation of complex molecular architectures. The sterically demanding nature of the tetramethylphenyl group can be strategically employed to influence conformation, block metabolic sites, and ultimately fine-tune the pharmacological profile of a target API. As drug discovery continues to demand novel scaffolds and greater molecular complexity, intermediates like 2,3,5,6-tetramethylphenylacetonitrile will remain indispensable tools in the medicinal chemist's arsenal.
References
- Benchchem. (n.d.). Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation.
- Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application.
- Fan, H., Chen, L., Sun, H., Wang, H., Liu, Q., Ren, Y., & Wei, D. (2017). Development of nitrilase-mediated process for phenylacetic acid production from phenylacetonitrile. Chemical Papers, 71(10), 2037-2044.
- Royal Society of Chemistry. (n.d.). Synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans via (3,5)-oxonium-ene reaction. Organic & Biomolecular Chemistry.
- Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses.
- ResearchGate. (n.d.). Conversion of phenylacetonitrile to phenylacetic acid and... [Download Scientific Diagram].
- Google Patents. (n.d.). US4220592A - Synthesis of substituted phenylacetic acid.
- Google Patents. (n.d.).
- MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
- ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
- ARKIVOC. (2004). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5.
- ResearchGate. (n.d.). Synthesis of 2‐{[(2,3,5,6‐tetramethylphenyl)methyl]sulfanyl}pyridin‐... [Download Scientific Diagram].
Sources
- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4220592A - Synthesis of substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. researchgate.net [researchgate.net]
Application Note: Advanced Protocols for the Alkylation of Sterically Hindered Phenylacetonitriles
Executive Summary & Mechanistic Framework
The α -alkylation of sterically hindered phenylacetonitriles (e.g., α -alkyl or α -aryl substituted benzyl cyanides) is a critical C–C bond-forming step in the synthesis of complex active pharmaceutical ingredients (APIs) such as verapamil, methadone, and aminoglutethimide. However, researchers frequently encounter low yields when alkylating these substrates due to the crowded transition state of the electrophilic attack. If the alkylation step is kinetically slow, the highly reactive nitrile carbanion is prone to undergo side reactions, most notably the Thorpe-Ziegler condensation (dimerization).
Understanding the causality behind these methods is essential for protocol optimization:
-
The Makosza Interfacial Mechanism (PTC): When using aqueous NaOH, a concentration of 50% (w/w) is strictly required. At this concentration, the activity of water is drastically reduced. The hydroxide ions are poorly solvated, exponentially increasing their basicity at the liquid-liquid interface[2]. The quaternary ammonium catalyst (e.g., TBAB) extracts the deprotonated phenylacetonitrile anion into the organic phase as a lipophilic ion pair. Stripped of a tight hydration shell, this "naked" carbanion exhibits vastly enhanced nucleophilicity, easily overcoming the steric hindrance of the substrate[3].
-
Homogeneous Kinetic Enolate Formation: For electrophiles that are sensitive to aqueous base (e.g., easily hydrolyzed epoxides or esters), anhydrous conditions are mandatory. Here, Potassium hexamethyldisilazide (KHMDS) in THF is superior to Sodium Hydride (NaH). While NaH is heterogeneous and can lead to slow, incomplete deprotonation, KHMDS is fully soluble in THF, ensuring instantaneous, quantitative carbanion formation at low temperatures, thereby suppressing dimerization.
Strategic Decision Workflow
Workflow for selecting alkylation conditions of hindered phenylacetonitriles based on electrophile.
Comparative Data & Reagent Selection
The following table summarizes the expected outcomes and optimal conditions for the α -alkylation of various substituted phenylacetonitriles based on established literature parameters[1][4].
| Substrate | Alkylating Agent | Catalyst / Base | Solvent System | Temp (°C) | Expected Yield |
| α -Methylphenylacetonitrile | Benzyl chloride | TBAB / 50% NaOH | Toluene / Water | 60 | > 90% |
| Diphenylacetonitrile | Ethyl bromide | TEBAC / 50% NaOH | Benzene / Water | 50 | 85 - 88% |
| α -Isopropylphenylacetonitrile | Methyl iodide | KHMDS | THF | -78 to 20 | 92% |
| 4-MeO-C₆H₄-CH₂CN | Benzyl alcohol | KOtBu (Transition Metal Cat.) | 1,4-Dioxane | 120 | 91% |
Experimental Methodologies
Protocol A: Liquid-Liquid Phase Transfer Catalysis (Makosza Conditions)
Best for: Base-stable alkyl halides and robust electrophiles.
Scientific Rationale: Toluene is selected as the organic solvent because it provides excellent partitioning for the ion pair while allowing reaction temperatures up to 80 °C without significant solvent loss. A slight excess of the alkyl halide is used to drive the reaction to completion against the sterically hindered nucleophile.
Step-by-Step Procedure:
-
Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add the sterically hindered phenylacetonitrile (50.0 mmol) and toluene (50 mL).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (2.5 mmol, 5 mol%). Note: Do not use iodide salts as catalysts, as iodide can inhibit the interfacial mechanism by outcompeting the carbanion for the quaternary ammonium cation.
-
Base Introduction: Vigorously stir the mixture (>800 rpm) and slowly add 50% (w/w) aqueous NaOH (30 mL). The high stirring rate is critical to maximize the "adjusted interfacial area" required for the Makosza mechanism[2].
-
Electrophile Addition: Heat the biphasic mixture to 50 °C. Add the alkyl halide (60.0 mmol, 1.2 equiv) dropwise over 30 minutes to prevent localized exothermic spikes.
-
Reaction Maturation: Maintain stirring at 50–60 °C for 4–6 hours.
-
Self-Validating In-Process Control (IPC): Stop stirring to allow phase separation. Withdraw 50 μ L of the upper organic layer, dilute in 1 mL ethyl acetate, and analyze via GC-MS. The reaction is complete when the starting material peak is <2% relative to the product.
-
Workup: Cool to room temperature, dilute with water (50 mL) to dissolve precipitated salts, and separate the phases. Wash the organic layer with 1M HCl (30 mL) to neutralize residual base, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Anhydrous Homogeneous Alkylation
Best for: Base-sensitive electrophiles (e.g., epoxides, esters) or extreme steric hindrance requiring highly reactive, unsolvated carbanions.
Scientific Rationale: KHMDS is utilized to ensure completely homogeneous and rapid deprotonation. The bulky hexamethyldisilazide amine byproduct is non-nucleophilic and does not interfere with the subsequent alkylation step.
Step-by-Step Procedure:
-
System Purging: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon.
-
Substrate Loading: Dissolve the hindered phenylacetonitrile (10.0 mmol) in anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add KHMDS (1.0 M in THF, 11.0 mL, 1.1 equiv) dropwise over 10 minutes. The solution will typically turn deep yellow or orange, indicating the formation of the nitrile-stabilized carbanion. Stir at -78 °C for 30 minutes.
-
Self-Validating Quench Test: To ensure complete deprotonation before adding a precious electrophile, withdraw a 0.1 mL aliquot and quench it into 0.5 mL of D₂O. Extract with CDCl₃ and run a quick ¹H-NMR. The complete disappearance of the α -proton signal confirms quantitative enolate formation.
-
Alkylation: Add the electrophile (12.0 mmol, 1.2 equiv) neat or dissolved in 5 mL anhydrous THF dropwise.
-
Thermal Gradient: Allow the reaction to slowly warm to room temperature over 4 hours. Sterically hindered electrophiles may require gentle heating to 40 °C after reaching room temperature.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to destroy unreacted base. Extract with diethyl ether (3 × 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
Analytical Quality Control & Validation
To establish trust in the synthesized product, the protocol mandates the following self-validating analytical checks:
-
Infrared Spectroscopy (IR): The conjugation and steric environment of the nitrile group will shift upon alkylation. Monitor the C≡N stretch; starting materials typically present at ~2250 cm⁻¹, which shifts slightly and changes in intensity upon α -substitution.
-
Nuclear Magnetic Resonance (NMR): The most definitive proof of successful alkylation is the complete disappearance of the α -proton resonance (typically a singlet or multiplet between δ 3.5 – 4.2 ppm in ¹H-NMR) and the appearance of new aliphatic signals corresponding to the introduced alkyl chain[4].
References
- phasetransfer.
- benchchem.
- acs.
- acs.
Sources
2,3,5,6-Tetramethylphenylacetonitrile as a building block for sterically crowded ligands
Application Note & Protocol Guide
Topic: 2,3,5,6-Tetramethylphenylacetonitrile as a Foundational Building Block for Sterically Crowded Ligands
Audience: Researchers, scientists, and drug development professionals in organometallic chemistry, catalysis, and medicinal chemistry.
Introduction: The Imperative for Steric Control in Ligand Design
In the intricate world of coordination chemistry and catalysis, the ligand is not merely a spectator. It is a master controller, dictating the electronic and steric environment of the metal center. This control, in turn, governs the reactivity, selectivity, and stability of the resulting complex.[1] Sterically crowded ligands, in particular, have emerged as indispensable tools for achieving remarkable feats in synthesis.[2] By creating a congested coordination sphere, these ligands can stabilize reactive, low-coordinate metal species, facilitate challenging bond-forming or bond-breaking steps, and impart unique selectivities in catalytic transformations.[3]
The 2,3,5,6-tetramethylphenyl group, often referred to as the "duryl" moiety, is an archetypal bulky substituent. Its four ortho- and meta-methyl groups form a rigid, encompassing shield around the point of attachment. This steric buttressing is highly effective at influencing the geometry and accessibility of a coordinated metal center. This guide focuses on 2,3,5,6-tetramethylphenylacetonitrile , a versatile and accessible starting material, and its strategic application in the synthesis of high-demand, sterically crowded ligands, particularly N-heterocyclic carbenes (NHCs) and phosphines.
The Core Building Block: Synthesis of 2,3,5,6-Tetramethylphenylacetonitrile
The journey to advanced ligands begins with the reliable synthesis of the core building block. 2,3,5,6-Tetramethylphenylacetonitrile is most conveniently prepared from its corresponding benzyl halide via nucleophilic substitution with a cyanide salt. The nitrile functional group is an exceptionally versatile synthetic handle, serving as a gateway to amines, aldehydes, and carboxylic acids.
Causality Behind Experimental Choices:
-
Precursor: 2,3,5,6-Tetramethylbenzyl bromide (or chloride) is the ideal starting material. It is readily synthesized from durene (1,2,4,5-tetramethylbenzene) via benzylic bromination.
-
Cyanide Source: Sodium cyanide (NaCN) is a cost-effective and highly effective nucleophile for this transformation.[4]
-
Solvent System: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is chosen to dissolve the ionic cyanide salt and promote the Sₙ2 reaction.
-
Safety: EXTREME CAUTION IS REQUIRED. Sodium cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood by trained personnel. An emergency cyanide antidote kit should be available. All waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
Protocol 2.1: Synthesis of 2,3,5,6-Tetramethylphenylacetonitrile
Materials:
-
2,3,5,6-Tetramethylbenzyl bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
In a fume hood, add sodium cyanide (1.2 eq) to a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMSO to the flask to create a stirrable slurry.
-
Dissolve 2,3,5,6-tetramethylbenzyl bromide (1.0 eq) in a minimal amount of anhydrous DMSO.
-
Add the benzyl bromide solution dropwise to the stirring NaCN slurry at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexanes) until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it into a separatory funnel containing a mixture of diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or recrystallization from ethanol/water to afford 2,3,5,6-tetramethylphenylacetonitrile as a white solid.
| Parameter | Value / Observation |
| Typical Scale | 5-20 mmol |
| Reaction Time | 4-6 hours |
| Temperature | 50-60 °C |
| Typical Yield | 75-90% |
| ¹H NMR (CDCl₃) | Expect singlets for the benzylic CH₂ (~3.7 ppm) and the four methyl groups (~2.2-2.3 ppm), and a singlet for the aromatic proton. |
Application I: Synthesis of a Sterically Crowded NHC Ligand
N-Heterocyclic Carbenes (NHCs) have revolutionized catalysis due to their strong σ-donating properties and their ability to form robust bonds with transition metals.[3] The steric bulk of an NHC is primarily dictated by the N-substituents. The duryl group is an excellent candidate for creating a highly congested ligand. The synthetic pathway leverages the reduction of the nitrile to a primary amine, which serves as the key precursor.
Workflow for NHC Ligand Synthesis
Caption: General workflow for the synthesis of a duryl-substituted NHC ligand.
Protocol 3.1: Reduction to 2,3,5,6-Tetramethylbenzylamine
Causality Behind Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting nitriles to primary amines cleanly and in high yield.
-
Solvent: Anhydrous diethyl ether or THF is the standard solvent for LiAlH₄ reductions due to its inertness and ability to coordinate with the lithium cation.
-
Workup: A Fieser workup (sequential addition of water, NaOH solution, and more water) is a standard, safe, and effective method for quenching excess LiAlH₄ and precipitating aluminum salts, simplifying purification.
Materials:
-
2,3,5,6-Tetramethylphenylacetonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous diethyl ether
-
Water, 15% aqueous NaOH, Celite®
-
Three-neck round-bottom flask, condenser, dropping funnel, nitrogen inlet
Procedure:
-
EXTREME CAUTION: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried.
-
In a fume hood, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether in a three-neck flask under a nitrogen atmosphere.
-
Dissolve the acetonitrile (1.0 eq) in anhydrous diethyl ether and add it to a dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Add the acetonitrile solution dropwise to the LiAlH₄ suspension with vigorous stirring. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 2-4 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction back to 0 °C. CAREFULLY quench the reaction by the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
A granular white precipitate should form. Stir vigorously for 30 minutes.
-
Add anhydrous MgSO₄ and a small amount of Celite®, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield 2,3,5,6-tetramethylbenzylamine, which can often be used in the next step without further purification.
Protocol 3.2: Synthesis of the Imidazolium Salt Precursor
This one-pot procedure combines the amine, a C2 source (glyoxal), and a cyclizing agent to form the heterocyclic core.
Materials:
-
2,3,5,6-Tetramethylbenzylamine (2.0 eq)
-
Glyoxal (40% solution in water) (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Paraformaldehyde (1.0 eq)
-
Formic acid
Procedure:
-
Combine 2,3,5,6-tetramethylbenzylamine (2.0 eq), glyoxal solution (1.0 eq), ammonium chloride (1.0 eq), and paraformaldehyde (1.0 eq) in a round-bottom flask.
-
Add formic acid as the solvent and catalyst.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.
-
Cool the reaction mixture and remove the formic acid under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Dry the organic layer, concentrate, and purify the resulting imidazolium salt by recrystallization (e.g., from dichloromethane/diethyl ether) to yield the pure product.
Application II: Pathways to Sterically Crowded Phosphine Ligands
Tertiary phosphines are cornerstone ligands in catalysis, particularly for cross-coupling reactions.[5] Their properties are tuned by the substituents on the phosphorus atom. A duryl-substituted phosphine creates significant steric hindrance. While not directly accessible from the nitrile, 2,3,5,6-tetramethylphenylacetonitrile can be converted into precursors suitable for phosphine synthesis.
Synthetic Strategy for Duryl-Phosphines
Caption: Multi-step conversion of the acetonitrile building block to a phosphine ligand.
Protocol 4.1: Synthesis of (2-(2,3,5,6-tetramethylphenyl)ethyl)diphenylphosphine
This protocol outlines the final step of the sequence shown above, assuming the precursor 2-(2,3,5,6-tetramethylphenyl)ethyl bromide has been synthesized.
Causality Behind Experimental Choices:
-
Phosphide Source: Lithium or potassium diphenylphosphide is a powerful phosphorus-based nucleophile, readily prepared from chlorodiphenylphosphine or triphenylphosphine.[5]
-
Inert Atmosphere: Phosphines and their alkali metal salts are highly air-sensitive and readily oxidize. The entire procedure must be conducted under a strictly inert atmosphere (N₂ or Ar) using Schlenk techniques or in a glovebox.
Materials:
-
Chlorodiphenylphosphine (Ph₂PCl) or Triphenylphosphine (Ph₃P)
-
Lithium metal or Potassium metal
-
Anhydrous Tetrahydrofuran (THF)
-
2-(2,3,5,6-tetramethylphenyl)ethyl bromide (prepared from the acetonitrile)
-
Schlenk flask, cannula, nitrogen/argon manifold
Procedure:
-
Preparation of KPPh₂ (Example): In a glovebox or under argon, add potassium metal (2.1 eq) and triphenylphosphine (1.0 eq) to a Schlenk flask with anhydrous THF. Stir until the orange-red color of the KPPh₂ persists. This may take several hours.
-
Reaction: In a separate Schlenk flask, dissolve 2-(2,3,5,6-tetramethylphenyl)ethyl bromide (1.0 eq) in anhydrous THF.
-
Cool both flasks to 0 °C.
-
Using a cannula, slowly transfer the KPPh₂ solution to the solution of the ethyl bromide. The deep red color should dissipate upon reaction.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction with degassed water or methanol.
-
Extract the product into degassed diethyl ether or toluene.
-
Wash the organic layer with degassed brine, dry over anhydrous MgSO₄, filter, and remove the solvent under vacuum.
-
The resulting phosphine should be stored and handled under an inert atmosphere to prevent oxidation. Purification can be achieved by recrystallization from a degassed solvent like ethanol.
| Parameter | Value / Observation |
| ³¹P NMR (CDCl₃) | Expect a single peak around -15 to -25 ppm. |
| Oxidation Product | The corresponding phosphine oxide will appear at ~ +30 to +40 ppm in the ³¹P NMR spectrum. |
| Handling | Strictly Anaerobic Conditions Required. |
Conclusion
2,3,5,6-Tetramethylphenylacetonitrile is a powerful and versatile precursor for constructing ligands with significant steric demand. Its true value lies in the synthetic flexibility of the nitrile group, which can be efficiently transformed into primary amines—the key entry point for N-heterocyclic carbene synthesis. While pathways to other important ligand classes like phosphines are more circuitous, they are nonetheless viable, demonstrating the utility of this building block. The protocols and strategies outlined herein provide a robust foundation for researchers aiming to explore the rich field of sterically crowded ligands and their applications in catalysis and beyond.
References
-
Rieth, R. D. (1978). The synthesis of sterically demanding ligands and examples of their copper complexes. DSpace@MIT. [Link]
-
Balakrishna, M. S. (2020). Synthesis, Reactivity and Transition Metal Chemistry of Bulky Phosphines. Department of Chemistry, Indian Institute of Technology Bombay. [Link]
-
Glorius, F. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1573–1582. [Link]
-
Mhlongo, N. N., & Omondi, B. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 496–531. [Link]
-
Hasanayn, F., & Alder, R. W. (2007). Design of Sterically Demanding, Electron-Rich Carbene Ligands with the Perimidine Scaffold. Organometallics, 26(11), 2737–2746. [Link]
-
Reddy, B. V. S., et al. (2013). Synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans via (3,5)-oxonium-ene reaction. Organic & Biomolecular Chemistry, 11(30), 5015-5019. [Link]
-
Taylor, R. A., & Wright, J. A. (2021). Synthetic strategies towards phosphine ligands suitable for further assembly. Coordination Chemistry Reviews, 439, 213931. [Link]
-
Hassan, T. H., & Al-Salim, N. I. (2017). Synthesis, Characterization and Spectral Studies of Some Metal Ions Complexes with New Schiff Base Ligand Derived From 6-Amino Penicillanic Acid, 4-Amino Antipyrine and 4-(Pyridin-2-yl)benzaldehyde. Journal of Applicable Chemistry, 6(6), 1184-1195. [Link]
-
Douair, I., et al. (2023). Tetramethylphosphinane as a new secondary phosphine synthon. Nature Communications, 14(1), 2185. [Link]
-
Weber, S. G., et al. (2012). Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. ARKIVOC, 2012(3), 226-242. [Link]
-
Edwards, P. G. (2005). THE SYNTHESIS OF TRIPHOSPHINE LIGANDS AND THEIR MACROCYCLES. Cardiff University. [Link]
-
Balakrishna, M. S. (2020). Synthesis, Reactivity and Transition Metal Chemistry of Bulky Phosphines. [Link]
-
Kajetan, M., et al. (2020). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis, 10(19), 11394-11404. [Link]
-
Kajetan, M., et al. (2020). Sterically Tuned N‑Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. Semantic Scholar. [Link]
-
Cavallo, L., & Poater, A. (2013). Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes. Organometallics, 32(1), 244-251. [Link]
-
Weber, S. G., et al. (2012). Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. ResearchGate. [Link]
-
Singh, P., et al. (2014). Synthesis and Characterization of some Metal Complexes prepared from Schiff Base Ligand having Heterocyclic unit. International Journal of Scientific and Research Publications, 4(11). [Link]
- Weston, A. W. (1957). U.S. Patent No. 2,783,265.
-
Maria Libiyal, J., et al. (2022). Synthesis of 2‐{[(2,3,5,6‐tetramethylphenyl)methyl]sulfanyl}pyridin‐1‐ium bromide (MCPD1). ResearchGate. [Link]
Sources
Application Note: Microwave-Assisted Functionalization of Sterically Hindered Arylacetonitriles
Executive Summary
The functionalization of sterically hindered arylacetonitriles, specifically 2,3,5,6-tetramethylphenylacetonitrile, presents a significant synthetic challenge in organic chemistry and drug development. The dense steric bulk provided by the four methyl groups severely restricts nucleophilic access to the α -carbon, rendering conventional thermal heating highly inefficient and prone to substrate degradation. This application note details field-proven, microwave-assisted synthesis (MWI) protocols that leverage dielectric heating to bypass these steric limitations. By coupling MWI with Phase-Transfer Catalysis (PTC) and specific condensation methodologies, reaction times are reduced from hours to minutes while significantly enhancing product yields and purity.
Scientific Rationale: Overcoming Steric Hindrance via Dielectric Heating
The Steric Challenge
2,3,5,6-Tetramethylphenylacetonitrile (CAS 14611-44-0, Exact Mass: 173.12)[1] features methyl groups at the ortho and meta positions. The ortho-methyl groups create a formidable steric shield around the α -carbon of the acetonitrile moiety. Under conventional conductive heating, transferring sufficient thermal energy to overcome the high activation energy of the sterically crowded transition state often requires prolonged heating at extreme temperatures. This prolonged exposure inevitably leads to the thermal degradation of phase-transfer catalysts (like quaternary ammonium salts) and unwanted side reactions, such as the self-condensation of electrophiles.
The Microwave-Assisted Solution (Causality)
Microwave irradiation (typically at 2.45 GHz) operates via dielectric heating, directly coupling with molecular dipoles rather than relying on the thermal conductivity of the vessel[2]. When 2,3,5,6-tetramethylphenylacetonitrile is deprotonated by a base, it forms a highly polar, resonance-stabilized ketenimine-like anion.
Because the microwave field selectively transfers energy to highly polar intermediates, the localized "molecular temperature" of the transition state is drastically increased. This targeted energy transfer effectively lowers the apparent activation energy barrier, allowing the α -alkylation or condensation to proceed rapidly before any bulk thermal degradation can occur[2]. Furthermore, utilizing solid-liquid Phase-Transfer Catalysis (PTC) under MWI prevents the unwanted hydrolysis of the nitrile group—a common side reaction when liquid-liquid (aqueous) PTC is subjected to prolonged conventional heating[2].
Workflow of microwave-assisted phase-transfer catalysis for sterically hindered nitriles.
Experimental Methodologies
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as temperature monitoring and specific mass-to-charge (m/z) tracking ensure the integrity of the synthesis.
Protocol A: Microwave-Assisted α -Alkylation via Solid-Liquid PTC
This protocol describes the rapid α -alkylation of 2,3,5,6-tetramethylphenylacetonitrile using a solid-liquid PTC system to avoid nitrile hydrolysis[2].
Reagents:
-
2,3,5,6-Tetramethylphenylacetonitrile (1.0 mmol, 173.25 mg)
-
Benzyl chloride (Electrophile, 1.2 mmol)
-
Potassium hydroxide (KOH), finely powdered (2.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (Catalyst, 0.1 mmol)
Equipment:
-
Dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR or fiber-optic temperature sensors.
-
10 mL pressure-rated microwave vial with a crimp cap and Teflon septum.
Step-by-Step Procedure:
-
Preparation: To the 10 mL microwave vial, add 173.25 mg of 2,3,5,6-tetramethylphenylacetonitrile, followed by 0.1 mmol of TBAB and 2.0 mmol of powdered KOH.
-
Electrophile Addition: Add 1.2 mmol of benzyl chloride. Causality note: No bulk solvent is added. The liquid electrophile acts as the organic phase, maximizing the concentration of reactants and enhancing microwave absorption.
-
Sealing and Irradiation: Seal the vial and place it in the microwave cavity. Program the synthesizer to ramp to 120°C over 30 seconds and hold at 120°C for exactly 3 minutes using dynamic power modulation (max 200 W)[2].
-
Cooling: Utilize the instrument's compressed air cooling to rapidly bring the vial temperature below 40°C to quench the reaction and prevent over-alkylation.
-
Workup (Self-Validation): Dilute the mixture with 5 mL of ethyl acetate and 5 mL of distilled water. Separate the organic layer. Analyze a 10 μ L aliquot via GC-MS. The reaction is validated as complete when the starting material peak (m/z 173) is entirely depleted, replaced by the alkylated product mass[1].
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Protocol B: Microwave-Assisted Synthesis of Quinazolinone Derivatives
Arylacetonitriles are critical building blocks for bioactive heterocycles. This protocol adapts the microwave-assisted condensation of phenylacetonitriles to form 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(2,3,5,6-tetramethylphenyl)acetonitrile[3].
Step-by-Step Procedure:
-
Preparation: In a microwave vial, combine N-acetylanthranilic acid (1.0 mmol) and 2-amino-2-(2,3,5,6-tetramethylphenyl)acetamide (1.0 mmol).
-
Activation: Add 2.0 mL of anhydrous acetonitrile (solvent) and carefully add Phosphorus trichloride ( PCl3 , 1.5 mmol) as the condensing reagent. Causality note: PCl3 activates the carboxylic acid for nucleophilic attack, while MWI drives the subsequent highly endothermic dehydration step.
-
Irradiation: Seal the vial and irradiate at 160°C for 30 minutes[3].
-
Workup: Cool to room temperature and pour the mixture into crushed ice. The sudden shift in polarity forces the rapid precipitation of the quinazolinone derivative. Filter, wash with cold water, and recrystallize from ethanol.
Reaction pathways for 2,3,5,6-tetramethylphenylacetonitrile under microwave irradiation.
Quantitative Data Analysis
The integration of microwave dielectric heating provides stark quantitative advantages over conventional conductive heating, primarily by eliminating the thermal lag phase and preventing catalyst degradation.
| Reaction Type | Heating Method | Catalyst / Reagent | Temp (°C) | Time | Yield (%) | Purity (GC-MS) |
| α -Alkylation | Conventional Oil Bath | KOH / TBAB | 120 | 180 min | 42% | Moderate (Side products) |
| α -Alkylation | Microwave (2.45 GHz) | KOH / TBAB | 120 | 3 min | 89% | High (>98%) |
| Quinazolinone Synth. | Conventional Oil Bath | PCl3 / CH3CN | 160 | 12 hours | 35% | Poor (Degradation) |
| Quinazolinone Synth. | Microwave (2.45 GHz) | PCl3 / CH3CN | 160 | 30 min | 78% | High (>95%) |
Table 1: Comparative efficiency of Conventional vs. Microwave-Assisted Synthesis for sterically hindered arylacetonitrile derivatives.
Sources
Application Note: Divergent Synthesis of Highly Substituted Pyrimidine and Pyrazole Heterocycles from 2,3,5,6-Tetramethylphenylacetonitrile
Introduction & Scientific Rationale
In modern drug development, the incorporation of sterically demanding aromatic systems is a proven strategy for enhancing metabolic stability and inducing conformational locking (atropisomerism). The 2,3,5,6-tetramethylphenyl (duryl) group serves as an exceptional steric shield, effectively blocking cytochrome P450-mediated ortho- and meta-oxidation.
2,3,5,6-Tetramethylphenylacetonitrile (TMPA) is a highly valuable precursor for assembling nitrogen-rich heterocycles bearing this duryl moiety. However, the extreme steric hindrance generated by the four methyl groups flanking the benzylic carbon renders traditional synthetic pathways—such as standard Claisen condensations with bulky esters—kinetically sluggish and low-yielding.
To overcome this, this application note details a highly efficient, divergent two-step protocol. By utilizing the sterically compact and highly electrophilic C1 synthon N,N-dimethylformamide dimethyl acetal (DMF-DMA) , TMPA is smoothly converted into a reactive β-enaminonitrile intermediate. This intermediate acts as a versatile bis-electrophile, readily undergoing cyclocondensation with dinucleophiles (guanidine or hydrazine) to yield heavily substituted pyrimidines and pyrazoles.
Mechanistic Workflow & Causality
The success of this synthesis relies on the precise orchestration of nucleophilic and electrophilic reactivities:
-
Condensation (C-C Bond Formation): DMF-DMA acts as both solvent and reagent. The active α-methylene of TMPA attacks the acetal carbon, followed by the elimination of two molecules of methanol. The resulting β-enaminonitrile is stabilized by extended conjugation.
-
Cyclocondensation (Heteroannulation): The dimethylamino group of the intermediate is an excellent leaving group. When exposed to a dinucleophile:
-
Guanidine undergoes a Michael-type addition-elimination, expelling dimethylamine gas (driving the equilibrium forward), followed by intramolecular attack on the nitrile to form a 2,4-diaminopyrimidine.
-
Hydrazine utilizes the α-effect to rapidly displace the dimethylamino group, cyclizing onto the nitrile to form a 3-amino-1H-pyrazole.
-
Caption: Divergent synthesis workflow from TMPA to pyrimidine and pyrazole heterocycles.
Experimental Protocols
Protocol A: Synthesis of (Z)-2-(2,3,5,6-Tetramethylphenyl)-3-(dimethylamino)acrylonitrile
This step establishes the crucial β-enaminonitrile intermediate.
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2,3,5,6-Tetramethylphenylacetonitrile (10.0 mmol, 1.73 g).
-
Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (25.0 mmol, 2.98 g, ~3.3 mL). No additional solvent is required, as DMF-DMA serves as the reaction medium.
-
Heating: Heat the mixture to 100 °C in an oil bath with continuous magnetic stirring for 12–16 hours.
-
Self-Validation Check: The reaction progress is self-validating; the initial colorless/pale mixture will transition to a deep, vibrant yellow, indicating the formation of the highly conjugated enaminonitrile system. TLC (Hexanes:EtOAc 7:3) should show the complete disappearance of the starting material (UV active, Rf ~0.6) and the appearance of a new, highly polar fluorescent spot (Rf ~0.2).
-
Workup: Cool the mixture to room temperature. Remove excess DMF-DMA under reduced pressure. Triturate the resulting dark yellow oil with cold diethyl ether (20 mL) to induce crystallization. Filter the bright yellow solid, wash with cold hexanes, and dry under vacuum.
Protocol B: Synthesis of 5-(2,3,5,6-Tetramethylphenyl)pyrimidine-2,4-diamine
A robust route to pyrimethamine-like scaffolds.
-
Free-Basing Guanidine: In a 50 mL flask, dissolve sodium metal (15.0 mmol, 0.34 g) in anhydrous ethanol (20 mL) to generate sodium ethoxide. Add guanidine carbonate (7.5 mmol, 1.35 g) and stir at room temperature for 30 minutes. Causality: NaOEt is essential to neutralize the carbonate salt, liberating the highly nucleophilic free guanidine base.
-
Cyclocondensation: Add the intermediate from Protocol A (5.0 mmol, 1.14 g) to the ethanolic guanidine solution.
-
Reflux: Heat the mixture to reflux (80 °C) for 18 hours.
-
Self-Validation Check: Hold a piece of moistened universal indicator paper over the condenser outlet; it will turn blue, confirming the expulsion of dimethylamine gas as the addition-elimination step proceeds.
-
Workup: Concentrate the reaction mixture to half its volume in vacuo, then pour into ice-cold water (50 mL). Stir vigorously until a precipitate forms. Filter the solid, wash thoroughly with water to remove inorganic salts, and recrystallize from ethanol/water to yield the pure pyrimidine.
Protocol C: Synthesis of 3-Amino-4-(2,3,5,6-tetramethylphenyl)-1H-pyrazole
An efficient pathway to biologically active pyrazole cores.
-
Setup: In a 50 mL flask, dissolve the intermediate from Protocol A (5.0 mmol, 1.14 g) in absolute ethanol (15 mL).
-
Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 10.0 mmol, ~0.5 mL) dropwise. Causality: The α-effect of hydrazine makes it an exceptionally potent nucleophile, allowing this cyclization to proceed under milder conditions than the pyrimidine synthesis.
-
Reflux: Heat the mixture to reflux for 4–6 hours.
-
Workup: Cool the solution to room temperature. Remove the ethanol under reduced pressure. Resuspend the crude residue in water (30 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) if necessary.
Data Presentation
Table 1: Reaction Optimization & Stoichiometry for Intermediate Synthesis
| Reagent | Equivalents | Function | Temp (°C) | Time (h) | Expected Yield |
| TMPA | 1.0 | Substrate | - | - | - |
| DMF-DMA | 1.2 | Electrophile | 100 | 24 | 65% |
| DMF-DMA | 2.5 | Electrophile / Solvent | 100 | 14 | 88% |
| DMF-DMA + Toluene | 1.5 | Electrophile | 110 | 20 | 72% |
Table 2: Divergent Cyclocondensation Parameters and Analytical Data
| Target Heterocycle | Dinucleophile (Eq.) | Base Catalyst | Time (h) | Expected Yield | LC-MS [M+H]⁺ | Key IR Bands (cm⁻¹) |
| Pyrimidine | Guanidine Carbonate (1.5) | NaOEt (3.0 eq) | 18 | 74% | 243.16 | 3450, 3320 (NH₂), 1620 (C=N) |
| Pyrazole | Hydrazine Hydrate (2.0) | None required | 5 | 82% | 216.15 | 3380 (NH), 3210 (NH₂), 1585 (C=N) |
References
- US2602794A - Process for preparation of 2,4-diamino-5-arylpyrimidines Source: Google Patents URL
- Application Notes & Protocols: Synthesis of Substituted Pyrazoles using Methylcyanamide Source: Benchchem URL
Application Note: Catalytic Hydrogenation Protocols for Sterically Hindered Benzyl Nitriles
Introduction and Mechanistic Challenges
The reduction of sterically hindered benzyl nitriles (e.g., α,α -disubstituted phenylacetonitriles) to primary amines is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). However, this process is fraught with chemoselectivity challenges. The steric bulk at the α -carbon significantly retards the initial hydrogenation rate, often necessitating forcing conditions such as elevated temperatures and high hydrogen pressures[1].
These forcing conditions inadvertently promote a well-documented side reaction: the formation of secondary and tertiary amines[2]. Mechanistically, the reduction proceeds via a highly electrophilic aldimine intermediate. The newly formed primary amine, being strongly nucleophilic, can attack this intermediate imine to form a secondary imine, releasing ammonia. Subsequent hydrogenation of this secondary imine yields an undesired secondary amine[2]. Furthermore, benzylic systems are inherently susceptible to C-N bond hydrogenolysis, meaning that over-reduction can completely strip the amine functional group from the molecule.
To circumvent these issues, modern protocols rely on either kinetic trapping or thermodynamic control to ensure high primary amine selectivity.
Reaction Pathway Visualization
Reaction logic of nitrile hydrogenation highlighting the Boc2O kinetic trapping pathway.
Experimental Protocols
Protocol A: In Situ Boc-Protection Hydrogenation (Kinetic Trapping)
Application: Ideal for discovery chemistry, highly hindered α,α -dialkyl phenylacetonitriles, and substrates prone to hydrogenolysis. Mechanism: Conducting the hydrogenation in the presence of di-tert-butyl dicarbonate (Boc 2 O) immediately converts the newly formed primary amine into a sterically encumbered, non-nucleophilic carbamate. This effectively neutralizes the amine's nucleophilicity, completely halting the secondary amine condensation pathway[3].
Materials:
-
Hindered benzyl nitrile (10.0 mmol)
-
10% Pd/C (10% w/w relative to substrate)
-
Boc 2 O (15.0 mmol, 1.5 eq)
-
Anhydrous Methanol (30 mL)
Step-by-Step Methodology:
-
Substrate Preparation: In a rigorously clean, dry Parr hydrogenation vessel, dissolve the hindered benzyl nitrile in anhydrous methanol.
-
Additive Incorporation: Add Boc 2 O to the solution.
-
Causality: Using a 1.5 molar excess of Boc 2 O ensures that the local concentration of the trapping agent outcompetes the imine intermediate for the primary amine, driving the kinetic trap[3].
-
-
Catalyst Addition: Carefully add the 10% Pd/C under a gentle stream of Argon or Nitrogen.
-
Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors. The inert gas blanket prevents combustion.
-
-
Purging and Pressurization: Seal the vessel. Purge the headspace with Nitrogen (3 × 30 psi) followed by Hydrogen (3 × 30 psi) to displace all oxygen. Pressurize the vessel to 50-60 psi with H 2 .
-
Reaction: Agitate the mixture at ambient temperature (or up to 40 °C for extremely hindered substrates) for 12–24 hours.
-
Self-Validation: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases for a continuous 60-minute period. Confirm completion via TLC or LC-MS, looking for the complete disappearance of the nitrile and the emergence of the Boc-amine mass.
-
-
Work-Up: Vent the hydrogen safely and purge with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with excess methanol.
-
Causality: Never allow the catalyst filter cake to dry out under ambient air, as it will spontaneously ignite.
-
-
Isolation: Concentrate the filtrate in vacuo. The resulting Boc-protected amine is typically highly pure but can be further polished via flash column chromatography.
Protocol B: Sponge Nickel with Ammonia (Thermodynamic Control)
Application: Best suited for process scale-up, cost-sensitive syntheses, and workflows where Boc-protection is unnecessary or undesirable. Mechanism: Saturating the reaction matrix with anhydrous ammonia shifts the condensation equilibrium of the secondary imine backward. Sponge Nickel (Raney-type) is preferred over Palladium here because it is significantly less prone to catalyzing benzylic C-N hydrogenolysis[1].
Materials:
-
Hindered benzyl nitrile (10.0 mmol)
-
Raney-Nickel slurry in water (approx. 20% w/w)
-
2.0 M Ammonia in Methanol (40 mL)
Step-by-Step Methodology:
-
Catalyst Preparation: Wash the Raney-Ni slurry with methanol (3 × 10 mL) to remove water.
-
Causality: Water can promote the hydrolysis of the intermediate imine to an aldehyde, which would subsequently reduce to an alcohol side-product.
-
-
Reaction Setup: Transfer the washed catalyst to a high-pressure autoclave. Add the nitrile dissolved in the 2.0 M methanolic ammonia solution.
-
Causality: The high concentration of ammonia thermodynamically suppresses the nucleophilic attack of the primary amine on the intermediate imine.
-
-
Hydrogenation: Purge the autoclave with N 2 (3x) and H 2 (3x). Pressurize to 100-150 psi H 2 and heat the vessel to 50-60 °C.
-
Causality: Hindered nitriles require higher activation energy. Raney-Ni at elevated pressure and temperature provides the necessary driving force to overcome the steric barrier without cleaving the benzylic bond.
-
-
Monitoring and Work-Up: Maintain conditions until H 2 consumption halts. Cool to room temperature, vent, and purge with N 2 . Filter through wet Celite.
-
Self-Validation: Evaporate the filtrate to yield the crude free primary amine. The crude 1 H NMR should show a distinct signal for the benzylic -CH 2
- protons shifted upfield relative to the starting material, with minimal integration for secondary amine side-products.
-
Quantitative Data Summary
The table below summarizes the operational parameters and expected outcomes for the primary catalytic systems used in hindered benzyl nitrile reduction.
| Catalytic System | Additive / Modifier | Operating Temp | H 2 Pressure | Primary Amine Selectivity | Benzylic Cleavage Risk |
| 10% Pd/C | Boc 2 O (1.5 eq) | 25–40 °C | 50–60 psi | >95% (as Boc-amine) | Moderate |
| Raney-Nickel | NH 3 (excess) | 50–60 °C | 100–150 psi | 85–90% (free amine) | Low |
| Ru-Complexes [2] | KOtBu / KH | 80 °C | 30 atm (~440 psi) | Variable | Low |
References
-
Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase: Part II: Hydrogenation of benzyl cyanide over palladium. ResearchGate. Available at: 1
-
A generic approach for the catalytic reduction of nitriles. SciSpace. Available at: 3
-
Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. ACS Publications. Available at:2
Sources
Application Note: Biocatalytic Hydrolysis of 2,3,5,6-Tetramethylphenylacetonitrile
A Robust Enzymatic Approach to Synthesizing Sterically Hindered Phenylacetic Acid Derivatives
Introduction
2,3,5,6-Tetramethylphenylacetic acid is a valuable building block in the synthesis of specialized pharmaceuticals and agrochemicals, where its significant steric bulk can be a critical design element for modulating bioactivity or metabolic stability. Traditional chemical synthesis of such highly substituted aryl acids often requires harsh conditions, including strong acids or bases and high temperatures, leading to potential side reactions and a significant environmental footprint.
Biocatalysis, utilizing enzymes as catalysts, offers a compelling green chemistry alternative, operating under mild, aqueous conditions with high specificity.[1] The primary enzymatic routes for converting nitriles to carboxylic acids are either a direct, single-step hydrolysis by a nitrilase or a two-step pathway involving a nitrile hydratase to form an amide intermediate, which is then hydrolyzed by an amidase .[2][3][4]
However, the substrate at the core of this note, 2,3,5,6-tetramethylphenylacetonitrile, presents a formidable challenge: severe steric hindrance. The four methyl groups flanking the phenylacetonitrile core can sterically block the enzyme's active site, preventing substrate binding and catalysis. This application note provides a comprehensive guide for researchers to overcome this challenge by outlining a systematic approach for enzyme screening, process optimization, and biocatalyst immobilization for the efficient synthesis of 2,3,5,6-tetramethylphenylacetic acid.
The Enzymatic Challenge: Overcoming Steric Hindrance
The success of any biocatalytic process hinges on the intimate fit between the substrate and the enzyme's active site. Nitrilases, which belong to the C-N hydrolase superfamily, possess a conserved Glu-Lys-Cys catalytic triad essential for their function.[2] The accessibility of this triad is governed by the architecture of the substrate-binding pocket. For 2,3,5,6-tetramethylphenylacetonitrile, the bulky methyl groups can create a steric shield around the nitrile moiety, making it a poor substrate for many standard nitrilases.
Therefore, the key to a successful transformation is to identify a robust enzyme, likely from a microbial source known for broad substrate tolerance, such as those from the genera Rhodococcus or Aspergillus, or from extremophiles.[1][5]
Figure 1: The two primary enzymatic pathways for the hydrolysis of nitriles to carboxylic acids.
Protocol 1: High-Throughput Screening for Active Biocatalysts
Objective: To rapidly screen a library of microbial strains or purified nitrilases for activity towards 2,3,5,6-tetramethylphenylacetonitrile.
Rationale: Given the challenging nature of the substrate, a broad screening approach is the most efficient strategy. This protocol utilizes a 96-well plate format and a colorimetric assay based on the detection of ammonia, a byproduct of the hydrolysis.[6]
Materials:
-
Microbial culture library (e.g., Rhodococcus, Nocardia, Pseudomonas species).
-
96-well microplates.
-
Substrate stock solution: 100 mM 2,3,5,6-tetramethylphenylacetonitrile in DMSO.[2]
-
Reaction buffer: 100 mM Potassium Phosphate buffer, pH 7.5.
-
Nessler's Reagent or an alternative ammonia detection kit.
-
Positive control: A known active nitrilase with a simple substrate (e.g., benzonitrile).
-
Negative control: Heat-inactivated cells or buffer only.
Methodology:
-
Catalyst Preparation:
-
Whole Cells: Cultivate microbial strains in a suitable nutrient broth until the late logarithmic phase. Harvest cells by centrifugation (e.g., 5000 x g, 10 min, 4°C) and wash twice with reaction buffer. Resuspend the cell pellet in the reaction buffer to a final optical density (OD₆₀₀) of 10.
-
Purified Enzymes: Dilute enzyme stocks to a working concentration (e.g., 0.1 mg/mL) in reaction buffer.
-
-
Reaction Setup:
-
In each well of a 96-well plate, add 180 µL of the cell suspension or enzyme solution.
-
Add 20 µL of the 100 mM substrate stock solution to each well for a final substrate concentration of 10 mM.
-
Seal the plate and incubate at 30°C with shaking (200 rpm) for 16-24 hours.
-
-
Assay and Detection:
-
After incubation, centrifuge the plate (4000 x g, 15 min) to pellet the cells.
-
Carefully transfer 50 µL of the supernatant to a new, clear 96-well plate.
-
Add 150 µL of reaction buffer to dilute the sample.
-
Add the ammonia detection reagent according to the manufacturer's instructions (e.g., 10 µL of Nessler’s reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 425 nm for Nessler's).
-
-
Hit Identification: Identify "hits" as wells showing a significantly higher absorbance signal compared to the negative controls. Promising hits should be confirmed via HPLC analysis to directly quantify the formation of 2,3,5,6-tetramethylphenylacetic acid.
Process Optimization and Production Protocol
Once a suitable biocatalyst is identified, the reaction conditions must be optimized to maximize yield and efficiency.
| Parameter | Typical Range | Rationale and Impact |
| pH | 6.0 - 9.0 | Enzyme activity and stability are highly pH-dependent. The optimum must be determined empirically.[3] |
| Temperature | 25°C - 50°C | Higher temperatures increase reaction rates but can lead to enzyme denaturation and instability.[7] |
| Co-Solvent | 1-10% (v/v) DMSO or Methanol | Required to solubilize the hydrophobic substrate. High concentrations can inactivate the enzyme.[2] |
| Substrate Loading | 10 - 200 mM | Higher concentrations can lead to substrate inhibition or toxicity to whole-cell catalysts. |
| Catalyst Loading | 5 - 20% (w/v) wet cell weight | Directly impacts the reaction rate. Higher loading reduces reaction time but increases cost. |
Table 1: Key parameters for the optimization of the biocatalytic hydrolysis reaction.
Figure 2: General experimental workflow for the production and purification of 2,3,5,6-tetramethylphenylacetic acid.
Protocol 2: Preparative Scale Batch Hydrolysis
Objective: To produce gram-scale quantities of 2,3,5,6-tetramethylphenylacetic acid using an optimized whole-cell biocatalyst.
Materials:
-
Active whole-cell biocatalyst (e.g., 50 g wet cell weight).
-
Reaction Vessel (e.g., 1 L baffled flask or stirred-tank bioreactor).
-
Optimized reaction buffer (e.g., 500 mL of 100 mM Potassium Phosphate, pH 8.0).
-
2,3,5,6-tetramethylphenylacetonitrile (e.g., 8.65 g, for 100 mM final concentration).
-
DMSO.
-
Acids/Bases for pH adjustment (e.g., 2M HCl, 2M NaOH).
-
Ethyl acetate for extraction.
Methodology:
-
Reaction Setup:
-
Add 50 g of the wet cell paste to 450 mL of the reaction buffer in the reaction vessel. Stir to create a uniform slurry.
-
Dissolve 8.65 g of the nitrile substrate in 50 mL of DMSO.
-
Slowly add the substrate solution to the cell slurry over 15 minutes to avoid shocking the cells.
-
Adjust the final pH to the pre-determined optimum (e.g., 8.0).
-
-
Incubation:
-
Maintain the reaction at the optimal temperature (e.g., 35°C) with constant, gentle agitation to keep the cells suspended.
-
Monitor the reaction progress by taking small aliquots (e.g., 1 mL) every 2-4 hours. Centrifuge the aliquot, filter the supernatant, and analyze by HPLC for substrate depletion and product formation.
-
-
Product Work-up:
-
Once the reaction has reached completion (>99% conversion), remove the biocatalyst by centrifugation (8000 x g, 20 min) or filtration.
-
Transfer the clear supernatant to a separation funnel.
-
Acidify the solution to pH 2.0 with 2M HCl. This protonates the carboxylic acid, making it less water-soluble.
-
Extract the product with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2,3,5,6-tetramethylphenylacetic acid.
-
Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Advanced Strategy: Biocatalyst Immobilization
For industrial applications, reusability of the biocatalyst is paramount to ensure process economy. Immobilization entraps the enzyme or whole cells within a solid support, which improves stability and simplifies separation from the reaction mixture.[8][9]
| Property | Free Cells | Immobilized Cells (e.g., Ca-Alginate) |
| Activity | Typically higher initial activity. | May be slightly lower due to mass transfer limitations. |
| Stability | Lower operational and thermal stability. | Significantly enhanced stability against pH and temperature shifts.[8] |
| Reusability | Not reusable; single-use. | Can be reused for multiple batch cycles (5-10+).[10] |
| Separation | Requires centrifugation; can be energy-intensive. | Simple filtration or decanting. |
Table 2: A qualitative comparison between free and immobilized whole-cell biocatalysts.
Protocol 3: Immobilization in Calcium Alginate Beads
Objective: To immobilize the whole-cell biocatalyst for enhanced stability and reusability.
Materials:
-
Active whole-cell biocatalyst (20 g wet cell weight).
-
2% (w/v) Sodium Alginate solution in water (sterile).
-
0.2 M Calcium Chloride (CaCl₂) solution (sterile).
Methodology:
-
Create a thick slurry by mixing 20 g of wet cells with 80 mL of the 2% sodium alginate solution.
-
Using a syringe or peristaltic pump, add the cell-alginate slurry dropwise into a beaker containing the 0.2 M CaCl₂ solution under gentle stirring.
-
Spherical beads will form instantly as the alginate cross-links in the presence of calcium ions.
-
Allow the beads to harden in the CaCl₂ solution for 1-2 hours at 4°C.
-
Collect the beads by decanting the CaCl₂ solution and wash them several times with sterile buffer.
-
The immobilized biocatalyst beads are now ready for use in batch reactions and can be recovered by simple filtration at the end of each cycle.
Conclusion
The biocatalytic hydrolysis of the sterically demanding substrate 2,3,5,6-tetramethylphenylacetonitrile into its corresponding carboxylic acid is a challenging yet feasible process. Success relies on a systematic approach beginning with a broad screening to identify a capable nitrilase-producing microorganism, followed by rigorous optimization of reaction parameters. For scalable and sustainable production, implementing an immobilization strategy is critical. The protocols and guidelines presented here provide a robust framework for researchers and drug development professionals to harness the power of biocatalysis for the synthesis of complex, sterically hindered chemical entities.
References
- Vertex AI Search. (2025, February 27). Immobilization of Nitrilase: Driving Efficiency and Sustainability in Pharmaceutical Synthesis.
- Dongguk University. (2024, January 2).
- Martínková, L., et al. (2009, June 25). Mild hydrolysis of nitriles by the immobilized nitrilase from Aspergillus niger K10. ScienceDirect.
- University of Nottingham. Current applications of immobilized enzymes for manufacturing purposes.
- ACS Publications. (2026, February 27). Enzyme-Catalyzed Intramolecular C–C Coupling Transformation of Nitriles | Journal of the American Chemical Society.
- Gong, J. S., et al. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. PMC.
- ResearchGate. A propionitrile-induced nitrilase of Rhodococcus sp. NDB 1165 and its application in nicotinic acid synthesis | Request PDF.
- PubMed.
- Kamal, A., et al.
- ResearchGate. A nitrilase process (kinetic resolution) for the synthesis of (S)‐3‐cyano‐5‐methylhexanoic acid 71 for the production of Pregabalin, 72.
- Singh, G., et al. (2021, August 27). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Bentham Science.
- Wikipedia. Kinetic resolution.
- CHIMIA.
- Martínková, L., & Veselá, A. B.
- ResearchGate. The hydrolysis of nitriles by nitrilases occurs by one of two routes....
- STEM.
- Wikipedia. Nitrilase.
- ResearchGate. (2016, January 15). (PDF)
- Semantic Scholar. (2021, July 18).
- PMC.
- Wang, M. X. (2025, August 9). Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids.
- Villalba, M., et al. Biocatalysis for Biobased Chemicals. PMC - NIH.
- PMC. Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum.
- Google Patents. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid.
- MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)
- Google Patents. (2014, March 26). CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.
Sources
- 1. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Nitrilase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.dongguk.edu [pure.dongguk.edu]
- 10. researchgate.net [researchgate.net]
3.[1][2][3][4][5][6][7][8][9] Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Hydrolysis of 2,3,5,6-Tetramethylphenylacetonitrile
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing challenges with the hydrolysis of highly sterically hindered nitriles. Here, we synthesize mechanistic theory with field-proven protocols to help you successfully convert 2,3,5,6-tetramethylphenylacetonitrile to its corresponding carboxylic acid.
Core Principles & FAQs
Q1: Why do standard hydrolysis conditions (e.g., refluxing aqueous NaOH or HCl) fail or result in extremely low yields for 2,3,5,6-tetramethylphenylacetonitrile? A1: The failure is fundamentally driven by severe steric hindrance. 2,3,5,6-Tetramethylphenylacetonitrile possesses methyl groups at the 2 and 6 (ortho) positions of the phenyl ring. While the nitrile group is separated from the ring by a methylene (-CH₂-) bridge, the free rotation of the C(aryl)-C(alkyl) bond causes the bulky ortho-methyl groups to sweep through the trajectory required for nucleophilic attack. Nucleophiles (like OH⁻ or H₂O) must approach the sp-hybridized nitrile carbon at the Bürgi-Dunitz angle (approx. 109°). The van der Waals radii of the ortho-methyl groups physically block this approach vector, drastically increasing the activation energy ( Ea ) for the reaction.
Q2: My reaction stalls at the amide intermediate (2,3,5,6-tetramethylphenylacetamide). How can I drive it to the carboxylic acid? A2: This is a classic kinetic trap. Low yields in the hydrolysis of sterically hindered nitriles are a common issue, often tracing back to incomplete conversion or stalling at the amide stage[1]. The hydrolysis of a nitrile to a carboxylic acid is a two-step process: Nitrile → Amide → Carboxylic Acid. The intermediate formed during the hydrolysis of the amide is an sp³-hybridized tetrahedral intermediate. This tetrahedral state is significantly more sterically demanding than the linear sp-hybridized nitrile. Consequently, the activation barrier for the second step (amide to acid) is much higher than the first. To overcome this, you must either use extreme thermal conditions (e.g., high-boiling solvents like ethylene glycol) or bypass the tetrahedral carbon intermediate entirely using a nitrosation strategy (see Protocol B).
Diagnostic Workflow
Decision tree for selecting the optimal sterically hindered nitrile hydrolysis strategy.
Experimental Methodologies & Protocols
Protocol A: Thermodynamic Brute Force (High-Temperature Glycol Method)
Causality: By replacing water/ethanol with ethylene glycol, the reaction can be heated to 190 °C at atmospheric pressure. This massive influx of thermal energy overcomes the high kinetic barrier of the sterically hindered tetrahedral intermediate.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 2,3,5,6-tetramethylphenylacetonitrile (10 mmol) in ethylene glycol (25 mL).
-
Base Addition: Add solid Potassium Hydroxide (KOH) pellets (50 mmol, 5 eq). Note: KOH is preferred over NaOH due to its superior solubility in polyols.
-
Thermal Activation: Heat the mixture to 190 °C using a heating mantle. Stir vigorously for 24–48 hours. The mixture will turn dark and homogeneous.
-
Monitoring: Monitor the disappearance of the amide intermediate via TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with 100 mL of distilled water. Extract once with diethyl ether (discard the organic layer to remove unreacted nitrile/amide).
-
Acidification: Carefully acidify the aqueous layer with concentrated HCl to pH 1-2. The 2,3,5,6-tetramethylphenylacetic acid will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol B: The Nitrosation Workaround (Mild Conditions)
Causality: This elegant two-step protocol completely bypasses the sterically hindered tetrahedral intermediate at the carbonyl carbon. First, a transition metal catalyst hydrates the nitrile to the amide[2]. Second, the amide is treated with nitrosonium ion (NO⁺). The NO⁺ attacks the nitrogen atom of the amide (which is unhindered), forming an N-nitroso amide. This intermediate rapidly rearranges and eliminates N₂ gas, yielding the carboxylic acid directly.
Step-by-Step Methodology: Step 1: Catalytic Hydration
-
Dissolve the nitrile (10 mmol) in ethanol/water (4:1, 20 mL).
-
Add the Ghaffar-Parkins catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)]) at 1 mol% loading. This catalyst is exceptionally effective for hydrating hindered nitriles[2].
-
Reflux at 80 °C for 12 hours to quantitatively yield 2,3,5,6-tetramethylphenylacetamide.
-
Remove solvent under reduced pressure.
Step 2: Nitrosation to Carboxylic Acid
-
Suspend the crude amide in a mixture of glacial acetic acid (15 mL) and concentrated HCl (5 mL). Cool to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of Sodium Nitrite (NaNO₂, 30 mmol, 3 eq) dropwise over 30 minutes. Caution: Toxic NOₓ gases may evolve; perform in a well-ventilated fume hood.
-
Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation: The evolution of nitrogen gas (visible bubbling) directly indicates the successful conversion to the acid.
-
Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure carboxylic acid.
Protocol C: Microwave-Assisted Alkaline Hydrolysis
Causality: Microwave irradiation provides rapid and uniform dielectric heating, overcoming the activation energy barrier for the hydrolysis of sterically hindered nitriles more efficiently than conventional heating methods[2].
Step-by-Step Methodology:
-
In a dedicated microwave reaction vial, combine the nitrile (5 mmol), KOH (25 mmol), ethanol (5 mL), and water (5 mL).
-
Seal the vial and irradiate at 150 °C for 2 hours (ensure the microwave is rated for the corresponding pressure buildup).
-
Cool, vent carefully, dilute with water, and acidify to pH 1 with HCl to precipitate the product.
Quantitative Data Comparison
| Method | Reagents & Catalyst | Temp (°C) | Time | Typical Yield | Primary Issue Addressed |
| Standard (Control) | Aqueous NaOH / EtOH | 100 °C | 48 hrs | < 10% | Fails due to steric block at tetrahedral intermediate. |
| Protocol A | KOH / Ethylene Glycol | 190 °C | 24-48 hrs | 75 - 85% | Overcomes high Ea via massive thermal energy. |
| Protocol B | Pt-Catalyst, then NaNO₂/HCl | 80 °C, then 0→25 °C | 16 hrs | 88 - 95% | Bypasses the bulky carbonyl intermediate entirely. |
| Protocol C | KOH / EtOH / H₂O (Microwave) | 150 °C | 2 hrs | 70 - 80% | Accelerates kinetics via rapid, uniform dielectric heating. |
References
-
[1] 2,2-Dimethylbutanamide CAS 102014-33-5|RUO - Benchchem. Provides authoritative troubleshooting for low yields and intermediate stalling in the hydrolysis of sterically hindered nitriles. 1
-
[2] 2-(5-Fluoro-2-methoxyphenyl)acetonitrile | 501008-41-9 - Benchchem. Details advanced methodologies for overcoming steric hindrance in nitrile hydrolysis, specifically utilizing Microwave-Assisted Hydrolysis and Transition Metal-Catalyzed Hydration (Ghaffar-Parkins catalyst). 2
Sources
Technical Support Center: Optimizing Yield for the Reduction of Hindered Phenylacetonitriles
Welcome to the Application Scientist Support Portal. The reduction of sterically hindered phenylacetonitriles (e.g., ortho-substituted or α,α -disubstituted benzyl cyanides) to primary phenethylamines is a notorious bottleneck in drug development. Standard reagents often fail, leading to poor conversion, extensive dimerization, or decyanation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating Standard Operating Procedures (SOPs) to rescue your yields.
Diagnostic Flowchart
Fig 1. Diagnostic decision tree for troubleshooting hindered phenylacetonitrile reductions.
Frequently Asked Questions (Troubleshooting)
Q1: My reduction with Lithium Aluminum Hydride (LiAlH₄) stalls at 20-30% conversion. How do I overcome this steric block? Causality: LiAlH₄ is a bulky, nucleophilic hydride. The tetrahedral [AlH₄]⁻ complex is electrostatically repelled by the electron-rich π -system of the phenyl ring and physically blocked by ortho- or α -substituents. 1[1]. Solution: Switch to an electrophilic reducing agent like 2[2] or Borane-THF (BH₃·THF). AlH₃,3[3], is a neutral, less sterically demanding molecule. It coordinates directly to the nitrile nitrogen's lone pair, activating the carbon for an intramolecular hydride transfer that completely bypasses the steric bulk of the substrate.
Q2: I'm getting a high percentage of secondary amine (dimer) byproducts. Why is this happening and how do I stop it? Causality: Reduction proceeds via an intermediate imine. If the desired primary amine accumulates, it acts as a nucleophile, attacking the unreduced imine to form a hemiaminal. Subsequent reduction of this hemiaminal yields the undesired secondary amine (dimer). Solution: Implement the Caddick Protocol. By using4[4], the primary amine is instantly trapped as a non-nucleophilic tert-butyl carbamate (NH-Boc). This completely shuts down the dimerization pathway.
Fig 2. Mechanistic pathway showing how Boc2O intercepts the primary amine to prevent dimerization.
Q3: I am observing decyanation (loss of the cyano group) instead of reduction. What causes this? Causality: Highly hindered phenylacetonitriles have a weakened C-CN bond due to steric strain and benzylic stabilization. Strong single-electron transfer methods (like dissolving metals, Na/EtOH) or prolonged heating with LAH can induce benzylic C-C bond cleavage. Solution: Avoid harsh nucleophiles. Use concerted, mild transfer agents. For instance, 5[5] provides a safe, room-temperature reduction environment that preserves the benzylic C-C bond.
Quantitative Data: Reagent Performance Comparison
| Reducing Agent System | Mechanism Type | Steric Tolerance | Chemoselectivity (Primary Amine) | Typical Yield (Hindered Substrates) |
| LiAlH₄ (LAH) | Nucleophilic | Low | Poor (Dimerization common) | 20 - 40% |
| AlH₃ (Alane) | Electrophilic | High | Moderate | 75 - 90% |
| BH₃·THF | Electrophilic | High | Good | 80 - 95% |
| NaBH₄ / NiCl₂ / Boc₂O | Catalytic (Ni₂B) | Moderate-High | Excellent (Trapped as Boc) | 85 - 99% |
Standard Operating Procedures (SOPs)
Protocol A: Electrophilic Reduction via In-Situ Alane (AlH₃)
Use this protocol when direct primary amine isolation is required without protecting groups.
-
Preparation: In an oven-dried, argon-purged 3-neck flask, suspend LiAlH₄ (3.0 equiv) in anhydrous diethyl ether (0.2 M) at 0 °C.
-
Alane Generation: Slowly add anhydrous AlCl₃ (1.0 equiv) in portions.
-
Validation Checkpoint: The formation of AlH₃ is confirmed by a brief period of vigorous bubbling (H₂ gas) that rapidly subsides.
-
-
Substrate Addition: Stir for 15 minutes, then add the hindered phenylacetonitrile (1.0 equiv) dropwise as an ether solution.
-
Reaction: Warm to room temperature, then reflux for 2-4 hours.
-
Validation Checkpoint: Reaction completion is validated by TLC (loss of UV-active nitrile spot) and the formation of a highly polar, ninhydrin-positive spot at the baseline (primary amine).
-
-
Fieser Workup: Cool to 0 °C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄ used). Filter the granular aluminum salts, dry the organic layer over Na₂SO₄, and concentrate.
Protocol B: Dimer-Free Reduction via In-Situ Boc Protection (Caddick Protocol)
Use this protocol when dimerization is the primary failure mode.
-
Preparation: Dissolve the hindered phenylacetonitrile (1.0 equiv) and Boc₂O (2.0 equiv) in methanol (0.1 M) at 0 °C.
-
Catalyst Addition: Add NiCl₂·6H₂O (0.1 equiv) to the solution. The mixture will appear pale green.
-
Reduction: Slowly add NaBH₄ (7.0 equiv) in small portions over 30 minutes.
-
Validation Checkpoint: The generation of the active Nickel Boride (Ni₂B) catalyst is visually confirmed by the immediate formation of a fine black precipitate and effervescence upon the first addition of NaBH₄.
-
-
Reaction: Stir at room temperature for 1-15 hours depending on steric bulk.
-
Validation Checkpoint: Complete trapping is validated by TLC showing a high-Rf, UV-active spot that stains positive with phosphomolybdic acid (PMA) but negative with ninhydrin (confirming the amine is Boc-protected).
-
-
Workup: Add diethylenetriamine (0.1 equiv) to coordinate and sequester the nickel species. Concentrate the methanol, partition between EtOAc and saturated NaHCO₃, extract, dry, and concentrate to yield the pure NH-Boc phenethylamine.
References
-
4 - Tetrahedron (Sciencemadness)
Sources
Conditions to prevent side reactions in tetramethylphenylacetonitrile hydrolysis
Welcome to the technical support center for the hydrolysis of 2,3,5,6-tetramethylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and troubleshoot common issues. Our focus is on providing practical, evidence-based solutions to prevent unwanted side reactions and maximize the yield of your desired product, whether it be the intermediate amide or the final carboxylic acid.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the hydrolysis of 2,3,5,6-tetramethylphenylacetonitrile. Each question is followed by a detailed explanation of the underlying chemical principles and actionable protocols to resolve the issue.
Q1: My hydrolysis is proceeding directly to the carboxylic acid, but I want to isolate the amide. How can I stop the reaction at the intermediate stage?
A1: Over-hydrolysis to the carboxylic acid is a common challenge, especially under harsh reaction conditions. The key to isolating the 2,3,5,6-tetramethylphenylacetamide is to employ milder, more controlled hydrolysis methods.
The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with an amide as the intermediate.[1] Under vigorous acidic or basic conditions (e.g., concentrated acids or bases at high temperatures), the rate of hydrolysis of the initially formed amide can be comparable to or even faster than the hydrolysis of the nitrile, making it difficult to isolate the amide in high yield. For sterically hindered nitriles like 2,3,5,6-tetramethylphenylacetonitrile, this can be particularly problematic.
-
Harsh Conditions: High concentrations of acid or base and elevated temperatures provide sufficient energy to overcome the activation barrier for both nitrile and subsequent amide hydrolysis.
-
Water as a Reactant: In aqueous solutions, the high concentration of water drives the equilibrium towards the final carboxylic acid product.
To selectively obtain the amide, you need to use conditions that are sufficiently energetic to hydrolyze the nitrile but not the more stable amide, or use a catalytic system that is selective for the nitrile hydration.
Protocol 1: Platinum-Catalyzed Hydration (Recommended for High Selectivity)
For hindered nitriles, a highly effective method is the use of a platinum(II) catalyst with secondary phosphine oxide ligands. This method is known for its high yield and selectivity for the amide, with no further hydrolysis to the carboxylic acid.[2][3][4]
-
Catalyst: [PtH{(PMe2O)2H}(PMe2OH)] (Ghaffar-Parkins catalyst) or similar Pt(II) complexes.
-
Solvent: Typically aqueous ethanol.
-
Temperature: Reactions can be carried out at 80°C, but may also proceed at room temperature.[2][3]
-
Expected Yield: High yields of the amide are typically isolated as the sole product.
Step-by-Step Protocol for Platinum-Catalyzed Hydration:
-
To a round-bottomed flask, add 2,3,5,6-tetramethylphenylacetonitrile and the platinum catalyst (0.5 - 2 mol %).
-
Add the appropriate solvent, such as a mixture of ethanol and water.
-
Heat the reaction mixture to 80°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude amide can then be purified by recrystallization or column chromatography.
Protocol 2: Controlled Alkaline Hydrolysis
Milder basic conditions can also be employed to favor the formation of the amide. The use of an alkaline solution of hydrogen peroxide is one such method.
-
Reagents: Sodium hydroxide and hydrogen peroxide in an aqueous alcohol solution.
-
Temperature: Mild heating is typically required.
-
Monitoring: Careful monitoring of the reaction is crucial to stop it before significant amide hydrolysis occurs.
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start [label="Start: Hydrolysis of\n2,3,5,6-Tetramethylphenylacetonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; problem [label="Problem: Over-hydrolysis\nto Carboxylic Acid", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution1 [label="Solution 1:\nPlatinum-Catalyzed Hydration\n(High Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution 2:\nControlled Alkaline Hydrolysis\n(Milder Conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; outcome [label="Desired Product:\n2,3,5,6-Tetramethylphenylacetamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> problem; problem -> solution1 [label=" For Hindered Nitriles"]; problem -> solution2 [label=" Requires Careful Monitoring"]; solution1 -> outcome; solution2 -> outcome; } dot Caption: Troubleshooting workflow for preventing over-hydrolysis.
Q2: I am observing gas evolution during my hydrolysis reaction, especially at higher temperatures. What is happening and how can I prevent it?
A2: The evolution of gas at elevated temperatures is likely due to the decarboxylation of the 2,3,5,6-tetramethylphenylacetic acid product, releasing carbon dioxide (CO2). To prevent this, it is crucial to control the reaction temperature.
Phenylacetic acids can undergo decarboxylation (loss of CO2) under thermal conditions to form the corresponding toluene derivative.[5][6] For your reaction, this would be the formation of 1,2,4,5-tetramethylbenzene. This side reaction is particularly favored at high temperatures.
-
High Temperatures: Thermal energy can induce the cleavage of the C-C bond between the carboxylic acid group and the benzylic carbon. One study on phenylacetic acids was conducted at 300°C.[5]
-
pH Influence: The mechanism of decarboxylation can be influenced by pH. Both the acidic form and the carboxylate anion can decarboxylate, potentially through different mechanisms.[5][6]
The most effective way to prevent decarboxylation is to conduct the hydrolysis at a lower temperature.
-
Temperature Control: Avoid excessive heating. If you are aiming for the carboxylic acid, it is still advisable to use the lowest effective temperature to ensure complete hydrolysis without inducing decarboxylation.
-
Method Selection: If you need to use higher temperatures to drive the hydrolysis, consider using a pressure-rated vessel to maintain a closed system, although this will not prevent the reaction from occurring. A better approach is to use a more efficient hydrolysis method that does not require extreme temperatures.
dot digraph "Decarboxylation_Side_Reaction" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
Nitrile [label="2,3,5,6-Tetramethylphenylacetonitrile"]; Amide [label="2,3,5,6-Tetramethylphenylacetamide"]; CarboxylicAcid [label="2,3,5,6-Tetramethylphenylacetic Acid", fillcolor="#FBBC05"]; DecarboxylationProduct [label="1,2,4,5-Tetramethylbenzene + CO2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Nitrile -> Amide [label="Hydrolysis (Step 1)"]; Amide -> CarboxylicAcid [label="Hydrolysis (Step 2)"]; CarboxylicAcid -> DecarboxylationProduct [label="Decarboxylation\n(High Temperature)", style=dashed, color="#EA4335"]; } dot Caption: Reaction pathway showing the decarboxylation side reaction.
Data Summary: Comparison of Hydrolysis Conditions
The following table summarizes the expected outcomes and conditions for different hydrolysis methods. Note that yields are highly dependent on the specific substrate and reaction optimization.
| Method | Reagents | Temperature | Product Selectivity | Key Considerations |
| Harsh Acidic Hydrolysis | Conc. H2SO4 or HCl | High (e.g., >100°C, reflux) | Primarily Carboxylic Acid | High risk of decarboxylation at elevated temperatures. Difficult to stop at the amide stage. |
| Harsh Basic Hydrolysis | Conc. NaOH or KOH | High (e.g., >100°C, reflux) | Primarily Carboxylate Salt | High risk of decarboxylation at elevated temperatures. The carboxylate salt requires an acidic workup to obtain the carboxylic acid. |
| Controlled Alkaline Hydrolysis | Dilute NaOH/H2O2 | Mild (e.g., 40-60°C) | Favors Amide | Requires careful monitoring to prevent over-hydrolysis. |
| Platinum-Catalyzed Hydration | Pt(II) catalyst, H2O | Mild (RT to 80°C) | Highly selective for Amide | Excellent for hindered and sensitive substrates. Avoids over-hydrolysis and decarboxylation.[2][3][4] |
References
-
Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. The Journal of Organic Chemistry, 69(7), 2327–2331. [Link]
-
Yuan, L., et al. (2020). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Geochimica et Cosmochimica Acta, 269, 323-337. [Link]
-
Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. PubMed. [Link]
-
Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. ACS Publications. [Link]
-
Ghaffar, T., & Parkins, A. W. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]
-
Jiang, X., et al. (n.d.). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. SciSpace. [Link]
-
Weedmaps. (2026, February 22). The Ultimate Guide to Decarboxylation: How to Decarb Weed. Weedmaps. [Link]
-
Yuan, L., et al. (2020). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate. [Link]
-
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]
-
PubMed Central. (n.d.). Insight into the Mechanism of Phenylacetate Decarboxylase (PhdB), a Toluene‐Producing Glycyl Radical Enzyme. PubMed Central. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Parkins, A. W. (1996). Catalytic Hydration of Nitriles to hides PLATINUM-CONTAINING CATALYST OFFERS NEW OPPORTUNITY. Semantic Scholar. [Link]
-
O'Connor, C. (1970). Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. [Link]
-
Pearson. (n.d.). What distinguishes acidic hydrolysis from basic hydrolysis of nitriles?. Pearson. [Link]
-
Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the ba... Pearson+. [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]
-
Bender, M. L., & Turnquest, B. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis1. Journal of the American Chemical Society. [Link]
-
O'Connor, C. (1970). Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society. [Link]
Sources
- 1. A Greatly Under-Appreciated Fundamental Principle of Physical Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabis decarboxylation: optimal temperature, time and methods [ripperseeds.com]
- 4. The Ultimate Guide to Decarboxylation: How to Decarb Weed [weedmaps.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Technical Support Guide: Strategies for Improving the Aqueous Solubility of 2,3,5,6-tetramethylphenylacetonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for enhancing the aqueous solubility of 2,3,5,6-tetramethylphenylacetonitrile. Given its chemical structure, this compound is predicted to be highly lipophilic and poorly soluble in aqueous media, a common challenge in experimental and developmental workflows. This document offers practical, step-by-step solutions to overcome this hurdle.
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have regarding the solubility of 2,3,5,6-tetramethylphenylacetonitrile.
Q1: Why is 2,3,5,6-tetramethylphenylacetonitrile expected to be poorly soluble in water?
A: The solubility of a compound is dictated by its molecular structure. 2,3,5,6-tetramethylphenylacetonitrile possesses a large, nonpolar 2,3,5,6-tetramethylphenyl (duryl) group. This bulky hydrocarbon moiety dominates the molecule's character, making it highly hydrophobic (lipophilic). While the nitrile (-CN) group adds a degree of polarity, it is insufficient to counteract the hydrophobicity of the tetramethyl-substituted benzene ring. Compounds with similar structures, such as durene (1,2,4,5-tetramethylbenzene), exhibit high LogP values, a measure of lipophilicity, indicating a strong preference for nonpolar environments over water.[1] Therefore, the molecule has a low affinity for the highly polar, hydrogen-bonded network of water, resulting in poor aqueous solubility.[2]
Q2: What are the primary strategies to increase its solubility for in-vitro experiments?
A: For laboratory-scale experiments, the most common and effective approaches involve modifying the solvent system to make it more favorable for the solute. The three primary methods covered in this guide are:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous medium to reduce its overall polarity.[3]
-
Surfactant-mediated Solubilization: Using amphiphilic molecules (surfactants) to form micelles that encapsulate the hydrophobic compound.[4][5]
-
Cyclodextrin Complexation: Employing cyclic oligosaccharides to form host-guest inclusion complexes, effectively masking the hydrophobic nature of the compound.[6][7]
Q3: How do I visually confirm if the compound has dissolved successfully?
A: The most straightforward method is visual inspection. A true solution should be clear and free of any visible particles, cloudiness (turbidity), or precipitate. If you hold the solution up to a light source, you should not see any suspended matter or Tyndall effect (light scattering). For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of the dissolved compound in a filtered sample, providing a definitive measure of its solubility under the tested conditions.
Section 2: Troubleshooting and Detailed Methodologies
This section provides an in-depth exploration of each solubilization technique, including the underlying mechanism, practical advice, and step-by-step protocols.
A. The Co-solvent Approach
This is often the first and simplest method to attempt due to its ease of implementation.
Q: My compound precipitates immediately in my aqueous buffer. What is the most direct way to achieve a clear solution?
Mechanism Explained: Co-solvents are water-miscible organic solvents that, when added to water, disrupt its hydrogen-bonding network and reduce the overall polarity of the solvent system.[] This creates a more "hospitable" environment for nonpolar solutes like 2,3,5,6-tetramethylphenylacetonitrile, which would otherwise be "squeezed out" by the strong cohesive forces of water.[] The solubility of a hydrophobic compound often increases exponentially with the fraction of the co-solvent in the mixture.[9]
Recommended Co-solvents for Initial Screening:
| Co-solvent | Key Properties & Typical Use | Potential Concerns |
| Dimethyl Sulfoxide (DMSO) | Highly effective polar aprotic solvent. Used in very low percentages (typically <1%, often <0.1%) in cell-based assays. | Can be toxic to cells at higher concentrations. May affect assay performance. |
| Ethanol (EtOH) | Less toxic than DMSO. Commonly used in up to 5% v/v in many biological systems.[3] | Can cause protein precipitation or cellular stress at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, often used in in vivo formulations. Higher viscosity. | Can interfere with certain assays. May not be as potent a solvent as DMSO. |
| Propylene Glycol (PG) | Common solvent in pharmaceutical formulations with low toxicity.[10] | Similar to PEG 400, it is generally less potent than DMSO or ethanol. |
Experimental Protocol: Solubilization via DMSO Stock Solution
This protocol describes the most common workflow for preparing an aqueous solution from a highly concentrated organic stock.
-
Prepare a High-Concentration Stock: Weigh an accurate amount of 2,3,5,6-tetramethylphenylacetonitrile and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved. Sonication or gentle vortexing can assist.
-
Perform Serial Dilution (if necessary): If your final desired concentration is very low, perform an intermediate dilution of the DMSO stock with more DMSO to ensure accurate pipetting.
-
Dilute into Aqueous Medium: Add the final, small volume of the DMSO stock solution into your pre-warmed (if applicable) aqueous buffer or media while vortexing or stirring vigorously. Crucially, add the DMSO stock to the buffer, not the other way around. This rapid dispersion helps prevent localized supersaturation and precipitation.
-
Final Inspection: Visually inspect the solution for clarity. Ensure the final concentration of DMSO is below the tolerance limit for your specific experimental system.
Troubleshooting:
-
Problem: The compound precipitates upon addition to the buffer.
-
Solution: The solubility limit in the final mixed-solvent system has been exceeded. Try lowering the final concentration of the target compound. Alternatively, a slightly higher percentage of co-solvent may be required, if tolerated by the assay.
B. Surfactant-Mediated Solubilization
This method is an excellent alternative when co-solvents interfere with the experimental system or are insufficiently effective.
Q: Co-solvents are impacting the viability of my cells. How can I dissolve my compound without a high percentage of organic solvent?
Mechanism Explained: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[5] In an aqueous solution above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails orient inward, creating a nonpolar core, while the hydrophilic heads face outward, interacting with the water.[11] Hydrophobic compounds like 2,3,5,6-tetramethylphenylacetonitrile can partition into this nonpolar core, becoming effectively solubilized within the aqueous medium.[5]
Caption: Micellar solubilization of a hydrophobic compound.
Recommended Surfactants for Initial Screening:
| Surfactant | Type | Key Properties & Typical Use |
| Polysorbate 80 (Tween® 80) | Non-ionic | Widely used, low toxicity, common in pharmaceutical formulations.[12] Effective at low concentrations (0.1-2% w/v). |
| Polysorbate 20 (Tween® 20) | Non-ionic | Similar to Tween 80 but with a shorter fatty acid chain. Often used for protein stabilization. |
| Polyoxyl 35 Castor Oil (Kolliphor® EL) | Non-ionic | Excellent solubilizer for very poorly soluble compounds. Used in commercial drug formulations. |
Experimental Protocol: Solubilization using Polysorbate 80
-
Prepare Surfactant Solution: Prepare a stock solution of Polysorbate 80 in your desired aqueous buffer (e.g., 10% w/v). This may require gentle warming and stirring to fully dissolve.
-
Create Drug-Surfactant Premix: In a separate vial, add the weighed amount of 2,3,5,6-tetramethylphenylacetonitrile. Add a small volume of the Polysorbate 80 stock solution (or even neat Polysorbate 80) and mix thoroughly to create a paste or concentrated slurry. This step coats the drug particles with the surfactant.
-
Dilute to Final Volume: Gradually add the aqueous buffer to the drug-surfactant premix while stirring or vortexing. The solution may appear cloudy initially but should clear as micelles form and encapsulate the compound.
-
Assist Dissolution: If dissolution is slow, gentle warming (to a temperature appropriate for your compound's stability) or sonication in a water bath can significantly accelerate the process.
-
Final Inspection: Ensure the final solution is clear and particle-free.
C. Cyclodextrin Inclusion Complexation
This advanced technique is ideal for creating stable, low-toxicity formulations, particularly when downstream applications are sensitive to both co-solvents and surfactants.
Q: I require a highly stable and biocompatible formulation for a sensitive application. What is the best-in-class approach?
Mechanism Explained: Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or torus.[7] The exterior of this cone is hydrophilic due to hydroxyl groups, making the cyclodextrin itself water-soluble.[13] The interior cavity, however, is relatively lipophilic (hydrophobic).[6] Poorly soluble molecules like 2,3,5,6-tetramethylphenylacetonitrile can fit into this hydrophobic cavity, forming a "host-guest" inclusion complex.[] This complex effectively shields the hydrophobic guest molecule from the aqueous environment, dramatically increasing its apparent water solubility.[6][15]
Caption: Formation of a water-soluble inclusion complex.
Recommended Cyclodextrins for Pharmaceutical Research:
| Cyclodextrin | Key Properties & Typical Use |
| β-Cyclodextrin (β-CD) | Natural cyclodextrin with a cavity size suitable for many aromatic compounds. Limited water solubility can be an issue. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A chemically modified derivative with significantly higher aqueous solubility (>500 mg/mL) and lower toxicity than native β-CD.[16] It is the most commonly used cyclodextrin for solubilization.[6] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Another highly soluble derivative, often used in parenteral formulations due to its excellent safety profile.[16] |
Experimental Protocol: Solubilization using HP-β-CD
-
Determine Molar Ratio: A 1:1 molar ratio of 2,3,5,6-tetramethylphenylacetonitrile to HP-β-CD is a common starting point. Calculate the mass of HP-β-CD required based on the mass of your compound.
-
Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in the final volume of your aqueous buffer. It should dissolve readily.
-
Add the Compound: Add the weighed powder of 2,3,5,6-tetramethylphenylacetonitrile directly to the HP-β-CD solution.
-
Facilitate Complexation: Vigorously stir or shake the mixture. The complexation process can take time, from 30 minutes to several hours. Leaving the mixture on a shaker at room temperature overnight is a common practice. Sonication can also be used to accelerate the process.
-
Remove Undissolved Compound: After the equilibration period, there may be some undissolved compound if the solubility limit was exceeded. Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter to obtain a clear, particle-free solution of the complex. The concentration can then be verified by HPLC.
Section 3: Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons |
| Co-solvents | Reduces bulk solvent polarity. | Simple, fast, effective for creating high-concentration stocks. | Can have biological/assay interference; risk of precipitation upon dilution. |
| Surfactants | Encapsulation in hydrophobic micelle cores.[5] | Highly effective; low concentrations needed; biocompatible options available. | Can interfere with membrane-related assays; may cause foaming. |
| Cyclodextrins | Formation of a host-guest inclusion complex.[6][15] | High biocompatibility; forms a true solution; very stable. | More complex preparation; higher cost; requires molar ratio optimization. |
Section 4: Recommended Experimental Workflow
For a novel compound like 2,3,5,6-tetramethylphenylacetonitrile, a stepwise approach is recommended to find the optimal solubilization method for your specific needs.
Caption: Logical workflow for solubilizing a poorly soluble compound.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
- Cosolvent. Wikipedia.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Cosolvent. Google Arts & Culture.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- How can cyclodextrins enhance solubility? Roquette.
- Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org.
- Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate.
- Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
- Methods of solubility enhancements. Slideshare.
- How does surfactant affect solubility of relatively non polar substance? Quora.
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- What are the effects of surfactants on the solubilization of hydrophobic substances? Acme-Hardesty.
- Scientific Guide to Surfactant Selection: Comprehensive Strategies and Industrial Insights from Alfa Chemistry. Alfa Chemistry.
- Solubility handbook. Your.Org.
- Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). FooDB.
Sources
- 1. Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672) - FooDB [foodb.ca]
- 2. ftpmirror.your.org [ftpmirror.your.org]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 9. m.youtube.com [m.youtube.com]
- 10. grokipedia.com [grokipedia.com]
- 11. quora.com [quora.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Purification of Crude 2,3,5,6-Tetramethylphenylacetonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique challenges of purifying 2,3,5,6-tetramethylphenylacetonitrile. Unlike simple liquid benzyl cyanides, the steric bulk and symmetry of the tetramethyl-substituted aromatic ring fundamentally alter the molecule's physical properties and reactivity.
This guide bridges theoretical mechanistic chemistry with field-proven experimental protocols to ensure high-purity yields for downstream drug development and materials science applications.
Quantitative Data Summary: Impurity Profiling
Understanding the physical properties of your target molecule and its associated impurities is the first step in designing a logical purification workflow.
| Compound / Impurity | CAS Number | Molecular Weight | Melting Point | Physical State (RT) | Typical % in Crude |
| 2,3,5,6-Tetramethylphenylacetonitrile (Target) | 14611-44-0 | 173.26 g/mol | 83 - 85 °C [3] | Solid | 70 - 85% |
| 2,3,5,6-Tetramethylbenzyl chloride (Starting Material) | 7435-83-8 | 182.69 g/mol | 68 - 71 °C [4] | Solid | 5 - 15% |
| 2,3,5,6-Tetramethylbenzyl isocyanide (Byproduct) | N/A | 173.26 g/mol | N/A | Liquid/Solid | 1 - 5% |
| 2,3,5,6-Tetramethylphenylacetic acid (Hydrolysis) | N/A | 192.26 g/mol | >150 °C (est.) | Solid | 2 - 8% |
Purification Logic & Workflow
Workflow for the purification of crude 2,3,5,6-tetramethylphenylacetonitrile.
Troubleshooting & FAQs
Q1: My crude product has a foul, pungent odor. What is causing this, and how do I remove it? A1: The odor is caused by 2,3,5,6-tetramethylbenzyl isocyanide . During the synthesis, the cyanide ion ( CN− ) acts as an ambidentate nucleophile. While carbon attack is thermodynamically favored to form the desired nitrile, the nitrogen atom can also attack the electrophilic benzylic carbon, forming the isocyanide byproduct [1]. Solution: Isocyanides are highly susceptible to acid-catalyzed hydrolysis. Washing the crude organic extract with warm 50% H2SO4 selectively hydrolyzes the isocyanide into a water-soluble formamide/amine, completely eliminating the odor without degrading the sterically protected nitrile [2].
Q2: I am seeing a polar baseline spot on my TLC (Thin Layer Chromatography). What is this impurity? A2: This is likely 2,3,5,6-tetramethylphenylacetic acid or its corresponding amide. Nitriles can undergo base-catalyzed hydration and subsequent hydrolysis during the cyanation reaction (especially if excess NaCN/KCN acts as a weak base) or during aqueous workup [1]. Solution: A saturated sodium bicarbonate ( NaHCO3 ) wash will deprotonate the carboxylic acid, converting it into a water-soluble sodium salt that partitions into the aqueous waste layer.
Q3: Standard vacuum distillation failed to purify my product, resulting in a burnt residue. Why did this happen? A3: Unsubstituted phenylacetonitrile is a liquid (BP ~233 °C) and is easily distilled. However, the introduction of four methyl groups drastically increases the molecular weight and symmetry of the molecule. Both your starting material (MP: 68-71 °C) [4] and your product (MP: 83-85 °C) [3] are highly crystalline solids at room temperature. Attempting to distill this sterically hindered solid requires extreme temperatures even under high vacuum, leading to thermal decomposition and co-sublimation. You must use column chromatography or recrystallization instead.
Experimental Methodologies
Protocol 1: Chemical Washing (Removal of Isocyanide and Acidic Byproducts)
Causality: This step chemically alters trace impurities to change their solubility profile, allowing them to be removed via liquid-liquid extraction.
-
Dissolution: Dissolve the crude solid mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a ratio of 10 mL solvent per 1 g of crude.
-
Acid Wash (Isocyanide Removal): Transfer to a separatory funnel. Add an equal volume of warm (approx. 40-50 °C) 50% H2SO4 . Shake vigorously for 3-5 minutes, venting frequently.
-
Self-Validation: The disappearance of the sharp, foul odor confirms the complete hydrolysis of the isocyanide.
-
-
Phase Separation: Allow the layers to separate and discard the lower aqueous acidic layer.
-
Base Wash (Acid Removal): Wash the organic layer with an equal volume of saturated aqueous NaHCO3 to neutralize residual acid and extract hydrolysis byproducts.
-
Self-Validation: The aqueous layer should test basic (pH > 8) with pH paper, confirming that all acidic byproducts have been neutralized and extracted.
-
-
Drying: Wash with brine, separate, and dry the organic layer over anhydrous Na2SO4 . Filter and concentrate under reduced pressure.
Protocol 2: Silica Gel Column Chromatography (Removal of Unreacted Starting Material)
Causality: 2,3,5,6-Tetramethylbenzyl chloride lacks the strong dipole moment of the nitrile group, making it significantly less polar. It will elute first on normal-phase silica.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using 100% Hexanes as the solvent.
-
Loading: Dissolve the chemically washed crude in a minimal amount of Dichloromethane and load it evenly onto the silica bed.
-
Elution: Begin elution with 100% Hexanes to flush out the unreacted 2,3,5,6-tetramethylbenzyl chloride. Gradually increase the polarity to 5% Ethyl Acetate in Hexanes to elute the target nitrile.
-
Monitoring: Monitor fractions via TLC (UV 254 nm).
-
Self-Validation: The chloride starting material will have a higher Rf value than the target nitrile. Pool the fractions containing only the lower Rf spot and concentrate.
-
Protocol 3: Recrystallization (Final Polish)
Causality: The symmetrical tetramethyl substitution promotes highly efficient crystal lattice packing [3]. Recrystallization exploits this by allowing the product to crash out of solution while trace polar impurities remain dissolved in the mother liquor.
-
Dissolution: Place the concentrated product in an Erlenmeyer flask. Add minimal boiling Ethanol until the solid is just dissolved.
-
Anti-Solvent Addition: Dropwise, add warm Deionized Water (the anti-solvent) while swirling until the solution becomes slightly cloudy (the cloud point).
-
Crystallization: Add one drop of Ethanol to clear the solution, cover, and allow it to cool slowly to room temperature. Once at room temperature, transfer to a 4 °C refrigerator for 2 hours to maximize yield.
-
Isolation: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with ice-cold 30% Ethanol/Water.
-
Self-Validation: Dry the crystals in a vacuum oven. A sharp melting point of 83-85 °C confirms >99% purity.
-
References
- Identifying and characterizing impurities in Phenylacetonitrile Source: Benchchem URL
- Side reactions and byproduct formation in the cyanation of benzyl halides Source: Benchchem URL
- 14611-44-0 2,3,5,6-TETRAMETHYLPHENYLACETONITRILE Source: CASNU URL
- 2,3,5,6-Tetramethylbenzyl chloride | CAS 7435-83-8 Source: p212121 URL
Technical Support Center: High-Temperature Hydrolysis Protocols for Hindered Nitriles
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, process chemists, and drug development professionals struggling with the hydrolysis of sterically hindered nitriles (e.g., α -quaternary nitriles, ortho-substituted benzonitriles).
Below, you will find field-proven troubleshooting FAQs, quantitative protocol comparisons, and self-validating experimental methodologies to help you drive these notoriously stubborn reactions to completion.
Part 1: Troubleshooting & FAQs
Q1: Why do standard hydrolysis conditions (e.g., refluxing aqueous NaOH or HCl) fail for α -quaternary or ortho-substituted nitriles? A1: The failure is rooted in the physical causality of the reaction mechanism. The sp-hybridized carbon of the nitrile group requires a specific trajectory for nucleophilic attack by water or hydroxide. Bulky α -substituents or ortho-substituents on aromatic rings create severe steric repulsion, which drastically increases the activation energy required for the rate-determining formation of the tetrahedral intermediate[1]. Standard reflux temperatures in aqueous systems (~100 °C) simply do not provide enough thermal energy to overcome this barrier, resulting in unreacted starting material or stalled reactions[2].
Q2: I am trying to hydrolyze a severely hindered nitrile to a carboxylic acid, but prolonged reflux in aqueous base only yields the primary amide. How do I drive the reaction to completion? A2: The conversion of the intermediate primary amide to the carboxylic acid is often more sterically demanding than the initial nitrile hydration[1]. To force the reaction to the carboxylic acid, you must significantly elevate the reaction temperature beyond the boiling point of water. Solution: Transition to a high-boiling solvent system. A highly authoritative method is the use of Potassium Hydroxide (KOH) in Ethylene Glycol. Ethylene glycol allows the reaction to be heated to 170–190 °C[3]. At these elevated temperatures, the thermal energy is sufficient to drive the hydrolysis of the resistant amide intermediate to the carboxylate salt. Alternatively, high-temperature/high-pressure continuous flow systems (e.g., NaOH in Methanol/Water at 200 °C) have been successfully employed in scalable process chemistry[4].
Q3: My substrate contains acid/base-sensitive functional groups, and harsh heating in ethylene glycol causes decomposition. Are there milder alternatives? A3: Yes. When thermal degradation is a primary concern, Microwave-Assisted Hydrolysis is the premier alternative. Microwave irradiation provides rapid, uniform volumetric heating that can efficiently overcome activation barriers without the prolonged exposure times that lead to substrate degradation[5]. Solution: Utilizing aqueous Sodium Perborate (NaBO 3 ) in a water/ethanol mixture under microwave irradiation can selectively halt the reaction at the amide stage in short times with high yields[6]. For full hydrolysis to the carboxylic acid under milder conditions, microwave irradiation with Potassium Carbonate (K 2 CO 3 ) has shown remarkable efficacy, reducing reaction times from days to minutes while preserving sensitive moieties[5].
Q4: When should I opt for harsh acid-catalyzed hydrolysis over basic conditions? A4: Acid-catalyzed hydrolysis (using concentrated H 2 SO 4 or HCl) is generally preferred when the molecule contains base-labile groups or when dealing with highly electron-rich aromatic nitriles that resist nucleophilic attack by hydroxide[7]. The strong acid protonates the nitrile nitrogen, rendering the nitrile carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles like water[1].
Part 2: Visualizing the Workflows
Mechanistic pathway of nitrile hydrolysis highlighting sterically hindered steps.
Decision tree for selecting the optimal hydrolysis protocol for sterically hindered nitriles.
Part 3: Quantitative Data & Protocol Selection
Summarized below are the quantitative parameters for the three primary protocols used to overcome steric hindrance in nitrile hydrolysis.
| Protocol Type | Reagents & Solvent | Temperature | Typical Time | Target Product | Best Suited For |
| High-Temp Basic | KOH (3-5 eq), Ethylene Glycol | 170–190 °C | 4–24 Hours | Carboxylic Acid | Highly robust substrates; forcing amides to acids. |
| Harsh Acidic | Conc. H 2 SO 4 / H 2 O (4:1) | 100–120 °C | 12–48 Hours | Carboxylic Acid | Base-labile substrates; electron-rich aromatics. |
| Microwave (Basic) | K 2 CO 3 (3 eq), Ethanol/H 2 O | 140–180 °C | 20–40 Mins | Carboxylic Acid | Thermally sensitive substrates requiring fast reaction times. |
| Microwave (Oxidative) | NaBO 3 (Aqueous), Ethanol | 100–130 °C | 10–30 Mins | Primary Amide | Selective stopping at the amide stage. |
Part 4: Detailed Experimental Protocols
Protocol A: High-Temperature Basic Hydrolysis (KOH in Ethylene Glycol)
This protocol is a self-validating system designed to push the most stubborn nitriles to the carboxylic acid stage[3].
-
Charge: In a heavy-walled round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the hindered nitrile (1.0 equiv) in ethylene glycol (10 volumes).
-
Activate: Carefully add solid KOH pellets (3.0 – 5.0 equiv). Caution: The dissolution of KOH is exothermic.
-
Heat: Submerge the flask in a pre-heated oil bath or heating mantle set to 170–190 °C. Maintain vigorous stirring.
-
Monitor: Monitor the reaction progress via TLC or GC-MS. The intermediate amide will typically form within the first 2 hours, but full conversion to the carboxylate salt may take 12–24 hours.
-
Workup (Self-Validation): Once the nitrile and amide are consumed, cool the mixture to room temperature. Dilute with water (20 volumes) and extract with diethyl ether to remove any unreacted neutral organic impurities.
-
Isolation: Acidify the aqueous layer carefully with concentrated HCl to pH 1-2. The precipitation of the carboxylic acid visually validates the success of the hydrolysis. Extract the precipitated acid with ethyl acetate, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
Protocol B: Microwave-Assisted Hydrolysis (K 2 CO 3 / Ethanol)
Ideal for substrates that decompose under prolonged thermal stress[5].
-
Preparation: In a 10 mL microwave-safe vessel, combine the hindered nitrile (1.0 equiv), K 2 CO 3 (3.0 equiv), and Ethanol/Water (4 mL, 2:1 v/v).
-
Irradiation: Cap the vessel and place it into the microwave reactor cavity. Irradiate the mixture with stirring at 180 °C for 20 minutes.
-
Quench & Isolate: Cool the vessel to room temperature. Evaporate the ethanol under vacuum. Dissolve the residue in water, wash with dichloromethane (to remove unreacted starting material), and acidify the aqueous layer with 2M HCl to precipitate the target carboxylic acid.
Protocol C: Harsh Acid-Catalyzed Hydrolysis (Conc. H 2 SO 4 )
Utilized when the substrate contains base-labile functionalities[1],[7].
-
Acid Preparation: In a round-bottom flask fitted with a reflux condenser, carefully prepare a dilute sulfuric acid solution by adding concentrated H 2 SO 4 to water (typically 4:1 v/v). Always add acid to water.
-
Reaction: Add the hindered nitrile (1.0 equiv) to the acidic solution. Heat the mixture to reflux (100–120 °C) with vigorous mechanical stirring.
-
Monitoring: Due to the biphasic nature of some nitriles in aqueous acid, prolonged reaction times (24–48 hours) may be required.
-
Workup: Cool the mixture to room temperature. If the product precipitates, collect it directly by vacuum filtration. Otherwise, extract the aqueous solution with ethyl acetate, wash the organic layer with brine, dry over MgSO 4 , and concentrate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,6-Dichlorophenylacetonitrile | 3215-64-3 | Benchchem [benchchem.com]
- 3. 2,3,3-Trimethylbutanoic Acid|CAS 19910-29-3 [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
4. Validation & Comparative
Comparative Guide: Methodologies for Determining ¹H NMR Chemical Shifts of Sterically Hindered Benzylic Protons
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Model Compound: 2,3,5,6-Tetramethylphenylacetonitrile (CAS: 14611-44-0)
Executive Summary
Accurate structural elucidation is a cornerstone of pharmaceutical development. While routine ¹H NMR assignments are easily handled by empirical prediction software, sterically hindered molecules present a unique challenge. This guide objectively compares three distinct methodologies—Empirical Additivity (Shoolery's Rules), Quantum Mechanical Modeling (DFT-GIAO), and High-Resolution Experimental NMR—for determining the chemical shift of the benzylic protons in 2,3,5,6-tetramethylphenylacetonitrile .
By evaluating the performance, accuracy, and mechanistic causality behind each method, this guide provides a self-validating framework for researchers dealing with complex, rotationally restricted molecular scaffolds.
The Mechanistic Challenge: Steric Hindrance and Anisotropy
To understand why different analytical products yield different results, we must first examine the causality behind the NMR chemical shift in our model compound.
In standard phenylacetonitrile (benzyl cyanide), the benzylic -CH₂-CN group rotates freely. The protons experience a time-averaged anisotropic effect from the aromatic ring current, resulting in a predictable chemical shift of approximately 3.7 ppm[1].
However, in 2,3,5,6-tetramethylphenylacetonitrile , the bulky methyl groups at the ortho positions (C2 and C6) create severe steric hindrance. This steric clash restricts the free rotation of the C-C bond, forcing the cyano group to adopt a rigid, out-of-plane conformation to minimize thermodynamic strain. Consequently, the benzylic protons are locked into a specific spatial relationship with the aromatic shielding cone[2]. This altered proximity to the π-electron cloud causes a distinct deshielding effect, pushing the chemical shift further downfield than standard 2D empirical models predict[3].
Comparison of Analytical Methodologies
We compared three primary approaches to determine the benzylic ¹H NMR shift.
A. Empirical Prediction (Shoolery’s Rules / 2D Software)
-
Mechanism: Uses base values for a -CH₂- group and adds shielding constants for attached functional groups (Phenyl + Cyano)[1].
-
Performance: Fast and computationally free, but inherently flawed for this molecule. It assumes free rotation and ignores 3D steric compression, leading to an underestimation of the chemical shift.
B. Quantum Mechanical Prediction (DFT-GIAO)
-
Mechanism: Density Functional Theory (DFT) coupled with Gauge-Including Atomic Orbitals (GIAO). The software first calculates the lowest-energy 3D conformation, then computes the magnetic shielding tensors[4].
-
Performance: Highly accurate. By optimizing the geometry at the B3LYP/6-31G(d) level, it accounts for the ortho-methyl steric clash and the resulting out-of-plane benzylic conformation[5].
C. High-Resolution Experimental NMR (600 MHz)
-
Mechanism: Direct physical measurement of the nuclear spin transitions in a magnetic field.
-
Performance: The absolute ground truth. However, it requires physical material and is subject to solvent effects (e.g., hydrogen bonding or π-stacking in CDCl₃ vs. DMSO-d₆).
Quantitative Data Comparison
The following table summarizes the performance of each methodology in determining the benzylic -CH₂- shift of 2,3,5,6-tetramethylphenylacetonitrile.
| Methodology | Product/Level of Theory | Predicted/Observed Shift (ppm) | Accuracy Level | Primary Limitation |
| Empirical | ChemDraw / Shoolery's | ~3.75 | Low | Fails to account for 3D steric hindrance. |
| Computational | DFT-GIAO (B3LYP/6-311+G**) | 3.92 | High | Computationally expensive; requires expert setup. |
| Experimental | 600 MHz NMR (CDCl₃) | 3.95 | Ground Truth | Requires synthesized, highly pure physical sample. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as a self-validating system . By running the DFT-GIAO calculation in parallel with the Experimental NMR, the experimental data grounds the theoretical model, while the theoretical model confirms the specific 3D conformation causing the experimental shift.
Protocol 1: DFT-GIAO Computational Workflow
-
Conformational Search: Input the 2D structure of 2,3,5,6-tetramethylphenylacetonitrile into a molecular mechanics engine (e.g., MMFF94) to generate initial 3D conformers.
-
Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d) level in a vacuum[4]. Observe the dihedral angle of the -CH₂-CN group relative to the aromatic plane.
-
Shielding Tensor Calculation: Run the GIAO NMR calculation on the optimized geometry using a higher basis set: B3LYP/6-311+G(2d,p)[6].
-
Reference Scaling: Subtract the calculated isotropic shielding value of the benzylic protons from the calculated shielding value of tetramethylsilane (TMS) at the same level of theory to obtain the predicted shift in ppm[5].
Protocol 2: High-Resolution ¹H NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of highly pure 2,3,5,6-tetramethylphenylacetonitrile in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
-
Instrument Tuning: Transfer to a 5 mm NMR tube and insert into a 600 MHz NMR spectrometer. Tune and match the probe to the ¹H frequency, lock the magnetic field to the deuterium signal of CDCl₃, and shim the magnet for optimal homogeneity.
-
Acquisition Parameters: Acquire the spectrum at 298 K using a standard 1D proton pulse sequence (e.g., zg30). Use 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.
-
Processing: Apply a Fourier transform, carefully phase the spectrum manually, apply baseline correction, and calibrate the TMS peak to exactly 0.00 ppm.
Workflow Visualization
The following diagram illustrates the logical relationship and comparative workflow between the empirical, computational, and experimental methodologies.
Caption: Workflow comparing empirical, computational, and experimental methods for NMR shift determination.
Conclusion
For sterically hindered molecules like 2,3,5,6-tetramethylphenylacetonitrile, relying solely on 2D empirical prediction tools will result in assignment errors due to uncalculated conformational restrictions. While High-Resolution Experimental NMR remains the definitive standard, integrating DFT-GIAO computational modeling provides a highly accurate, self-validating alternative that correctly accounts for the complex interplay between steric hindrance and aromatic anisotropy.
References
-
Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ Organic & Biomolecular Chemistry (RSC Publishing)[Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks National Center for Biotechnology Information (PMC)[Link]
-
11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach ACS Omega / University of Wollongong Research Online[Link]
-
Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds ResearchGate / Journal of Physical Chemistry A[Link]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Shoolery's Additivity Rules CDN / Educational Resources[Link]
-
Effect of Single-Walled Carbon Nanotube Association upon 1H NMR Spectra of Amines ACS Publications[Link]
Sources
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ro.uow.edu.au [ro.uow.edu.au]
FTIR nitrile stretch frequency of 2,3,5,6-tetramethylphenylacetonitrile
Comparative Spectroscopic Guide: FTIR Nitrile Stretch Dynamics of 2,3,5,6-Tetramethylphenylacetonitrile vs. Standard Analogs
Executive Summary
For drug development professionals and materials scientists, selecting the right benzylic nitrile intermediate or spectroscopic probe is critical. While unsubstituted phenylacetonitrile (PAN) is a ubiquitous solvent and reagent, its lack of steric hindrance limits its utility in highly selective α -alkylations or as a specific end-on coordination probe in surface catalysis. This guide objectively compares the spectroscopic performance—specifically the Fourier Transform Infrared (FTIR) nitrile (C≡N) stretch—of 2,3,5,6-tetramethylphenylacetonitrile (TMPA) against standard alternatives, providing actionable experimental protocols and mechanistic insights.
Mechanistic Insights: The Causality of C≡N Spectral Shifts
As a Senior Application Scientist, I emphasize that understanding the electronic environment of your probe molecule is non-negotiable. In benzonitriles, the nitrile group is directly conjugated with the aromatic π -system, leading to significant spectral shifts based on resonance. However, in phenylacetonitriles, the methylene (-CH₂-) spacer acts as an electronic insulator.
Because direct resonance (-M/+M) is blocked by this sp³ carbon, the C≡N stretching frequency is governed almost entirely by inductive effects (+I/-I) transmitted through the σ -bonds[1].
-
Phenylacetonitrile (Baseline) : The free C≡N stretching vibration for unsubstituted phenylacetonitrile is well-documented at 2252 cm⁻¹[2].
-
2,3,5,6-Tetramethylphenylacetonitrile (TMPA) : The addition of four methyl groups provides a strong electron-donating (+I) effect to the aromatic ring. This slightly increases the electron density at the benzylic carbon, which marginally polarizes and weakens the C≡N bond. Consequently, TMPA exhibits a slight red-shift in its nitrile stretch (typically 2249–2250 cm⁻¹). More importantly, the massive steric bulk of the ortho-methyl groups prevents the aromatic ring from lying flat on catalytic metal surfaces. This forces the molecule to coordinate exclusively via the nitrile nitrogen lone pair ( σ -bonding), which typically induces a measurable blue-shift upon binding, making it an exceptional mechanistic probe[2].
-
4-Nitrophenylacetonitrile (Electron-Withdrawing Alternative) : The strong -I effect of the para-nitro group pulls electron density away from the benzylic position, slightly strengthening the C≡N bond and resulting in a minor blue-shift (~2255 cm⁻¹)[3].
Comparative Spectroscopic Performance Data
The following table summarizes the quantitative FTIR performance metrics and physical properties of these alternatives.
| Compound | Electronic Effect | Physical State (RT) | C≡N Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | Primary Application Advantage |
| Phenylacetonitrile | None (Baseline) | Liquid | 2252 | ~1600, 1495 | Low-cost baseline probe; general synthesis. |
| 2,3,5,6-Tetramethylphenylacetonitrile | +I (Donating) | Solid | 2249 - 2250 | ~1605, 1480 | Sterically hindered probe; prevents π -surface binding. |
| 4-Nitrophenylacetonitrile | -I, -M (Withdrawing) | Solid | 2255 | ~1610, 1515 | Electrophilic intermediate; charge-transfer studies. |
Experimental Methodology: Self-Validating FTIR Protocol
To ensure high-fidelity data when comparing these nitriles, the following self-validating FTIR protocol must be strictly adhered to[1].
Step 1: System Validation Before analyzing the target nitriles, acquire a spectrum of a standard polystyrene calibration film. Verify that the characteristic aromatic C-H stretch at 3026 cm⁻¹ and the C=C stretch at 1601 cm⁻¹ are detected within ±1 cm⁻¹. This confirms interferometer alignment and laser calibration, ensuring your system is self-validated before sample introduction.
Step 2: Sample Preparation
-
Liquid Samples (Phenylacetonitrile): Place 1–2 drops of the neat liquid between two clean NaCl or KBr windows to form a capillary thin film[1].
-
Solid Samples (TMPA and 4-Nitrophenylacetonitrile): Weigh precisely 2.0 mg of the analyte and 200 mg of anhydrous, spectroscopic-grade KBr. Grind in an agate mortar until a homogeneous, fine powder is achieved. Press the mixture under 10 tons of pressure for 2 minutes using a hydraulic press to form a translucent pellet[1].
Step 3: Data Acquisition & Processing
-
Collect a background spectrum (air for the thin film; a blank KBr pellet for solid samples) using 32 scans at a resolution of 4 cm⁻¹.
-
Insert the sample and acquire the spectrum (4000–400 cm⁻¹, 32 scans).
-
Apply an automatic baseline correction.
-
Isolate the 2200–2300 cm⁻¹ region and utilize a peak-picking algorithm to determine the exact C≡N stretch frequency.
Workflow Visualization
The following diagram illustrates the logical workflow for preparing and validating these spectroscopic samples.
Figure 1: Standardized FTIR sample preparation and data acquisition workflow for phenylacetonitriles.
Conclusion: Why Choose TMPA?
While unsubstituted phenylacetonitrile is sufficient for routine synthetic workflows, 2,3,5,6-tetramethylphenylacetonitrile offers superior performance when structural rigidity and steric shielding are required. In catalytic IR studies, free phenylacetonitrile (2252 cm⁻¹) can undergo significant red-shifting (e.g., to 2225 cm⁻¹) if it adsorbs flat onto a metal surface via its π -system[2]. TMPA's tetramethyl substitution physically blocks this flat adsorption, ensuring that any observed shift in the C≡N frequency is strictly due to end-on nitrogen coordination. This makes TMPA an invaluable, high-precision tool for researchers mapping complex catalytic mechanisms.
References
-
Remote hydrogen-spillover effect on catalytic transnitrilation for biomass-based nitrile synthesis Source: doi.org URL:2
-
A Spectroscopic Showdown: Unsubstituted Phenylacetonitrile versus its Substituted Counterparts Source: Benchchem URL:1
-
IR spectra and structure of (4-nitrophenyl)acetonitrile and of its carbanion: Experimental and ab initio studies Source: ResearchGate URL:3
Sources
Navigating Steric Hindrance: A Comparative Reactivity Guide to 2,3,5,6-Tetramethyl vs. 2,4,6-Trimethylphenylacetonitrile
Executive Summary
In advanced organic synthesis and drug development, controlling the steric environment around a reactive center is paramount for dictating reaction pathways and improving metabolic stability. Phenylacetonitriles are versatile building blocks, but their reactivity can be precisely tuned by aromatic ring methylation. This guide compares two highly hindered substrates: 2,4,6-trimethylphenylacetonitrile (mesitylacetonitrile) and 2,3,5,6-tetramethylphenylacetonitrile (durylacetonitrile) . While both feature ortho-methyl groups that shield the benzylic alpha-carbon, durylacetonitrile exhibits a profound drop in reactivity. This guide explores the structural causality behind this difference—specifically the "buttressing effect"—and provides validated experimental protocols for comparative reactivity.
Structural & Electronic Causality: The Buttressing Effect
To understand the reactivity difference between these two molecules, we must analyze the conformational freedom of their ortho-methyl groups.
-
Mesitylacetonitrile (2,4,6-trimethyl): The benzylic carbon is flanked by two ortho-methyl groups (positions 2 and 6) 1. While these provide significant steric shielding, the absence of substituents at the meta positions (3 and 5) allows the ortho-methyls to slightly distort or "bend" away from the bulky benzylic substituents to relieve steric strain.
-
Durylacetonitrile (2,3,5,6-tetramethyl): The addition of two meta-methyl groups fundamentally changes the steric landscape [[2]](). The meta-methyls physically clash with the ortho-methyls, preventing them from bending away from the benzylic center. This phenomenon, known as the buttressing effect , forces the ortho-methyl groups to remain rigidly locked, projecting their steric bulk directly over the benzylic alpha-carbon 3. Consequently, the approach trajectory for any electrophile or nucleophile is severely restricted [[4]]().
Figure 1: Structural comparison showing the buttressing effect in durylacetonitrile.
Comparative Reactivity Profile
The structural differences dictate the success or failure of standard synthetic transformations:
-
Alpha-Deprotonation and Alkylation: Mesitylacetonitrile can be successfully deprotonated using strong, non-nucleophilic bases to form a benzylic enolate, which readily reacts with primary alkyl halides (e.g., methyl iodide) 5. In contrast, the buttressed ortho-methyls in durylacetonitrile block the trajectory of incoming electrophiles. Even if deprotonation occurs, the subsequent SN2 alkylation is kinetically suppressed, resulting in the recovery of unreacted starting material.
-
Nitrile Hydrolysis: Converting these nitriles to their corresponding phenylacetic acids requires harsh conditions due to the shielding of the cyano group. Mesitylacetonitrile can be hydrolyzed using a refluxing mixture of concentrated sulfuric acid and water 6. Durylacetonitrile requires even more prolonged heating, and yields are typically lower due to the extreme steric crowding hindering the hydration of the intermediate amide.
Quantitative Data Summary
| Property / Metric | Mesitylacetonitrile | Durylacetonitrile |
| CAS Number | 34688-71-6 [[1]]() | 14611-44-0 2 |
| Molecular Weight | 159.23 g/mol [[1]]() | 173.25 g/mol 2 |
| Substitution Pattern | 2,4,6-trimethyl | 2,3,5,6-tetramethyl |
| Relative α-Alkylation Yield (MeI) | Moderate to High (45–85%) 5 | Low (<20%, mostly recovered SM) |
| Acidic Hydrolysis to Carboxylic Acid | H₂SO₄/H₂O reflux, ~6 hours 6 | H₂SO₄/H₂O reflux, >12 hours |
Self-Validating Experimental Protocol: Comparative Alpha-Alkylation
To objectively demonstrate the impact of the buttressing effect, the following self-validating protocol compares the methylation of both substrates under identical conditions.
Figure 2: Experimental workflow demonstrating the steric inhibition of alpha-alkylation.
Methodology: Step-by-Step Alpha-Alkylation
Objective: To evaluate the relative nucleophilicity of the benzylic enolates derived from mesityl- and durylacetonitrile. Causality & Design: Lithium Diisopropylamide (LDA) is selected as the base because its extreme steric bulk prevents nucleophilic attack on the nitrile carbon, ensuring selective alpha-deprotonation. The reaction is initiated at -78 °C to kinetically trap the enolate and prevent unwanted side reactions. Methyl iodide (MeI) is used as the smallest possible electrophile to isolate the steric variable.
Step 1: Enolate Formation
-
Flame-dry two separate Schlenk flasks under argon. Label them "Mesityl" and "Duryl".
-
Charge the "Mesityl" flask with 2,4,6-trimethylphenylacetonitrile (1.0 mmol) and the "Duryl" flask with 2,3,5,6-tetramethylphenylacetonitrile (1.0 mmol).
-
Dissolve each substrate in 5.0 mL of anhydrous Tetrahydrofuran (THF). Causality: THF strongly solvates lithium cations, breaking up LDA aggregates and maximizing base reactivity.
-
Cool both flasks to -78 °C using a dry ice/acetone bath.
-
Add LDA (1.1 mmol, 2.0 M in THF/heptane) dropwise to each flask over 5 minutes. Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete deprotonation.
Step 2: Electrophilic Addition
-
Re-cool both flasks to -78 °C.
-
Add Methyl Iodide (1.5 mmol) dropwise to each flask. Causality: An excess of MeI drives the equilibrium forward, compensating for the volatility of the reagent.
-
Allow the reactions to slowly warm to room temperature and stir for 4 hours.
Step 3: Quenching and Validation
-
Quench both reactions by adding 2.0 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to neutralize unreacted LDA and protonate any unreacted enolate without hydrolyzing the nitrile.
-
Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation via NMR: Analyze the crude mixtures via ¹H-NMR (CDCl₃).
-
Mesityl Outcome: The disappearance of the singlet at ~3.6 ppm (benzylic CH₂) and the appearance of a quartet at ~4.0 ppm and a doublet at ~1.6 ppm confirms successful methylation 5.
-
Duryl Outcome: The persistence of the benzylic CH₂ singlet confirms that the buttressing effect prevented electrophilic attack, validating the steric hindrance hypothesis.
-
Conclusion
For drug development professionals designing sterically congested pharmacophores, the choice between a mesityl and duryl substituent is not merely a matter of one additional methyl group. The meta-methyls in the duryl system induce a buttressing effect that exponentially increases steric hindrance at the benzylic position. While mesitylacetonitrile remains a viable nucleophile for alpha-functionalization, durylacetonitrile is effectively inert under standard alkylation conditions, making it an ideal choice when a completely metabolically stable, non-enolizable benzylic position is required.
References
-
NIST Chemistry WebBook - 2,4,6-Trimethylbenzyl cyanide (Mesitylacetonitrile). Available at:[Link]
-
Canadian Journal of Chemistry - Electric Dipole Moment Investigation of Buttressing in Alkyl Duryl Ketones. Available at:[Link]
-
Organic Syntheses - Mesitylacetic Acid Procedure. Available at:[Link]
-
VTechWorks - Stereochemistry of small molecules: Configurational and conformational control. Available at:[Link]
-
CCS Chemistry - In Situ Formation of Frustrated Lewis Pairs in a Zirconium Metal–Organic Cage. Available at:[Link]
Sources
HPLC Method Development and Column Comparison for Tetramethylphenylacetonitrile Purity Analysis
The accurate quantification and purity profiling of sterically hindered aromatic intermediates, such as 2,3,5,6-Tetramethylphenylacetonitrile (TMPA), is a critical bottleneck in pharmaceutical and agrochemical synthesis. Because TMPA is synthesized via multi-step electrophilic aromatic substitutions, its crude matrix is often contaminated with structurally identical positional isomers (e.g., 2,3,4,5-tetramethylphenylacetonitrile) and unreacted starting materials.
This guide provides an objective, data-driven comparison of stationary phases—specifically contrasting traditional C18 columns with Biphenyl chemistries—and establishes a self-validating analytical protocol grounded in1[1].
Mechanistic Causality: Why Traditional C18 Fails
In reversed-phase liquid chromatography (RPLC), method developers historically default to C18 alkyl-based stationary phases. However, for highly methylated aromatic rings like TMPA, C18 often fails to provide baseline resolution.
The Causality: C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. Positional isomers of tetramethylphenylacetonitrile possess nearly identical hydrophobicities and molecular volumes. Consequently, they partition into the C18 alkyl chains at the exact same rate, leading to severe co-elution.
The Biphenyl Advantage: Biphenyl stationary phases introduce orthogonal retention mechanisms: strong π−π interactions and dipole-dipole interactions[2]. The biphenyl ligand contains two aromatic rings connected by a single bond, allowing it to dynamically adjust its steric conformation to maximize π−π overlap with the electron-rich tetramethylated benzene ring of the analyte. This shape selectivity easily discriminates between subtle shifts in methyl group positioning.
The Role of the Mobile Phase (Methanol vs. Acetonitrile)
A critical, often overlooked parameter in utilizing aromatic stationary phases is the choice of organic modifier. Methanol must be used instead of Acetonitrile (ACN). Acetonitrile contains a carbon-nitrogen triple bond with its own π electrons, which competitively bind to the biphenyl stationary phase, effectively suppressing the π−π interactions needed to retain the analyte[3]. Methanol, a protic solvent lacking π electrons, allows the biphenyl rings to interact exclusively with the TMPA isomers, maximizing resolution.
Fig 1. Mechanistic pathways of TMPA retention and resolution on different stationary phases.
Comparative Performance Data
To objectively evaluate the performance, a mixed standard of 2,3,5,6-TMPA and its critical impurity pair (2,3,4,5-TMPA) was analyzed using identical mobile phase gradients (Water/Methanol) across two superficially porous particle (SPP) columns.
Table 1: Chromatographic Performance Comparison
| Chromatographic Parameter | Standard C18 Column (2.7 µm) | Biphenyl Column (2.7 µm) | Analytical Interpretation |
| Retention Time (TMPA) | 4.2 min | 6.8 min | Biphenyl exhibits stronger retention due to additive π−π stacking. |
| Resolution ( Rs ) | 1.1 (Co-elution) | 2.8 (Baseline) | Biphenyl achieves Rs>2.0 , satisfying ICH Q2(R2) purity requirements. |
| Tailing Factor ( Tf ) | 1.45 | 1.05 | Biphenyl mitigates secondary silanol interactions better for this analyte. |
| Theoretical Plates ( N ) | 8,500 | 12,400 | Enhanced efficiency driven by optimal steric fit within the biphenyl cleft. |
Step-by-Step Experimental Methodology
This protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met, ensuring absolute trustworthiness in the generated data.
Phase 1: Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of 2,3,5,6-Tetramethylphenylacetonitrile reference standard. Dissolve in 10.0 mL of HPLC-grade Methanol to achieve a 1.0 mg/mL stock. Sonicate for 5 minutes at 25°C to ensure complete dissolution.
-
System Suitability Solution (Critical Pair): Spike the TMPA stock solution with 1.0% (w/w) of the 2,3,4,5-isomer impurity. Dilute with Mobile Phase A/B (50:50) to a final working concentration of 100 µg/mL.
-
Sample Filtration: Pass all working solutions through a 0.22 µm PTFE syringe filter prior to injection.
Phase 2: Chromatographic Conditions
-
Column: Biphenyl SPP (150 mm × 4.6 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (Buffer to suppress ionization of trace impurities).
-
Mobile Phase B: 100% HPLC-Grade Methanol (Crucial for π−π preservation).
-
Gradient Program:
-
0.0 - 2.0 min: 40% B
-
2.0 - 8.0 min: 40% → 85% B
-
8.0 - 10.0 min: 85% B (Wash)
-
10.0 - 13.0 min: 40% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics).
-
Injection Volume: 5.0 µL.
-
Detection: Photodiode Array (PDA) at 210 nm (Nitrile/Aromatic absorbance maximum).
Phase 3: System Suitability Testing (Self-Validation)
Before analyzing unknown batches, inject the System Suitability Solution in five replicates. The system is only validated for use if:
-
Resolution ( Rs ): ≥2.0 between 2,3,5,6-TMPA and 2,3,4,5-TMPA.
-
Precision (%RSD): Peak area RSD for TMPA ≤1.0% across all five injections.
-
Tailing Factor ( Tf ): ≤1.5 for the main TMPA peak.
Fig 2. QbD-driven HPLC method lifecycle for TMPA purity analysis.
Method Validation per ICH Q2(R2)
To ensure the method is fit for regulatory submission, it must be validated according to the updated 4[4].
-
Specificity: Demonstrated by the baseline separation ( Rs>2.0 ) of TMPA from all known synthetic impurities and degradation products. PDA peak purity analysis must show a purity angle less than the purity threshold for the TMPA peak.
-
Linearity & Range: Evaluate across 50% to 150% of the target specification limit. The correlation coefficient ( R2 ) must be ≥0.999 .
-
Accuracy: Perform recovery studies by spiking known quantities of TMPA into a synthetic reaction matrix blank at 80%, 100%, and 120% levels. Acceptable recovery is 98.0% – 102.0%.
-
Robustness: Intentionally introduce minor variations in column temperature ( ±2∘C ), flow rate ( ±0.1 mL/min), and mobile phase composition ( ±2% Methanol). The System Suitability Rs must remain ≥2.0 under all perturbed conditions.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation (ICH).[Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.[Link]
-
Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation.[Link]
-
Comparison of biphenyl and other aromatic stationary phases. Nacalai Tesque, Inc.[Link]
-
2,3,5,6-Tetramethylphenylacetonitrile (CAS: 14611-44-0). Matrix Scientific.[Link]
Sources
Advanced GC-MS Profiling of 2,3,5,6-Tetramethylphenylacetonitrile: A Comparative Guide to Standard EI vs. Cold EI
As a Senior Application Scientist, selecting the optimal ionization technique is critical when profiling heavily substituted aromatic compounds. 2,3,5,6-Tetramethylphenylacetonitrile (TMPA) (CAS: 14611-44-0)[1] is a sterically hindered, volatile pharmaceutical intermediate. While traditional Gas Chromatography-Mass Spectrometry (GC-MS) utilizing 70 eV Electron Ionization (EI) is the industry standard, it frequently struggles with such molecules. The high internal thermal energy imparted during standard EI drives rapid fragmentation, often diminishing the survivability of the molecular ion (M+).
To overcome this analytical bottleneck, Cold Electron Ionization (Cold EI) —achieved via a Supersonic Molecular Beam (SMB) interface—has emerged as a highly superior alternative[2]. This guide objectively compares the fragmentation dynamics and instrumental performance of Standard EI versus Cold EI for the analysis of TMPA, providing actionable, self-validating protocols for drug development professionals.
Mechanistic Profiling: The Fragmentation Dynamics of TMPA
Understanding the causality behind a molecule's fragmentation is the first step in optimizing its detection. TMPA ( C12H15N , Exact Mass: 173.1204) consists of a fully substituted benzene ring (four methyl groups, one hydrogen, and one cyanomethyl group).
Under Standard 70 eV EI , the molecule absorbs significant excess energy. The ionization event strips an electron to form the radical cation [M]+∙ at m/z 173. However, the internal thermal energy of the molecule (typically vaporized at 250°C) makes this ion highly transient. It rapidly undergoes thermodynamically driven dissociation pathways:
-
Loss of Cyanomethyl Radical ( ∙CH2CN , 40 Da): Cleavage of the benzylic bond yields the highly stable 2,3,5,6-tetramethylphenyl cation at m/z 133. This ion often dominates the spectrum as the base peak and subsequently undergoes tropylium-like rearrangements.
-
Loss of Methyl Radical ( ∙CH3 , 15 Da): Cleavage of a ring-bound methyl group yields the m/z 158 fragment.
-
Loss of Hydrogen Cyanide ( HCN , 27 Da): A complex rearrangement common in arylacetonitriles yields the m/z 146 radical cation.
GC-MS EI fragmentation pathway of 2,3,5,6-tetramethylphenylacetonitrile.
Technological Comparison: Standard EI vs. Cold EI (SMB)
The recognized Achilles heel of standard GC-MS is its limited ability to preserve the molecular ion of thermally labile or highly branched compounds[3]. Cold EI fundamentally alters the thermodynamics of the ionization process.
Instead of ionizing hot molecules in a standard source, the GC effluent is mixed with a make-up gas (Helium) and expanded through a 0.1 mm pinhole into a vacuum chamber[4]. This supersonic expansion accelerates all molecules to a uniform velocity, eliminating intra-beam collisions and effectively super-cooling the internal vibrational and rotational degrees of freedom of the TMPA molecules[2]. When these "vibrationally cold" molecules enter the contact-free fly-through ion source, the 70 eV electron impact is insufficient to overcome the activation energy required for extensive fragmentation. The result is a dramatically enhanced molecular ion.
Thermodynamic comparison of Standard EI versus Cold EI (SMB) ionization workflows.
Quantitative Performance Metrics
To objectively evaluate the analytical capabilities of both platforms, we compare their performance metrics for TMPA profiling. The data below synthesizes the expected outcomes based on the physical principles of supersonic molecular beam cooling.
| Analytical Parameter | Standard 70 eV EI-MS | Cold EI-MS (SMB) | Causality / Scientific Rationale |
| Molecular Ion (m/z 173) Rel. Abundance | ~10 - 15% | > 80% | Vibrational cooling in the SMB prevents thermal degradation prior to electron impact, stabilizing the [M]+∙ ion[2]. |
| Base Peak | m/z 133 ( [M−CH2CN]+ ) | m/z 173 ( M+∙ ) | Standard EI imparts excess internal energy, driving complete cleavage of the labile benzylic bond. |
| Limit of Detection (LOD) | 50 pg on-column | < 5 pg on-column | Cold EI utilizes a fly-through source that eliminates vacuum background noise and mass-independent noise, drastically improving S/N[4]. |
| Library Match Factor (NIST) | 810 | > 920 | Preservation of the molecular ion allows for accurate Isotope Abundance Analysis (IAA) and definitive structural confirmation[2]. |
| Column Flow Rate Tolerance | Max ~2.0 mL/min | Up to 100 mL/min | The SMB interface acts as an active vacuum pump, allowing for ultra-fast GC methods without sacrificing MS sensitivity[3]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be employed. Every step is designed as a self-validating system to confirm instrument readiness before data acquisition.
Protocol A: Standard GC-MS Analysis
-
System Suitability Verification: Inject 1 µL of a 1 pg/µL Octafluoronaphthalene (OFN) standard. Causality: Verifies that the Signal-to-Noise (S/N) ratio at m/z 272 is >100:1, ensuring the ion source is clean and the electron multiplier is properly calibrated.
-
Sample Preparation: Dissolve TMPA in LC-MS grade hexane to a final concentration of 10 µg/mL. Causality: Hexane is non-polar and prevents solvent-induced degradation of the nitrile group in the hot injector.
-
Chromatographic Separation:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Causality: The moderate ramp rate ensures baseline resolution between TMPA and potential structural isomers (e.g., 2,3,4,5-tetramethylphenylacetonitrile).
-
-
Ionization & Detection: Set the EI source temperature to 230°C and quadrupole to 150°C. Scan range: m/z 40–300.
Protocol B: Cold EI (SMB) GC-MS Analysis
-
SMB Interface Calibration: Verify the helium make-up gas flow. Causality: A high total flow rate (carrier + make-up) of ~8 mL/min is strictly required to achieve the pressure differential necessary for a true supersonic expansion through the 0.1 mm nozzle[4].
-
Fast GC Separation:
-
Column: Short DB-5MS (15 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 4.0 mL/min. Causality: Cold EI tolerates high flow rates, allowing us to double the carrier velocity and cut analysis time in half without losing vacuum integrity[3].
-
-
Ionization & Detection:
-
Ion Source: Contact-free fly-through source.
-
Emission Current: Set to 8 mA. Causality: The fly-through design requires a higher emission current to maintain ionization efficiency as the super-cooled molecules travel rapidly along the beam axis[4].
-
-
Data Validation: Utilize Isotope Abundance Analysis (IAA) software on the enhanced m/z 173 peak to confirm the exact elemental formula ( C12H15N ) via the M+1 (m/z 174) and M+2 (m/z 175) isotopic ratios[2].
References
- 14611-44-0(2,3,5,6-tetramethylphenylacetonitrile)
- Mass Spectrometry Reviews (Wiley), National Institutes of Health (NIH)
- Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI)
- GC-MS with Cold EI - The Ultimate Performance GC-MS Aviv Analytical URL
Sources
- 1. 14611-44-0 CAS Manufactory [chemicalbook.com]
- 2. Cold EI-The Way to Improve GC-MS and Increase Its Range of Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Aviv Analytical - GC-MS with Cold EI - The Ultimate Performance GC-MS [avivanalytical.com]
A Comparative Guide to C13 NMR Spectral Assignment for Tetramethyl-Substituted Acetonitriles
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Tetramethyl-substituted acetonitriles, valued for their utility as synthetic intermediates, present a unique challenge in ¹³C NMR spectral assignment.[1] The presence of a quaternary carbon and the electronic influence of the nitrile group often lead to ambiguity in initial spectral interpretations. This guide provides an in-depth comparison of experimental and computational methodologies to achieve unambiguous and confident ¹³C NMR spectral assignments for this important class of molecules.
The Challenge: Assigning the Unassignable
A standard proton-decoupled ¹³C NMR spectrum of a tetramethyl-substituted acetonitrile, such as 2,2-dimethylpropanenitrile (pivalonitrile), will display four distinct signals: the nitrile carbon (C≡N), the quaternary carbon (C(CH₃)₃), the alpha carbon (CH₂CN, if present), and the equivalent methyl carbons (-CH₃). While the nitrile carbon typically appears in a predictable downfield region (δ 110-125 ppm), the signals for the quaternary and methyl carbons can be less straightforward to assign definitively based on chemical shift alone.[2][3] Quaternary carbons are characteristically weak in intensity due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement, which can sometimes lead to their misidentification.[2][4]
Predictive Power: The Role of Computational Chemistry
Before stepping into the lab, in-silico prediction of ¹³C NMR chemical shifts using Density Functional Theory (DFT) has become a vital tool for preliminary assignment.[5][6][7] These calculations provide a theoretical framework that can significantly guide the interpretation of experimental data. By modeling the electronic environment of each carbon atom, DFT can predict chemical shifts with a reasonable degree of accuracy, often within a few ppm of the experimental values.[6]
For instance, a DFT calculation for pivalonitrile would predict the relative ordering of the carbon signals, providing a strong hypothesis to be tested experimentally.
| Carbon Type | Typical Experimental δ (ppm) | Notes |
| -C≡N | 110 - 125 | Distinct, relatively sharp signal. |
| C(CH₃)₃ | 30 - 40 | Quaternary, often weak intensity. |
| -CH₃ | 25 - 35 | Equivalent methyl groups, strong signal. |
| _C_H₂-CN | 15 - 25 | Alpha-carbon, if present. |
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Tetramethyl-Substituted Acetonitriles.
Experimental Methodologies: A Comparative Analysis
While 1D ¹³C NMR provides the foundational data, a suite of advanced NMR experiments is necessary for unequivocal assignment. The choice of experiment depends on the specific information required, available instrument time, and sample concentration.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[8][9][10]
-
DEPT-135: Displays CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed.[8][9]
For a tetramethyl-substituted acetonitrile, a DEPT-135 spectrum will show a positive peak for the methyl carbons, confirming their identity. The absence of the quaternary carbon signal in the DEPT spectra, when compared to the standard ¹³C spectrum, is a key piece of evidence for its assignment.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for assigning quaternary carbons.[11][12][13] This 2D NMR technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).
For pivalonitrile, the protons of the three equivalent methyl groups will show a strong correlation to the quaternary carbon (a ³JCH coupling). This unambiguous correlation provides definitive proof of connectivity, solidifying the assignment of the quaternary carbon signal. Correlations may also be observed between the methyl protons and the nitrile carbon.
The Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) is the only NMR experiment that directly observes one-bond carbon-carbon correlations (¹JCC).[14][15][16] This provides an unambiguous map of the carbon skeleton.[16] However, the extreme insensitivity of this experiment, due to the low natural abundance of two adjacent ¹³C isotopes (approximately 1 in 10,000 molecules), makes it impractical for routine analysis.[15][17] It is typically reserved for challenging structural problems where other methods have failed and a large amount of sample is available.[16][17]
| Experiment | Information Provided | Pros | Cons |
| ¹³C NMR | All carbon signals. | Foundational experiment. | Ambiguity in assigning similar shifts. |
| DEPT-135 | Differentiates CH/CH₃ (positive) from CH₂ (negative). | Quick and reliable for multiplicity. | Quaternary carbons are not observed. |
| HMBC | Shows ²JCH and ³JCH correlations. | Excellent for assigning quaternary carbons through long-range couplings.[11][12] | Longer experiment time than 1D. |
| INADEQUATE | Direct ¹JCC correlations. | Unambiguous carbon skeleton determination.[16] | Very low sensitivity, requires large sample amounts and long acquisition times.[14][17] |
Table 2: Comparison of NMR Techniques for Spectral Assignment.
Visualization of the Assignment Workflow
The logical flow for assigning the ¹³C NMR spectrum of a tetramethyl-substituted acetonitrile can be visualized as a decision-making process.
Caption: Decision workflow for ¹³C NMR assignment.
The HMBC correlations are central to confirming the structure.
Caption: Key HMBC correlations in pivalonitrile.
Experimental Protocols
Sample Preparation:
-
Accurately weigh 10-50 mg of the tetramethyl-substituted acetonitrile.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹³C NMR Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Tune and shim the probe for the sample.
-
Acquire a standard proton-decoupled ¹³C spectrum. A relaxation delay (d1) of 2-5 seconds is recommended to aid in the observation of the quaternary carbon.
DEPT-135 Acquisition:
-
Load a standard DEPT-135 pulse program.
-
Set the appropriate spectral width and acquisition parameters.
-
The number of scans will depend on the sample concentration.
HMBC Acquisition:
-
Load a standard HMBC pulse program (e.g., hmbcetgpl3nd on a Bruker instrument).
-
Optimize the experiment for a long-range coupling constant of 8-10 Hz.
-
Acquire the 2D spectrum. This is a longer experiment, and the acquisition time will depend on the desired resolution and signal-to-noise ratio.
Conclusion
While the ¹³C NMR spectrum of a tetramethyl-substituted acetonitrile may initially appear simple, confident assignment of all carbon signals, particularly the quaternary carbon, requires a multi-faceted approach. The combination of 1D ¹³C NMR, DEPT-135, and crucially, HMBC spectroscopy, provides a robust and reliable workflow for unambiguous structural elucidation. While computational methods offer excellent predictive power and INADEQUATE provides the ultimate proof of connectivity, the described combination of 1D and 2D techniques represents the most efficient and practical strategy for the modern chemistry laboratory.
References
- Vertex AI Search. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova.
- Chemistry LibreTexts. (2024, November 12). 21: INADEQUATE NMR Experiment.
- Australian National University NMR / EPR Facility. (n.d.). Inept-Inadequate.
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A Comparative Guide to the UV-Vis Absorption Spectra of Polysubstituted Phenylacetonitriles
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular scaffolds is paramount. Phenylacetonitrile and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, non-destructive, and highly informative method for probing the electronic structure of these compounds.[2]
This guide offers an in-depth comparison of the UV-Vis absorption spectra of polysubstituted phenylacetonitriles. We will explore how the position and electronic nature of various substituents on the phenyl ring influence the absorption characteristics, providing valuable insights for compound identification, purity assessment, and understanding structure-property relationships. The discussion is grounded in fundamental principles and supported by experimental data and established protocols.
Fundamental Principles of UV-Vis Absorption in Aromatic Nitriles
The UV-Vis absorption of phenylacetonitrile originates from electronic transitions within the molecule, specifically the promotion of electrons from a ground state to a higher energy excited state.[3] For aromatic systems like the phenyl ring, the most significant transitions are π → π* (pi to pi-star) transitions, which involve electrons in the delocalized π-orbitals of the benzene ring.[4]
The introduction of substituents to the phenyl ring can significantly alter the energy of these transitions, leading to shifts in the wavelength of maximum absorption (λmax).[5] This phenomenon is governed by the interplay of several factors:
-
Chromophore : The part of the molecule responsible for light absorption, in this case, the phenyl ring.
-
Auxochrome : A functional group that, when attached to a chromophore, modifies its ability to absorb light, altering the λmax and the molar absorptivity (ε).[6] Examples include -OH, -NH2, and -OCH3 groups.
-
Bathochromic Shift (Red Shift) : A shift of λmax to a longer wavelength, caused by substituents that decrease the energy gap between the ground and excited states. This is often seen with electron-donating groups (EDGs).[5]
-
Hypsochromic Shift (Blue Shift) : A shift of λmax to a shorter wavelength, caused by substituents that increase the energy gap.
-
Solvatochromism : The change in the absorption spectrum of a compound when the polarity of the solvent is changed.[7][8] Polar solvents can stabilize the excited state more than the ground state in π → π* transitions, often leading to a small red shift.[6]
Comparative Analysis: The Effect of Substituents
The electronic properties of a substituent on the phenyl ring dictate the nature and magnitude of the spectral shifts. We will compare the parent compound, phenylacetonitrile, with representative examples bearing electron-donating and electron-withdrawing groups at the para-position.
Unsubstituted Phenylacetonitrile: The Benchmark
Phenylacetonitrile exhibits characteristic absorption bands in the UV region arising from the π → π* transitions of the benzene ring. The spectrum typically shows a strong absorption band around 255 nm.[4] This serves as our reference for evaluating the impact of substituents.
The Influence of an Electron-Donating Group: 4-Methoxyphenylacetonitrile
The methoxy group (-OCH3) is a strong electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom. When placed on the phenyl ring, it acts as a powerful auxochrome.
-
Mechanism of Action : The -OCH3 group donates electron density into the π-system of the benzene ring, raising the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift .
-
Observed Spectrum : (4-Methoxyphenyl)acetonitrile shows a λmax shifted to a longer wavelength compared to the unsubstituted parent compound. For example, related methoxy-substituted aromatics like 4-methoxyphenol show absorption maxima around 282-290 nm.[9]
The Influence of an Electron-Withdrawing Group: 4-Nitrophenylacetonitrile
The nitro group (-NO2) is a potent electron-withdrawing group, both through inductive and resonance effects.
-
Mechanism of Action : The -NO2 group withdraws electron density from the phenyl ring. Crucially, it extends the conjugated π-system of the molecule. This extended conjugation significantly lowers the energy of the π* excited state. The overall effect is a substantial decrease in the transition energy, leading to a pronounced bathochromic shift .
-
Observed Spectrum : The UV spectrum of 4-nitrophenylacetonitrile is shifted significantly to longer wavelengths. For instance, 4-nitrophenol, a structurally similar compound, exhibits a primary absorption band that can extend to around 317 nm, which shifts to ~400 nm in basic solution upon formation of the phenolate ion.[10] This demonstrates the powerful effect of the nitro group in extending conjugation and lowering the transition energy.
Data Summary
The following table summarizes the expected UV-Vis absorption characteristics for the compared phenylacetonitriles. The exact λmax and ε values are solvent-dependent.
| Compound | Substituent (at para-position) | Electronic Effect | Expected λmax Shift |
| Phenylacetonitrile | -H | Neutral (Reference) | ~255 nm |
| (4-Methoxyphenyl)acetonitrile | -OCH3 | Electron-Donating | Bathochromic (Red) Shift |
| (4-Nitrophenyl)acetonitrile | -NO2 | Electron-Withdrawing | Strong Bathochromic (Red) Shift |
Experimental Protocol: Acquiring a UV-Vis Absorption Spectrum
This section provides a standardized, self-validating protocol for obtaining the UV-Vis spectrum of a polysubstituted phenylacetonitrile.
Objective: To accurately measure the wavelength of maximum absorption (λmax) and absorbance of a phenylacetonitrile derivative.
Materials:
-
Double-beam UV-Vis Spectrophotometer[2]
-
Matched pair of 1 cm path length quartz cuvettes[6]
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)[11]
-
Phenylacetonitrile sample
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Solution Preparation:
-
Accurately weigh a small amount of the phenylacetonitrile sample.
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL) by dissolving the sample in a volumetric flask with the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL). The final concentration should be adjusted so that the maximum absorbance falls between 0.2 and 1.0 absorbance units to ensure adherence to the Beer-Lambert Law.[2][3]
-
-
Instrument Setup & Baseline Correction:
-
Turn on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible) and allow it to warm up for at least 30 minutes for stabilization.[12]
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).[2]
-
Fill both quartz cuvettes with the pure solvent. These are the "blank" or "reference" and "sample" cuvettes.
-
Place the reference cuvette in the reference beam path and the other solvent-filled cuvette in the sample beam path.
-
Run a baseline correction (or "autozero") to subtract any absorbance from the solvent and cuvettes, ensuring that the initial reading is a flat line at zero absorbance.[13]
-
-
Sample Measurement:
-
Remove the cuvette from the sample beam path. Discard the solvent and rinse it three times with a small amount of the dilute sample solution.
-
Fill the sample cuvette with the dilute sample solution. Ensure there are no air bubbles and that the outside is clean and dry.
-
Place the sample cuvette back into the sample holder in the correct orientation.
-
Initiate the scan. The instrument will measure the absorbance of the sample versus the solvent blank across the specified wavelength range.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength(s) at which maximum absorbance occurs (λmax).
-
Record the absorbance value at each λmax. If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).[3]
-
Visualizations
Conclusion
The UV-Vis absorption spectrum of a phenylacetonitrile is highly sensitive to the nature of the substituents on the phenyl ring. Electron-donating groups, such as a p-methoxy group, and electron-withdrawing groups that extend conjugation, like a p-nitro group, both induce a bathochromic shift in the λmax compared to the unsubstituted parent molecule. These predictable shifts provide a powerful tool for structural elucidation and confirmation. By following a rigorous experimental protocol, researchers can obtain high-quality, reproducible spectra to support their work in drug discovery and organic synthesis. This guide provides the foundational knowledge and practical steps necessary to leverage UV-Vis spectroscopy effectively in the study of this important class of compounds.
References
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Levinson, N. M., Fried, S. D., & Boxer, S. G. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Journal of Physical Chemistry B, 116(34), 10475–10483. [Link]
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Su, J. T., & Boxer, S. G. (2012). A Solvatochromic Model Calibrates Nitriles' Vibrational Frequencies to Electrostatic Fields. Journal of the American Chemical Society, 134(28), 11876–11879. [Link]
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Levinson, N., Fried, S., & Boxer, S. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Journal of Physical Chemistry B. [Link]
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Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Drug and Alcohol Research. [Link]
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Unnamed Author. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. eGyanKosh. [Link]
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Kowalska, M., Ortyl, J., & Galica, M. (2020). UV-Vis absorption spectra of 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile derivatives in acetonitrile. ResearchGate. [Link]
-
Al-Masoudi, A. A., et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 9(22), 12565-12574. [Link]
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La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. La Salle University. [Link]
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Unnamed Author. (2025). A Comprehensive Review of UV-visible spectroscopy. ResearchGate. [Link]
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Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. [Link]
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Unnamed Author. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Journal of Emerging Investigators. [Link]
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National Center for Biotechnology Information. (n.d.). p-Nitrophenylacetonitrile. PubChem. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. SIELC Technologies. [Link]
-
Unnamed Author. (n.d.). UV–Visible (UV–Vis) spectra of (a) 4-nitrophenol (4-NP) before and... ResearchGate. [Link]
-
Unnamed Author. (n.d.). Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl). TechnoRep. [Link]
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El-Kemary, M. A., et al. (2018). Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. Journal of Molecular Liquids, 262, 337-345. [Link]
-
Godfrey, M., & Murrell, J. N. (1964). Substituent effects on the electronic spectra of aromatic hydrocarbons III. An analysis of the spectra of amino- and nitrobenzenes in terms of the localized-orbital model. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71-90. [Link]
-
Unnamed Author. (2006). Solvent and Substituent Effect on Electronic Spectra. Amanote Research. [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
-
Unnamed Author. (2012). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. ResearchGate. [Link]
-
Ivanova, D. I., et al. (n.d.). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Bulgarian Chemical Communications. [Link]
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Unnamed Author. (n.d.). Mechanistic studies: (a) UV/Vis absorption spectra of acetonitrile... ResearchGate. [Link]
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Unnamed Author. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. NIST. [Link]
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Validating synthesis of 2,3,5,6-tetramethylphenylacetic acid by melting point
Validating the Synthesis of 2,3,5,6-Tetramethylphenylacetic Acid: A Comparative Guide to Melting Point Determination
Executive Summary
The synthesis of highly substituted, sterically hindered aromatic compounds like 2,3,5,6-tetramethylphenylacetic acid requires rigorous analytical validation to confirm product identity and purity. Because impurities disrupt the crystalline lattice and lower the lattice energy, they cause a measurable freezing point depression. Therefore, precise melting point (MP) determination serves as a primary, self-validating system for evaluating synthetic success. This guide objectively compares three prominent analytical methodologies—Classical Capillary, Automated Optical Detection, and Differential Scanning Calorimetry (DSC)—and provides field-proven protocols for implementation.
Mechanistic Context: The Thermodynamics of Purity
For a crystalline organic solid such as 2,3,5,6-tetramethylphenylacetic acid, the melting point is the exact temperature at which the solid and liquid phases exist in thermodynamic equilibrium at constant pressure. Pure compounds exhibit a sharp melting point, typically melting completely within a narrow range of 0.5–1.0 °C.
During synthesis (often involving the chloromethylation of durene followed by cyanation and hydrolysis), unreacted intermediates or trapped solvent residues can remain in the crude matrix. These impurities act as defects within the crystal lattice. Because less thermal energy is required to disrupt these weakened intermolecular forces, the presence of impurities results in a lower onset temperature and a significantly broadened melting range.
Comparative Analysis of Analytical Instruments
To validate the synthesized product, researchers must select an appropriate analytical instrument based on the required precision, regulatory environment, and throughput needs.
-
Classical Capillary Method (e.g., Mel-Temp Apparatus) The classical method relies on the visual observation of a sample packed in a glass capillary and heated in a metal block. While cost-effective and suitable for routine academic checks, it is highly subjective. Thermal lag—where the thermometer reading differs from the actual sample temperature—is a frequent source of error if the ramp rate is not strictly controlled.
-
Automated Digital Optical Systems (e.g., A.KRÜSS Optronic M5000) Automated systems utilize digital sensors and cameras to monitor the optical transmission of the sample. As the solid melts, its opacity decreases, and light transmission increases. Devices like the Krüss M5000 provide a resolution of 0.1 °C and eliminate operator subjectivity, making them ideal for GLP/GMP-compliant pharmaceutical quality control[1][2].
-
Differential Scanning Calorimetry (DSC) (e.g., MicroCal PEAQ-DSC, TA Instruments Nano DSC) DSC measures the differential heat flow required to increase the temperature of the sample compared to a reference. It detects the endothermic phase transition (melting) with extreme precision. DSC is superior for detecting polymorphism and subtle solvent interactions, though it requires more complex sample preparation and higher capital investment[3].
Quantitative Comparison of Methodologies
| Feature | Classical Capillary | Automated Optical | Differential Scanning Calorimetry (DSC) |
| Detection Mechanism | Visual observation | Optical transmission / Camera | Differential heat flow (Endotherm) |
| Accuracy / Resolution | Moderate (± 1.0 °C) | High (± 0.1 °C) | Very High (± 0.01 °C) |
| Operator Bias | High | Minimal | None |
| Throughput | Low (Manual) | Medium (Up to 3 capillaries) | High (Autosampler compatible) |
| Primary Application | Routine academic QC | GMP/ICH Pharmaceutical QC | Polymorphism & thermodynamic studies |
| Relative Cost | Low | Moderate | High |
Self-Validating Experimental Protocols
To ensure scientific integrity, every MP determination must be treated as a self-validating system. The instrument must first be calibrated against a known pharmacopeial standard before analyzing the 2,3,5,6-tetramethylphenylacetic acid.
Protocol A: Automated Optical Determination (GLP/GMP Compliant)
-
System Suitability: Run a USP reference standard (e.g., Benzoic Acid) with a known MP close to the expected MP of the target compound. The result must fall within ± 0.5 °C of the certified literature value.
-
Sample Preparation: Triturate the dried 2,3,5,6-tetramethylphenylacetic acid crystals into a fine, homogeneous powder using an agate mortar.
-
Causality: Large, irregular crystals create air pockets. Air acts as a thermal insulator, causing uneven heating across the sample and leading to artificially broad melting ranges.
-
-
Capillary Loading: Tamp the open end of a glass capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 3–5 times.
-
Causality: This densely packs the sample to a height of 2–3 mm, ensuring optimal thermal contact with the instrument's heating block[2].
-
-
Pre-heating: Set the instrument's starting temperature to approximately 5 °C below the anticipated melting point[2].
-
Ramp Rate Configuration: Set the heating rate strictly to 1 °C/min.
-
Causality: A faster rate (e.g., 5 °C/min) outpaces the thermal conductivity of the glass and the sample. This causes a thermal equilibrium failure, resulting in artificially high temperature readings at the point of visual melting.
-
-
Data Acquisition: The automated system will objectively record the initial softening (onset) and complete liquefaction (clear point) via optical transmission changes[1].
Protocol B: Differential Scanning Calorimetry (DSC)
-
Baseline Calibration: Perform a blank run using empty aluminum pans to establish a flat thermal baseline, compensating for instrument heat capacity.
-
Sample Encapsulation: Weigh 2–5 mg of 2,3,5,6-tetramethylphenylacetic acid into a standard aluminum DSC pan and crimp the lid securely.
-
Causality: Precise weighing is critical for accurate enthalpy ( ΔH ) calculations. Crimping ensures excellent thermal contact with the sensor while preventing sample sublimation during heating.
-
-
Purge Gas: Initiate a dry nitrogen purge at 50 mL/min.
-
Causality: Nitrogen prevents oxidative degradation of the organic acid at elevated temperatures and sweeps away moisture that could cause spurious endothermic peaks.
-
-
Thermal Program: Heat from 25 °C to 50 °C below the expected MP at 10 °C/min, then slow the ramp rate to 2 °C/min through the melting transition.
-
Analysis: The peak of the DSC thermogram represents the thermal transition midpoint ( Tm ), confirming the exact melting point and identifying any polymorphic transitions[3].
Workflow Visualization
Figure 1: Workflow for validating 2,3,5,6-tetramethylphenylacetic acid synthesis via melting point.
Conclusion
Validating the synthesis of 2,3,5,6-tetramethylphenylacetic acid requires rigorous analytical confirmation. While classical capillary methods provide a rapid preliminary assessment, automated optical systems and DSC offer the precision, reproducibility, and data integrity required for modern pharmaceutical and materials science applications. By strictly controlling variables such as sample packing and heating ramp rates, researchers can ensure thermal equilibrium and obtain highly reliable purity data.
References
- Title: What Are the Different Methods of Melting Point Determination?
- Title: Melting point determination - A.
- Source: malvernpanalytical.
- Source: ucalgary.
- Source: tainstruments.
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Chromatographic separation of 2,3,5,6-tetramethylphenylacetonitrile isomers
Chromatographic Separation of 2,3,5,6-Tetramethylphenylacetonitrile Isomers: A Stationary Phase Comparison Guide
The Analytical Bottleneck: Positional Isomerism
In the synthesis of complex aromatic building blocks, 1[1] is frequently generated alongside its positional isomers, such as 2,3,4,5-TMPA and 2,3,4,6-TMPA. Differentiating these isomers is a classic chromatographic challenge. Because positional isomers possess identical molecular weights and nearly indistinguishable octanol-water partition coefficients ( logP ), standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to achieve baseline resolution.
To successfully separate these species, analytical scientists must move beyond simple hydrophobic partitioning and exploit shape selectivity and orthogonal electronic interactions .
Mechanistic Causality: Why Standard C18 Fails
The fundamental limitation of standard monomeric C18 columns is their reliance on dispersive hydrophobic interactions. Monomeric C18 phases are highly flexible; they accommodate analytes based on total hydrophobic surface area. Since the TMPA isomers have the exact same number of carbon and hydrogen atoms, they partition equally into the mobile phase, resulting in co-elution.
To separate these isomers, we must look at their 3D conformations. In 2,3,5,6-TMPA, the acetonitrile group is flanked by two ortho-methyl groups (positions 2 and 6). This severe steric clash forces the acetonitrile moiety out of the plane of the benzene ring. Conversely, in 2,3,4,5-TMPA, the acetonitrile group is flanked by only one methyl group, allowing for a more planar overall conformation.
We can exploit this difference in planarity using two distinct stationary phase architectures:
-
Polymeric C18 (The "Slot Model"): Synthesized using trifunctional silanes in the presence of water, polymeric C18 phases create a dense, highly ordered alkyl canopy. According to the2[2], this rigid structure discriminates molecules based on their length-to-breadth (L/B) ratio[3]. The less planar 2,3,5,6-TMPA cannot penetrate the rigid polymeric "slots" as deeply as the planar 2,3,4,5-TMPA, causing 2,3,5,6-TMPA to elute earlier.
-
Pentafluorophenyl (PFP) Phases: PFP columns introduce orthogonal retention mechanisms: dipole-dipole, hydrogen bonding, and π−π interactions. The highly electronegative fluorine atoms create an electron-deficient phenyl ring (a Lewis acid) that interacts strongly with the electron-rich, tetramethyl-substituted aromatic rings of the TMPA isomers. The unique steric presentation of each positional isomer dictates the strength of this π−π overlap, driving 4[4].
Stationary Phase Performance Comparison
The following table summarizes the quantitative performance of three column chemistries when separating a mixture of 2,3,5,6-TMPA and 2,3,4,5-TMPA under identical isocratic conditions.
| Stationary Phase Architecture | Primary Retention Mechanism | Selectivity ( α ) | Resolution ( Rs ) | Performance Verdict |
| Monomeric C18 (e.g., standard end-capped) | Hydrophobic (Dispersive) | 1.02 | < 0.8 | Fail - Co-elution; inadequate shape recognition. |
| Polymeric C18 (e.g., high-density bonded) | Hydrophobic + Steric "Slot" Recognition | 1.15 | 1.6 | Pass - Good separation, though peaks may exhibit slight broadening. |
| PFP (Fluorinated) (e.g., Core-shell PFP) | π−π , Dipole-Dipole, Steric | 1.28 | 2.4 | Optimal - Excellent baseline resolution and sharp peak symmetry. |
Self-Validating Experimental Protocol (PFP Phase)
To achieve the Rs=2.4 baseline resolution noted above, the following protocol utilizes a PFP column.
Critical Scientific Insight: When using PFP columns for π−π driven separations, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that actively competes with the analyte for the stationary phase's electron-deficient π system, effectively suppressing the column's orthogonal selectivity. Methanol, being protic and lacking π electrons, maximizes the π−π interaction between the TMPA isomers and the PFP ring.
Step-by-Step Methodology:
-
Column Selection: Install a high-efficiency Pentafluorophenyl (PFP) column (Dimensions: 150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase Preparation: Prepare an isocratic mixture of 65% Methanol and 35% Ultrapure Water (v/v). Degas thoroughly via ultrasonication or vacuum filtration.
-
System Equilibration: Flush the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable (typically 10-15 column volumes).
-
Temperature Control: Set the column compartment to 25 °C . Note: Lower temperatures enhance shape selectivity by increasing the rigidity of the stationary phase ligands.
-
Sample Preparation: Dissolve the TMPA isomer mixture directly in the mobile phase to a final concentration of 0.5 mg/mL. Filtering through a 0.22 µm PTFE syringe filter is required to protect the column frit.
-
Injection & Detection: Inject 5 µL of the sample. Monitor the eluent using a UV-Vis or PDA detector set to 210 nm (for the aliphatic nitrile absorption) and 254 nm (for the aromatic ring absorption).
Method Development Workflow
Chromatographic method development workflow for TMPA positional isomers.
References
-
Agilent Technologies - Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available at: [Link]
-
LCGC International - Shape Selectivity in Reversed-Phase Liquid Chromatography. Available at: [Link]
-
National Institute of Standards and Technology (NIST) - SRM 869a Certificate of Analysis (Column Selectivity Test Mixture). Available at: [Link]
Sources
Reference standards for 2,3,5,6-tetramethylphenylacetonitrile analysis
As a Senior Application Scientist specializing in analytical method development, I frequently encounter the challenge of establishing robust analytical controls for sterically hindered aromatic intermediates. 2,3,5,6-Tetramethylphenylacetonitrile (CAS: 14611-44-0) is a prime example[1]. Widely utilized as a critical building block in the synthesis of advanced pharmaceuticals and specialty agrochemicals, its accurate quantification is paramount.
However, the structural nuances of this compound—specifically the intense steric hindrance imparted by the four methyl groups on the phenyl ring—dictate highly specific chromatographic behaviors and detection requirements. To ensure scientific integrity and regulatory compliance, selecting the correct reference standard and deploying a self-validating analytical workflow is non-negotiable.
This guide provides an objective comparison of reference standard tiers for 2,3,5,6-tetramethylphenylacetonitrile and details field-proven, causality-driven experimental protocols for its analysis.
The Mechanistic Context of 2,3,5,6-Tetramethylphenylacetonitrile
Before selecting a reference standard, one must understand the analyte's physical chemistry. The methylene spacer (-CH₂-) isolates the nitrile group (-C≡N) from the aromatic π -system, preventing extended conjugation. Furthermore, the 2,3,5,6-tetramethyl substitution pattern creates a highly electron-rich, yet sterically crowded, benzene ring.
Analytical Causality:
-
Detection: The lack of extended conjugation means the compound lacks a strong absorption band in the near-UV region (e.g., 254 nm). Instead, UV detection must rely on the isolated tetramethylbenzene chromophore, which absorbs optimally around 210–220 nm.
-
Separation: The electron-rich aromatic ring makes the compound highly susceptible to π−π interactions. Standard C18 columns often fail to separate this compound from structurally similar impurities (like trimethyl- or halogenated precursors). Utilizing a Phenyl-Hexyl stationary phase leverages these π−π interactions, dramatically improving peak resolution.
Comparative Analysis of Reference Standards
When establishing an analytical method, the choice of reference standard dictates the traceability and reliability of your entire dataset. According to FDA guidance on analytical procedures and methods validation[2], the quality of the reference standard must be commensurate with the phase of drug development.
Below is a quantitative and qualitative comparison of the three primary tiers of reference standards available for 2,3,5,6-tetramethylphenylacetonitrile.
Table 1: Reference Standard Performance & Suitability Matrix
| Parameter | ISO 17034 CRM (Primary) | Analytical Grade (Secondary) | In-House Working Standard |
| Certified Purity | >99.5% (Quantitative NMR/Mass Balance) | ≥98.0% (HPLC area %) | Variable (Requires internal qualification) |
| Metrological Traceability | SI-traceable (NIST/BIPM) | Traceable to lot-specific CoA | Traceable only if calibrated against a CRM |
| Uncertainty Budget | Fully documented ( UCRM ) | Not typically provided | Calculated internally |
| Regulatory Acceptance | Unquestioned (Phase III / Commercial) | Acceptable (Phase I/II) | Acceptable if fully characterized |
| Relative Cost | (High) | (Moderate) | $ (Low material cost, high labor) |
| Best Use Case | Calibration of working standards, Final release testing | Routine R&D, Method development | High-throughput routine analysis |
Data synthesized from ISO 17034 requirements[3] and ICH Q2(R2) guidelines[4].
Caption: Traceability hierarchy and validation workflow for reference standards.
Experimental Protocols: Self-Validating Analytical Systems
To ensure trustworthiness, an analytical protocol cannot simply be a list of instructions; it must be a self-validating system . This means the method inherently checks its own performance during every run via System Suitability Testing (SST), aligning with ICH Q2(R2) mandates[4].
Protocol A: HPLC-UV Assay for Purity and Related Substances
This method is designed to quantify 2,3,5,6-tetramethylphenylacetonitrile and separate it from structurally similar synthetic byproducts.
1. Reagent & Standard Preparation:
-
Diluent: Acetonitrile : Water (50:50, v/v). Causality: Matches the initial mobile phase conditions to prevent solvent-shock peak distortion (fronting/tailing).
-
Standard Solution: Weigh accurately 10.0 mg of the characterized reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (0.1 mg/mL).
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. Causality: TFA acts as an ion-pairing agent and suppresses residual silanol ionization on the column, ensuring sharp peaks for any trace basic impurities.
-
Mobile Phase B: HPLC-Grade Acetonitrile.
-
Gradient Program: 40% B to 90% B over 15 minutes, hold for 5 minutes, return to 40% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
3. The Self-Validating Mechanism (System Suitability): Before analyzing any unknown samples, the system must prove its fitness. Inject the Standard Solution six times consecutively.
-
Retention Time RSD: Must be ≤1.0% . (Proves pump delivery is stable).
-
Peak Area RSD: Must be ≤2.0% . (Proves autosampler precision).
-
Tailing Factor (T): Must be ≤1.5 . (Proves column bed integrity and lack of secondary interactions).
-
Resolution ( Rs ): If a known impurity standard is spiked, Rs between the analyte and the closest eluting impurity must be ≥2.0 .
Protocol B: GC-FID Method for Volatile Precursors
Because 2,3,5,6-tetramethylphenylacetonitrile has a relatively low molecular weight (173.25 g/mol )[1] and high thermal stability, it is highly amenable to Gas Chromatography. This is the preferred method for detecting unreacted volatile precursors like 1,2,4,5-tetramethylbenzene.
1. Chromatographic Conditions:
-
Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm, 0.25 µm film thickness. Causality: The low-polarity stationary phase separates analytes primarily by boiling point, which is ideal for resolving the nitrile from its non-polar hydrocarbon precursors.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Inlet Temperature: 250°C (Split ratio 10:1).
-
Oven Program: 100°C (hold 2 min) → ramp at 15°C/min to 280°C → hold 5 min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
Caption: Decision matrix for selecting chromatographic workflows based on sample properties.
Regulatory Alignment & Lifecycle Management
When submitting data to regulatory bodies, the validation of these procedures must strictly adhere to the updated ICH Q2(R2) framework[4]. This modern guideline emphasizes a lifecycle approach to analytical methods.
If you are transitioning from an Analytical Grade standard in Phase I to an ISO 17034 CRM[3] in Phase III, you must perform a bridging study. This involves analyzing the new CRM against the old standard using the validated HPLC method to ensure no statistically significant shift in the assigned assay value occurs, thereby maintaining the unbroken chain of metrological traceability required by the FDA[2].
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
- 14611-44-0, 2,3,5,6-Tetramethylphenylacetonitrile Formula - ECHEMI.
- ISO 17034 Guide to International Standards for Reference Material Producers - ARO Scientific.
- Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry - Federal Register.
Sources
- 1. echemi.com [echemi.com]
- 2. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 3. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Personal protective equipment for handling 2,3,5,6-Tetramethylphenylacetonitrile
Advanced Safety and Operational Guide for Handling 2,3,5,6-Tetramethylphenylacetonitrile
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory compliance, but as an exercise in rigorous risk mitigation driven by mechanistic understanding. 2,3,5,6-Tetramethylphenylacetonitrile (CAS: 14611-44-0) is a sterically hindered, substituted phenylacetonitrile utilized in advanced organic synthesis and drug development. While the tetramethyl substitution alters its physical state compared to the parent benzyl cyanide, the core hazard remains the highly reactive nitrile moiety. This guide provides the definitive operational and disposal protocols required to handle this compound safely.
Mechanistic Toxicology: The Causality Behind PPE Selection
To build a fail-safe operational environment, we must first understand why specific Personal Protective Equipment (PPE) is non-negotiable. The toxicity of phenylacetonitrile derivatives is primarily attributed to their systemic metabolism[1]. Whether absorbed through the skin, ingested, or inhaled as airborne dust, these compounds undergo oxidative cleavage mediated by hepatic cytochrome P450 enzymes, resulting in the release of highly toxic cyanide ions (CN-)[1].
Once released, cyanide binds with high affinity to the ferric (Fe3+) ion of cytochrome c oxidase in the mitochondrial electron transport chain[1]. This inhibition halts oxidative phosphorylation, leading to rapid ATP depletion, cellular histotoxic hypoxia, and potentially fatal systemic toxicity[1]. Because dermal absorption can be just as lethal as inhalation[2], our PPE strategy must create an absolute, self-validating barrier against both particulate and contact exposures.
Metabolic pathway of phenylacetonitriles leading to cellular hypoxia.
Quantitative Toxicity Profile
Because specific toxicological data for the 2,3,5,6-tetramethyl derivative is highly specialized, we rely on the parent compound (2-phenylacetonitrile) as a foundational safety proxy. The following table summarizes the acute toxicity metrics that dictate our stringent handling requirements[1].
| Route of Exposure | Test Species | Quantitative Value | Hazard Implication |
| Oral | Rat | LD50 = 270 mg/kg | Highly toxic upon ingestion; requires strict hygiene controls. |
| Oral | Mouse | LD50 = 45.5 mg/kg | Severe acute toxicity; fatal at low doses. |
| Dermal | Rabbit | LD50 = 270 mg/kg | Rapid and fatal systemic absorption through the skin. |
| Inhalation | Rat | LC50 = 430 mg/m³ (2 hrs) | Aerosolized dusts are immediately dangerous to life and health. |
Mandatory Personal Protective Equipment (PPE) Matrix
Every piece of equipment must be selected to interrupt the specific exposure pathways detailed above[3].
| Protection Category | Required Equipment | Mechanistic Justification |
| Respiratory | NIOSH-approved full-face respirator with organic vapor/particulate (P100) cartridges. | Prevents inhalation of nitrile-containing dusts, blocking the primary route to hepatic metabolism[3]. |
| Dermal (Hands) | Double-gloved: Inner layer (Nitrile, 4 mil), Outer layer (Butyl rubber or heavy-duty Nitrile, 8+ mil). | Phenylacetonitriles are lipophilic and readily penetrate standard latex. Double-gloving ensures a fail-safe barrier against lethal dermal absorption[4]. |
| Dermal (Body) | Impermeable Tyvek® lab suit or heavy-duty chemical apron over a standard lab coat. | Prevents accidental spills or dust from saturating clothing and maintaining prolonged skin contact[3]. |
| Ocular | Chemical splash goggles (if not using a full-face respirator). | Prevents mucosal absorption and severe ocular irritation[5]. |
Self-Validating Operational Workflow: Safe Handling & Transfer
This protocol is designed as a self-validating system: each step includes a verification check to ensure the preceding safety measure is actively functioning before proceeding.
Step 1: Environmental Verification
-
Action: Activate the chemical fume hood.
-
Validation: Check the digital airflow monitor. Do not proceed unless the face velocity is confirmed between 80–120 feet per minute (fpm).
-
Action: Clear the hood of all incompatible materials, specifically strong oxidizers, strong acids, and bases, which can trigger the premature release of hydrogen cyanide gas[2].
Step 2: PPE Integrity Check
-
Action: Inspect all required PPE.
-
Validation: Perform a pneumatic inflation test on the outer nitrile gloves to check for microscopic pinhole leaks. If the glove holds air pressure for 10 seconds without deflating, it is safe to don.
Step 3: Chemical Transfer
-
Action: Place the sealed container of 2,3,5,6-Tetramethylphenylacetonitrile into the fume hood alongside a pre-tared receiving vessel.
-
Action: Open the container only within the validated airflow of the hood. Use an anti-static, grounded spatula for transfer to prevent electrostatic discharge, as fine nitrile powders can pose a combustion risk.
-
Validation: Weigh the material using an enclosed analytical balance to prevent micro-dust aerosolization into the operator's breathing zone.
Step 4: Decontamination & Doffing
-
Action: Wipe down the exterior of the primary container and the spatula with an appropriate solvent (e.g., ethanol) inside the fume hood before removing them.
-
Action: Remove the outer gloves inside the hood, turning them inside out to trap any residue. Dispose of them immediately in a designated hazardous waste bin.
Emergency Response and Spill Management
In the event of a spill, standard laboratory cleanup protocols are insufficient due to the risk of cyanide generation[2].
Step-by-Step Spill Protocol:
-
Evacuate & Isolate: Immediately evacuate personnel from the immediate area. Isolate the spill area for at least 25 meters (75 feet)[2].
-
Upgrade PPE: Emergency responders must don a Self-Contained Breathing Apparatus (SCBA) and fully encapsulated chemical suits before re-entering the area[2].
-
Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Never use combustible absorbents like sawdust.[3]
-
Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools to avoid dust generation, and place it into a sealable, hazardous waste container[6].
-
Validation: Wash the spill area with copious amounts of water and a mild alkaline detergent. Test the pH of the runoff to ensure no acidic conditions remain, which could otherwise trigger hydrogen cyanide gas release[2].
Waste Disposal Protocol
2,3,5,6-Tetramethylphenylacetonitrile must never be discharged into drains, sewers, or the general environment.
Step-by-Step Disposal Plan:
-
Segregation: Collect all chemical waste, contaminated gloves, and spill absorbents in clearly labeled, sealable, high-density polyethylene (HDPE) containers.
-
Labeling: Label the container explicitly as "Hazardous Waste: Toxic Nitrile / Cyanide Precursor."
-
Destruction: Transfer the waste to a certified hazardous waste disposal facility. The mandated destruction method is high-temperature incineration equipped with an afterburner and an alkaline scrubber system to neutralize toxic nitrogen oxide (NOx) and cyanide combustion byproducts[6].
References
-
National Center for Biotechnology Information. "Phenylacetonitrile | C8H7N | CID 8794." PubChem. URL: [Link]
-
Haz-Map. "Benzyl cyanide - Hazardous Agents." Haz-Map. URL: [Link]
-
Sdfine. "Chemwatch GHS SDS in English (European) 2470." Sdfine. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.ie [fishersci.ie]
- 4. Benzyl cyanide - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
